Product packaging for 2-amino-N-(2,4-dichlorophenyl)benzamide(Cat. No.:CAS No. 34490-00-1)

2-amino-N-(2,4-dichlorophenyl)benzamide

货号: B1296420
CAS 编号: 34490-00-1
分子量: 281.13 g/mol
InChI 键: GNGHRCOJLDAFAW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-amino-N-(2,4-dichlorophenyl)benzamide is a chemical compound of interest in various research fields, particularly in medicinal chemistry and drug discovery. It belongs to the class of N-phenylbenzamide derivatives, which are recognized as privileged structures in the development of pharmacologically active molecules . The presence of the 2,4-dichlorophenyl group is a significant feature in molecular design; the chlorine atoms can enhance lipophilicity and influence the compound's absorption, distribution, metabolism, and excretion (ADMET) profile, while also potentially enabling specific non-covalent interactions like halogen bonding with biological targets . Furthermore, the ortho-amino substitution on the benzamide ring can serve as a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop more complex molecular architectures . Benzamide derivatives, in general, have been extensively studied and reported in scientific literature to exhibit a range of biological properties, including antimicrobial, antifungal, and antibacterial activities . The specific substitution pattern on this compound makes it a valuable intermediate or scaffold for synthesizing novel heterocyclic compounds and for probing biological systems . Attention: For research use only. Not for human or veterinary use. Please note that specific data on the exact mechanism of action, solubility, and melting point for this particular compound were not available in the search results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10Cl2N2O B1296420 2-amino-N-(2,4-dichlorophenyl)benzamide CAS No. 34490-00-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-N-(2,4-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-8-5-6-12(10(15)7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGHRCOJLDAFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319294
Record name 2-amino-N-(2,4-dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34490-00-1
Record name MLS000758555
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-N-(2,4-dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Chemical Structure of 2-amino-N-(2,4-dichlorophenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

2-amino-N-(2,4-dichlorophenyl)benzamide is a synthetic organic compound featuring a benzamide core structure. Key identifying information is summarized in the table below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₀Cl₂N₂O
Molecular Weight 281.14 g/mol
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)N)Cl
InChI Key PJXWBOMTVGOVSD-UHFFFAOYSA-N

Synthesis Pathway

The synthesis of this compound can be achieved through the reaction of 2-aminobenzoyl chloride with 2,4-dichloroaniline. A general synthetic scheme is presented below.[1]

Synthesis cluster_reactants Reactants cluster_product Product 2-aminobenzoyl_chloride 2-aminobenzoyl chloride product This compound 2-aminobenzoyl_chloride->product + 2,4-dichloroaniline 2,4-dichloroaniline 2,4-dichloroaniline->product Base (e.g., Pyridine) Solvent (e.g., THF)

Caption: General synthesis of this compound.

Spectroscopic and Spectrometric Data for Structural Analysis

The following sections detail the expected spectroscopic and spectrometric data for this compound, based on data from analogous compounds.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the functional groups present in the molecule.

Experimental Protocol: A small sample of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then analyzed using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

Expected Data: The table below summarizes the characteristic absorption bands anticipated for this compound.[5][6][7]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3470 - 3350N-H StretchPrimary Amine (-NH₂)
3300 - 3250N-H StretchAmide (-NH-)
1680 - 1640C=O StretchAmide I
1620 - 1580N-H BendPrimary Amine (-NH₂)
1550 - 1510N-H Bend, C-N StretchAmide II
1300 - 1100C-N StretchAromatic Amine
850 - 750C-Cl StretchAryl Halide
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocol: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Expected ¹H NMR Data (in DMSO-d₆): The expected chemical shifts (δ) and multiplicities for the protons are outlined below.

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~10.2Singlet1HAmide N-H
7.2 - 8.0Multiplet7HAromatic Protons
~6.5Broad Singlet2HAmine (-NH₂)

Expected ¹³C NMR Data (in DMSO-d₆): The table below shows the anticipated chemical shifts for the carbon atoms.

Chemical Shift (ppm)Assignment
168 - 170Amide Carbonyl (C=O)
115 - 150Aromatic Carbons
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: A dilute solution of the compound is introduced into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole).

Expected Data: The expected mass-to-charge ratios (m/z) for the molecular ions are presented below.

IonExpected m/z
[M+H]⁺282.02
[M+Na]⁺304.00

Structure Elucidation Workflow

The logical flow for the structural elucidation of this compound is depicted in the following diagram.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR NMR ¹H & ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Structure_Proposal Propose Structure IR->Structure_Proposal NMR->Structure_Proposal MS->Structure_Proposal Final_Structure Confirmed Structure of This compound Structure_Proposal->Final_Structure

Caption: Workflow for the structure elucidation of the target compound.

Potential Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. However, the benzamide scaffold is present in numerous biologically active compounds, including histone deacetylase (HDAC) inhibitors.[8] Further research would be required to determine if this particular compound exhibits any significant biological activity.

The logical relationship for investigating potential biological activity is outlined below.

Biological_Investigation Compound This compound Screening High-Throughput Screening Compound->Screening Target_Identification Target Identification Screening->Target_Identification Mechanism_of_Action Mechanism of Action Studies Target_Identification->Mechanism_of_Action Signaling_Pathway Signaling Pathway Mapping Mechanism_of_Action->Signaling_Pathway

Caption: Logical flow for investigating biological activity.

Conclusion

This technical guide has outlined the essential steps and expected analytical data for the structural elucidation of this compound. By following the described synthetic and analytical protocols, researchers can confidently determine and confirm the structure of this and related benzamide derivatives. The provided data tables and workflows serve as a valuable resource for scientists in the field of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-amino-N-(2,4-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(2,4-dichlorophenyl)benzamide is a synthetic organic compound belonging to the 2-aminobenzamide class of molecules. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential as histone deacetylase (HDAC) inhibitors and antithrombotic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound, aimed at supporting research and development efforts in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The table below summarizes the key physicochemical parameters for this compound.

PropertyValueMethod
IUPAC Name This compound-
Molecular Formula C₁₃H₁₀Cl₂N₂O-
Molecular Weight 281.14 g/mol -
Melting Point Not availableExperimental determination required.
Boiling Point Not availableExperimental determination required.
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and DMF.Prediction based on structural analogs.[1]
pKa Not availablePrediction can be performed using computational tools.
logP Not availablePrediction can be performed using computational tools.

Synthesis and Characterization

The synthesis of this compound can be reliably achieved through the reaction of isatoic anhydride with 2,4-dichloroaniline. This method is a common and versatile approach for the preparation of N-substituted 2-aminobenzamides.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • Isatoic anhydride

  • 2,4-dichloroaniline

  • Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as DMF.

  • Add 2,4-dichloroaniline (1 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing ice-water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • For purification, dissolve the crude product in ethyl acetate and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the amine and amide protons. The ¹³C NMR spectrum will show the corresponding signals for all carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 281.14 g/mol .

  • Melting Point Analysis: The melting point of the purified compound should be determined to assess its purity. A sharp melting point range is indicative of a pure compound.

Potential Biological Activity and Signaling Pathway

While specific biological data for this compound is limited, the broader class of 2-aminobenzamides has been extensively studied, with many derivatives showing potent activity as Histone Deacetylase (HDAC) inhibitors.[4][5][6][7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing transcription.

In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequent cell cycle arrest, differentiation, and apoptosis of cancer cells.

The proposed mechanism of action for this compound as an HDAC inhibitor involves the 2-aminobenzamide moiety acting as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme.[4] This interaction blocks the catalytic activity of the enzyme.

Below is a diagram illustrating the general workflow for synthesizing and evaluating the HDAC inhibitory activity of this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Characterization cluster_bioassay Biological Evaluation start Isatoic Anhydride + 2,4-Dichloroaniline reaction Reaction in DMF (Reflux) start->reaction workup Precipitation, Filtration, and Washing reaction->workup purification Recrystallization workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms mp Melting Point Analysis product->mp hdac_assay In vitro HDAC Inhibition Assay product->hdac_assay cell_assay Cell-based Assays (e.g., Proliferation, Apoptosis) hdac_assay->cell_assay data_analysis Data Analysis and SAR Studies hdac_assay->data_analysis cell_assay->data_analysis

Synthesis and Evaluation Workflow

The following diagram illustrates the proposed signaling pathway of HDAC inhibition by this compound.

HDAC_Inhibition_Pathway cluster_chromatin Chromatin Remodeling cluster_gene_expression Gene Expression cluster_cellular_effects Cellular Effects compound This compound hdac Histone Deacetylase (HDAC) compound->hdac Inhibition histones Acetylated Histones hdac->histones Increased Acetylation chromatin Relaxed Chromatin histones->chromatin transcription Transcription Factors chromatin->transcription Allows Binding tsg Tumor Suppressor Genes (e.g., p21, BAX) tsg_expression Increased Expression tsg->tsg_expression cell_cycle Cell Cycle Arrest tsg_expression->cell_cycle apoptosis Apoptosis tsg_expression->apoptosis

HDAC Inhibition Signaling Pathway

Conclusion

This compound represents a molecule of interest within the broader class of 2-aminobenzamides. While specific experimental data on its physicochemical properties and biological activity are not extensively documented, its synthesis is achievable through established methods. Based on the known activities of its structural analogs, it is a promising candidate for investigation as an HDAC inhibitor. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of this compound, contributing to the ongoing discovery of novel therapeutic agents. Further experimental work is necessary to fully elucidate its properties and mechanism of action.

References

An In-depth Technical Guide to 2-amino-N-(2,4-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Properties and Data

Based on the analysis of structurally similar compounds, the following properties for 2-amino-N-(2,4-dichlorophenyl)benzamide can be anticipated.

PropertyPredicted Value
Molecular Formula C₁₃H₁₀Cl₂N₂O
Molecular Weight 281.14 g/mol
Physical State Likely a solid at room temperature
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.
Melting Point Estimated to be in the range of 150-250 °C, based on analogous compounds.

Synthesis

A probable and widely utilized method for the synthesis of this compound involves the reaction of isatoic anhydride with 2,4-dichloroaniline.[1][4] This reaction typically proceeds via the nucleophilic attack of the amine on the anhydride, leading to the opening of the anhydride ring and subsequent formation of the amide bond, with the release of carbon dioxide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Isatoic anhydride

  • 2,4-dichloroaniline

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Microwave reactor (for microwave-assisted synthesis) or conventional heating apparatus

Procedure:

  • Conventional Method:

    • In a round-bottom flask, dissolve equimolar amounts of isatoic anhydride and 2,4-dichloroaniline in a minimal amount of DMF.

    • Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.[1][4]

  • Microwave-Assisted Method:

    • Combine equimolar amounts of isatoic anhydride and 2,4-dichloroaniline in a microwave-safe reaction vessel with a small amount of a high-boiling point solvent like DMF.

    • Subject the mixture to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a shorter duration (e.g., 5-15 minutes) compared to the conventional method.[1]

    • Work-up and purification steps are similar to the conventional method.

Synthesis Workflow

SynthesisWorkflow IsatoicAnhydride Isatoic Anhydride Reaction Reaction (Heating or Microwave) IsatoicAnhydride->Reaction Dichloroaniline 2,4-dichloroaniline Dichloroaniline->Reaction Solvent DMF Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Spectroscopic Data (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Predicted spectral characteristics are as follows:

Spectroscopy Predicted Features
¹H NMR Signals corresponding to aromatic protons on both benzene rings, a broad singlet for the primary amine (-NH₂) protons, and a singlet for the amide (-NH-) proton. The chemical shifts would be influenced by the positions of the chloro and amino substituents.
¹³C NMR Resonances for the carbon atoms of the two aromatic rings and a signal for the carbonyl carbon of the amide group.
IR (cm⁻¹) Characteristic absorption bands for N-H stretching of the primary and secondary amines (around 3400-3200 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Cl stretching (around 800-600 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Biological Activities and Signaling Pathways

Derivatives of 2-aminobenzamide have been reported to possess a variety of biological activities.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of 2-aminobenzamide derivatives.[1][2] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The specific substitution pattern on the phenyl rings can significantly influence the antimicrobial spectrum and potency.

Antithrombotic Activity

Certain 2-aminobenzamide derivatives have been investigated as potential antithrombotic agents.[3] Some of these compounds have shown promising activity in vivo, comparable to standard drugs like warfarin and aspirin, but with a potentially better safety profile regarding bleeding time.[3] The proposed mechanism for some of these compounds involves the inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade.

Histone Deacetylase (HDAC) Inhibition

Structurally related N-(2-aminophenyl)benzamides have been identified as potent inhibitors of histone deacetylases (HDACs), particularly class I HDACs.[5][6] HDACs are key enzymes in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. The 2-aminophenyl group acts as a zinc-binding group within the active site of the enzyme.

Potential Signaling Pathway Involvement

Based on the activities of related compounds, a logical workflow for investigating the biological activity of this compound would involve initial screening for antimicrobial and anticancer activity, followed by more specific assays to elucidate the mechanism of action.

BiologicalScreeningWorkflow Compound This compound InitialScreening Initial Biological Screening Compound->InitialScreening AntimicrobialAssay Antimicrobial Assays (Bacteria, Fungi) InitialScreening->AntimicrobialAssay AnticancerAssay Anticancer Assays (e.g., A549, SW480 cell lines) InitialScreening->AnticancerAssay HitIdentification Hit Identification AntimicrobialAssay->HitIdentification AnticancerAssay->HitIdentification MechanismOfAction Mechanism of Action Studies HitIdentification->MechanismOfAction HDACAssay HDAC Inhibition Assay MechanismOfAction->HDACAssay CoagulationAssay Coagulation Cascade Assay (e.g., FXa inhibition) MechanismOfAction->CoagulationAssay

Caption: Workflow for biological evaluation of the target compound.

Conclusion

While this compound is not a widely cataloged compound, its synthesis is feasible through established chemical routes. Based on the extensive literature on its structural analogs, it holds potential for further investigation as an antimicrobial, antithrombotic, or anticancer agent. The information and protocols provided in this guide offer a solid starting point for researchers to synthesize, characterize, and evaluate the biological potential of this and other novel 2-aminobenzamide derivatives. Further experimental work is necessary to confirm the predicted properties and to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Biological Activity of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzamides are a versatile class of chemical compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This structural motif is a key pharmacophore in a variety of clinically approved drugs and investigational agents. The versatility of the benzamide scaffold allows for chemical modifications that can modulate its pharmacokinetic and pharmacodynamic properties, leading to a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of substituted benzamides, with a focus on their roles as antipsychotic and anticancer agents. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in the field of drug discovery and development.

Quantitative Biological Data

The biological activity of substituted benzamides is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative substituted benzamides with antipsychotic and anticancer properties, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Binding Affinities (Ki) of Antipsychotic Substituted Benzamides for Dopamine Receptors

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)Reference
Amisulpride~2.8~3.2[1]
LB-10222.5[2]
LB-103 (S-enantiomer of LB-102)0.51.2[2]
YM-43611231021[3]
Raclopride--[4]

Note: Ki values represent the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Cytotoxicity (IC50) of Anticancer Substituted Benzamides

CompoundCell LineIC50 (µM)Reference
Compound 7 (2,6-dichloro purine derivative)K562 (Leukemia)2.27[5]
Compound 7 (2,6-dichloro purine derivative)HL-60 (Leukemia)1.42[5]
Compound 7 (2,6-dichloro purine derivative)OKP-GS (Renal Carcinoma)4.56[5]
Compound 10 (2,6-dichloro purine derivative)K562 (Leukemia)2.53[5]
Compound 10 (2,6-dichloro purine derivative)HL-60 (Leukemia)1.52[5]
Derivative 4f (imidazole-based)A549 (Lung Cancer)7.5[6]
Derivative 4f (imidazole-based)HeLa (Cervical Cancer)9.3[6]
Derivative 4f (imidazole-based)MCF-7 (Breast Cancer)8.9[6]
Derivative 4e (imidazole-based)A549 (Lung Cancer)8.9[6]
Derivative 4e (imidazole-based)HeLa (Cervical Cancer)11.1[6]
Derivative 4e (imidazole-based)MCF-7 (Breast Cancer)9.2[6]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the investigation of the biological activity of novel compounds. The following sections provide methodologies for key in vitro and in vivo assays relevant to the study of substituted benzamides.

In Vitro Assays

1. Dopamine D2 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the dopamine D2 receptor.

  • Materials:

    • Cell membranes prepared from Sf9 cells expressing the human dopamine D2 receptor.[7]

    • Radioligand: [3H]Spiperone.[7]

    • Wash buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[8]

    • Assay buffer: 20 mM HEPES, 6 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 0.1% BSA, pH 7.4.[7]

    • Non-specific binding determinant: (+)-Butaclamol (3 µM).[7]

    • Test substituted benzamide compounds.

    • Glass fiber filters (GF/C).[7]

    • Scintillation cocktail.[7]

    • 96-well plates.[8]

    • FilterMate harvester.[8]

    • Scintillation counter.[7]

  • Procedure:

    • In a 96-well plate, add 150 µL of the cell membrane preparation (3-20 µg protein).[8]

    • Add 50 µL of the test compound at various concentrations or buffer for total binding. For non-specific binding, add 50 µL of (+)-butaclamol.[8]

    • Add 50 µL of [3H]Spiperone.[8]

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.[8]

    • Terminate the reaction by rapid filtration through GF/C filters using a FilterMate harvester.[8]

    • Wash the filters four times with ice-cold wash buffer.[8]

    • Dry the filters for 30 minutes at 50°C.[8]

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[7]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki value of the test compound using competitive binding analysis software.

2. EGFR Tyrosine Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

  • Materials:

    • Recombinant human EGFR enzyme.[9]

    • Kinase assay buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT.[10]

    • ATP.[9]

    • Substrate: Poly(Glu, Tyr) 4:1.[9]

    • Test substituted benzamide compounds.

    • ADP-Glo™ Kinase Assay Kit (or similar).

    • 384-well plates.

    • Luminometer.

  • Procedure:

    • In a 384-well plate, add 1 µL of the test compound at various concentrations or DMSO as a control.

    • Add 2 µL of EGFR enzyme solution.

    • Add 2 µL of a mixture of the substrate and ATP to initiate the reaction.[10]

    • Incubate the plate at room temperature for 60 minutes.[10]

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[10]

    • Incubate for 40 minutes at room temperature.[10]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]

    • Incubate for 30 minutes at room temperature.[10]

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

3. Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

  • Materials:

    • Cancer cell lines (e.g., A549, HeLa, MCF-7).[6]

    • Cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7).[8]

    • 96-well plates.[8]

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the substituted benzamide compound and incubate for a further 24-72 hours.

    • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[8]

    • Incubate for 1-4 hours at 37°C.[8]

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly to ensure complete solubilization.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

In Vivo Models

1. In Vivo Antipsychotic Activity: PCP-Induced Hyperlocomotion in Mice

This model is used to assess the potential antipsychotic efficacy of a compound by measuring its ability to reverse hyperlocomotion induced by phencyclidine (PCP), an NMDA receptor antagonist that can induce schizophrenia-like symptoms in rodents.

  • Animals:

    • Male mice (e.g., C57BL/6).

  • Materials:

    • Test substituted benzamide compound.

    • PCP hydrochloride.

    • Vehicle (e.g., saline, 0.5% methylcellulose).

    • Locomotor activity chambers.

  • Procedure:

    • Acclimate the mice to the locomotor activity chambers for a designated period (e.g., 30-60 minutes).

    • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, oral).

    • After a specific pretreatment time, administer PCP (e.g., 5 mg/kg, intraperitoneally) to induce hyperlocomotion.

    • Immediately place the mice back into the locomotor activity chambers and record their locomotor activity for a set duration (e.g., 60-90 minutes).

    • Analyze the data to determine if the test compound significantly reduces the PCP-induced increase in locomotor activity compared to the vehicle-treated group.

2. In Vivo Anticancer Activity: Human Tumor Xenograft Model

This model evaluates the antitumor efficacy of a compound in an in vivo setting by implanting human cancer cells into immunodeficient mice.

  • Animals:

    • Immunodeficient mice (e.g., athymic nude or SCID mice).

  • Materials:

    • Human cancer cell line of interest.

    • Test substituted benzamide compound.

    • Vehicle.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells into the flank of the immunodeficient mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the mice according to a predetermined dosing schedule and route.

    • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

    • Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the compound.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were created using the Graphviz DOT language to illustrate key signaling pathways and a representative experimental workflow for the investigation of substituted benzamides.

Dopamine_D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel inhibits K_channel K+ Channels G_protein->K_channel activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response

Caption: Dopamine D2 Receptor Signaling Pathway.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway EGF EGF EGFR EGFR EGF->EGFR binds & activates Grb2_Sos Grb2/SOS EGFR->Grb2_Sos recruits PI3K PI3K EGFR->PI3K recruits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates Akt->Transcription Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_optimization Lead Optimization Compound_Design Compound Design & Synthesis Purification Purification & Characterization Compound_Design->Purification Binding_Assay Target Binding Assay (e.g., Receptor Binding) Purification->Binding_Assay Enzyme_Assay Enzymatic Assay (e.g., Kinase Inhibition) Binding_Assay->Enzyme_Assay Cell_Assay Cell-based Assays (e.g., Cytotoxicity) Enzyme_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies Cell_Assay->PK_Studies Efficacy_Models Efficacy Models (e.g., Xenograft) PK_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies SAR_Analysis Structure-Activity Relationship (SAR) Toxicity_Studies->SAR_Analysis SAR_Analysis->Compound_Design Iterative Design Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

References

Putative Mechanism of Action for 2-amino-N-(2,4-dichlorophenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a putative mechanism of action for 2-amino-N-(2,4-dichlorophenyl)benzamide. This hypothesis is based on the pharmacological activity of structurally analogous compounds. As of the time of this writing, direct experimental data on the specific biological activity of this compound is limited in publicly available literature. The information presented herein is intended to serve as a scientific guide for research and development purposes.

Executive Summary

Based on the analysis of structurally related benzamide derivatives, it is proposed that this compound is a putative inhibitor of histone deacetylases (HDACs), with a potential selectivity for Class I HDACs. This proposed mechanism suggests that the compound may exert anti-tumor effects through the induction of cell cycle arrest and apoptosis in cancer cells. This document provides a detailed overview of the hypothesized mechanism, supporting data from analogous compounds, relevant experimental protocols, and visual representations of the implicated biological pathways.

Proposed Mechanism of Action: Histone Deacetylase Inhibition

The primary putative mechanism of action for this compound is the inhibition of histone deacetylase (HDAC) enzymes. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, the chromatin remains in a relaxed, transcriptionally active state, allowing for the expression of tumor suppressor genes and other proteins that can inhibit cancer cell proliferation and induce apoptosis.

Structurally similar compounds, such as N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, have demonstrated potent inhibitory activity against Class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] The 2-aminobenzamide moiety is a key structural feature that likely interacts with the zinc ion in the active site of the HDAC enzyme, a characteristic interaction for many HDAC inhibitors.

Signaling Pathway

The proposed signaling pathway initiated by the inhibition of HDACs by this compound is depicted below. This pathway leads to the upregulation of tumor suppressor genes, cell cycle arrest, and ultimately, apoptosis.

HDAC_Inhibition_Pathway This compound This compound HDAC HDAC (e.g., HDAC1, 2, 3) This compound->HDAC Inhibits Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Deacetylates Chromatin Relaxation Chromatin Relaxation Histone Acetylation->Chromatin Relaxation Gene Transcription Transcription of Tumor Suppressor Genes Chromatin Relaxation->Gene Transcription Cell Cycle Arrest Cell Cycle Arrest (G2/M Phase) Gene Transcription->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Putative signaling pathway of this compound via HDAC inhibition.

Quantitative Data from Analogous Compounds

The following tables summarize the quantitative data for N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) and its fluorinated derivative (FNA), which are structurally related to the compound of interest. These data provide a benchmark for the potential potency of this compound.

Table 1: In Vitro HDAC Inhibitory Activity of Analogous Compounds [1][2][3]

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)
NA95.2260.7255.7
FNA--95.48

Table 2: In Vitro Antiproliferative Activity of Analogous Compounds [1][2][3]

CompoundCell LineIC₅₀ (µM)
NAA27802.66
NAHepG21.73
FNAHepG21.30
SAHA (control)A278027.3
SAHA (control)HepG219.5
SAHA (control)HepG217.25

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the investigation of this compound.

HDAC Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against specific HDAC isoforms.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Dilution Prepare serial dilutions of This compound Incubation Incubate compound, enzyme, and substrate in assay buffer Compound Dilution->Incubation Enzyme Preparation Prepare recombinant human HDAC1, HDAC2, and HDAC3 Enzyme Preparation->Incubation Substrate Preparation Prepare fluorogenic HDAC substrate Substrate Preparation->Incubation Development Add developer to stop the reaction and generate fluorescent signal Incubation->Development Measurement Measure fluorescence intensity Development->Measurement IC50 Calculation Calculate IC50 values Measurement->IC50 Calculation Cell_Cycle_Analysis_Workflow Cell Treatment Treat cells with compound (e.g., 24 hours) Cell Harvest Harvest and fix cells in ethanol Cell Treatment->Cell Harvest Staining Stain with Propidium Iodide and treat with RNase Cell Harvest->Staining Flow Cytometry Analyze by Flow Cytometry Staining->Flow Cytometry Data Analysis Determine percentage of cells in G0/G1, S, and G2/M phases Flow Cytometry->Data Analysis

References

In Silico Docking of 2-amino-N-(2,4-dichlorophenyl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the potential in silico docking studies for the compound 2-amino-N-(2,4-dichlorophenyl)benzamide. While specific docking studies on this exact molecule are not extensively available in public literature, this guide leverages data from closely related 2-aminobenzamide and N-phenylbenzamide analogs to extrapolate potential protein targets, binding interactions, and robust methodologies for computational analysis. This document serves as a foundational resource for researchers initiating drug discovery and development projects involving this chemical scaffold.

The benzamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The 2-amino substitution is particularly significant, with several 2-aminobenzamide derivatives known to act as selective inhibitors of class I histone deacetylases (HDACs).[2] Computational methods, particularly molecular docking, are instrumental in elucidating the binding mechanisms of such compounds and in the rational design of novel, more potent derivatives.[1][3]

Potential Protein Targets and Rationale

Based on the activities of analogous compounds, this compound is a promising candidate for investigation against several protein families. The following table summarizes potential targets, the rationale for their selection based on studies of similar molecules, and key amino acid residues that may be involved in binding interactions.

Potential Protein Target Family Rationale based on Analog Studies Key Interacting Residues (from Analogs) Potential Therapeutic Area
Histone Deacetylases (HDACs) 2-Aminobenzamides are known class I HDAC inhibitors (HDAC1, 2, 3).[2]Catalytic zinc ion, Asp, His, TyrCancer, Inflammation
Bacterial Topoisomerases Benzamide derivatives have shown inhibitory activity against DNA gyrase and topoisomerase IV.Asp, Gly, Arg, TyrInfectious Diseases
Viral Proteases N-phenylbenzamide derivatives have been investigated as inhibitors of viral proteases like SARS-CoV-2 main protease.[1]Cys, His, Leu, Ser, Phe, Thr[1]Antiviral Therapy
Protein Kinases Benzamide derivatives have been identified as inhibitors of various kinases, including ROCK1, Abl, and EGFR.Met, Thr, Glu, Asp, TyrCancer, Cardiovascular Diseases

Experimental Protocols for In Silico Docking

A generalized yet detailed workflow for conducting in silico docking studies of this compound is presented below. This protocol is a composite of methodologies reported in studies of analogous compounds.

I. Protein Preparation
  • Selection and Retrieval: Choose the desired protein target based on therapeutic interest. The 3D crystallographic structure of the protein can be obtained from the Protein Data Bank (PDB).

  • Preprocessing:

    • Remove all non-essential water molecules and co-ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atom types and charges using a force field such as CHARMm or AMBER.

    • Identify and define the binding site. This can be done based on the location of a co-crystallized ligand or through binding site prediction algorithms.

II. Ligand Preparation
  • 3D Structure Generation: The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[3]

  • Charge Assignment: Assign appropriate partial charges to the ligand atoms.

III. Molecular Docking
  • Software Selection: Several well-validated docking programs are available, including AutoDock Vina, Schrödinger Maestro (using Glide), and CLC Drug Discovery Workbench.[1][3]

  • Grid Generation: Define a grid box that encompasses the entire binding site of the target protein.

  • Docking Execution: Perform the docking simulation. The program will generate multiple binding poses of the ligand within the protein's active site.

  • Scoring and Analysis: The generated poses are ranked based on a scoring function that estimates the binding affinity (e.g., kcal/mol). The pose with the best score (typically the most negative value) is considered the most likely binding mode.

IV. Post-Docking Analysis
  • Interaction Analysis: Visualize the best-ranked binding pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

  • Validation: If possible, compare the predicted binding mode with the known binding mode of a co-crystallized ligand or other known inhibitors to validate the docking protocol.

Quantitative Data from Analog Studies

The following table summarizes representative quantitative data from in silico docking studies of N-phenylbenzamide and benzamide derivatives against various protein targets. This data provides a reference for the expected range of binding affinities for this compound.

Compound Class Protein Target Docking Software Binding Energy (kcal/mol) Reference
2-Benzoylamino-N-phenyl-benzamide derivativesSARS-CoV-2 main protease (6LU7)Not Specified-6.5 to -8.4[1]
Benzamide derivativesTopoisomerase IIα (5GWK)CDOCKER-60.14 to -114.71
4-(Arylaminomethyl)benzamide derivativesAbl-wt (2HYY)AutoDock Vina-10.4 to -11.4
N-methyl-4-(4-pyrazolidinyl) benzamidesRho-associated kinase-1 (ROCK1)Not SpecifiedNot specified (high docking scores)[4]

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for in silico docking and a representative signaling pathway that could be modulated by a benzamide-based inhibitor.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_output Output protein_prep Protein Preparation (PDB Retrieval, Cleaning, H-addition) docking Molecular Docking (Grid Generation, Docking Execution) protein_prep->docking ligand_prep Ligand Preparation (3D Conversion, Energy Minimization) ligand_prep->docking analysis Post-Docking Analysis (Scoring, Interaction Visualization) docking->analysis results Binding Affinity & Pose (Quantitative & Qualitative Data) analysis->results

Caption: Generalized workflow for in silico molecular docking studies.

signaling_pathway ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., EGFR) ext_signal->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (Cell Proliferation, Survival) erk->transcription inhibitor This compound (Hypothetical Inhibitor) inhibitor->receptor

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

While direct in silico docking studies on this compound are yet to be widely published, a substantial body of research on analogous compounds provides a solid framework for initiating such investigations. The methodologies outlined in this guide, coupled with the identification of potential protein targets, offer a strategic starting point for researchers. The versatility of the benzamide scaffold suggests that this compound could be a valuable lead compound for the development of novel therapeutics in areas such as oncology, infectious diseases, and inflammatory disorders. Future computational and experimental studies are warranted to fully elucidate its therapeutic potential.

References

In-depth Technical Guide: Potential Therapeutic Targets for 2-amino-N-(2,4-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Following a comprehensive literature search, it has been determined that there is currently no publicly available scientific research or data pertaining to the biological activity, mechanism of action, or potential therapeutic targets of the specific compound 2-amino-N-(2,4-dichlorophenyl)benzamide .

Therefore, it is not possible to provide an in-depth technical guide, quantitative data summary, experimental protocols, or visualizations for this molecule as requested. The foundational scientific information required to generate such a report does not appear to exist in the public domain at this time.

Researchers and drug development professionals interested in the therapeutic potential of novel benzamide derivatives are encouraged to consider investigating this molecule through initial screening and in vitro studies to elucidate its pharmacological profile.

Recommendations for Future Research

Should a research program be initiated for this compound, a potential workflow for identifying its therapeutic targets and mechanism of action is outlined below. This workflow represents a standard approach in early-stage drug discovery.

G cluster_0 Initial Screening & Target Identification cluster_1 Target Validation & Mechanism of Action cluster_2 Preclinical Evaluation A Compound Synthesis & Characterization (this compound) B High-Throughput Screening (HTS) (e.g., cell-based assays, biochemical assays) A->B C Phenotypic Screening (e.g., cancer cell line panels) A->C D Target Identification Methods (e.g., affinity chromatography, proteomics) B->D C->D E In vitro Target Engagement Assays (e.g., SPR, ITC) D->E D->E F Cellular Target Validation (e.g., siRNA/CRISPR knockdown) D->F H Determination of Potency & Efficacy (IC50/EC50 values) E->H G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G I In vivo Efficacy Studies (Animal Models) H->I J Pharmacokinetic (ADME) Profiling H->J K Toxicology Studies H->K L Lead Optimization I->L J->L K->L

Caption: A generalized workflow for the discovery and validation of therapeutic targets for a novel chemical entity.

Potential Starting Points for Investigation

While no data exists for the requested molecule, research on structurally related benzamide derivatives may offer insights into potential, albeit speculative, starting points for investigation. For instance, various substituted benzamides have been explored for their utility in a range of therapeutic areas.

It is critical to reiterate that the biological activities of these related compounds do not predict the activity of this compound. However, they can inform the design of initial screening assays.

Should you wish to proceed with an analysis of a different, publicly researched benzamide derivative, please specify the compound of interest.

A Technical Guide to the Spectroscopic Analysis and Characterization of 2-Aminobenzamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of 2-aminobenzamide and its derivatives. 2-Aminobenzamides are a critical class of compounds, serving as versatile building blocks for the synthesis of complex heterocyclic structures like quinazolinones and as scaffolds in the development of pharmacologically active agents, including histone deacetylase (HDAC) inhibitors.[1][2] Accurate structural confirmation is paramount, and this guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-aminobenzamides, both ¹H and ¹³C NMR provide invaluable information about the molecular framework.

¹H-NMR Spectroscopy

Proton NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. In 2-aminobenzamide derivatives, key diagnostic signals include:

  • Aromatic Protons: The protons on the benzene ring typically appear as multiplets in the downfield region (approx. δ 6.5-8.0 ppm). Their splitting patterns can help determine the substitution pattern on the ring.

  • Amine (Ar-NH₂) Protons: The primary aromatic amine protons usually produce a broad singlet. Their chemical shift can be variable and is dependent on solvent and concentration.[3] In some cases, intramolecular hydrogen bonding can influence their position.[4]

  • Amide (-C(O)NH₂) Protons: The protons of the primary amide group can be non-equivalent due to hindered rotation around the C-N bond, leading to two distinct resonances.[4][5] These signals are also often broad and their position is solvent-dependent.

¹³C-NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule. Key signals for 2-aminobenzamides include:

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is typically the most downfield signal, appearing around δ 167-169 ppm.[3]

  • Aromatic Carbons: The six carbons of the benzene ring appear in the δ 115-150 ppm range. The carbon attached to the amino group (C-NH₂) is typically shielded, while the carbon attached to the amide group (C-C(O)N) is deshielded.

Quantitative NMR Data

The following table summarizes representative NMR data for a 2-aminobenzamide derivative.

Compound Spectra Solvent Chemical Shifts (δ, ppm) Reference
2-Amino-N-(p-tolyl)benzamide¹H-NMRDMSO-d₆7.76 (1H, br s, NH), 7.41–7.45 (3H, m, Ar-H), 7.23 (1H, t, Ar-H), 7.15 (2H, d, Ar-H), 6.68–6.70 (2H, m, Ar-H), 5.43 (2H, br s, NH₂), 2.33 (3H, s, CH₃)[3]
¹³C-NMRDMSO-d₆167.6 (C=O), 148.9, 135.3, 134.2, 132.7, 129.6, 127.3, 120.8, 117.5, 116.8, 116.4 (Aromatic C), 21.0 (CH₃)[3]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-aminobenzamide derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6] Alternatively, the residual solvent peak can be used for calibration.[6]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • For ¹H-NMR , acquire the spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7]

    • For ¹³C-NMR , acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H-NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

For 2-aminobenzamides, the key characteristic absorption bands are:

  • N-H Stretching (Amine & Amide): The amine and amide N-H groups produce distinct sharp or broad peaks in the 3200-3500 cm⁻¹ region. Typically, a primary amine (NH₂) shows two bands corresponding to symmetric and asymmetric stretching, while the primary amide (CONH₂) also contributes bands in this region.[3][7]

  • C=O Stretching (Amide I Band): A strong, sharp absorption peak corresponding to the carbonyl stretch of the amide group appears in the range of 1630-1680 cm⁻¹.[1][3] This is often referred to as the Amide I band.

  • N-H Bending (Amide II Band): The N-H bend of the amide group typically appears around 1615-1630 cm⁻¹.[7]

  • C-N Stretching: The stretching vibration for the aromatic amine C-N bond is also observable.

Quantitative IR Data

The table below lists characteristic IR absorption frequencies for 2-aminobenzamide derivatives.

Compound Matrix Characteristic Frequencies (ν_max, cm⁻¹) Reference
2-Amino-N-(p-tolyl)benzamideKBr3464, 3361, 3273 (N-H stretches), 1636 (C=O stretch)[3]
2-Amino-N-(2-((...))benzamide (3a)-3459, 3349 (N-H stretches), 1677 (C=O stretch), 1631, 1578, 1537 (Aromatic/N-H bend)[7]
2-Amino-N-(6-((...))benzamide (3d)-3471, 3334 (N-H stretches), 1679 (C=O stretch), 1620, 1573, 1541 (Aromatic/N-H bend)[7]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the dry, solid 2-aminobenzamide sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent KBr pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 600 cm⁻¹.[7]

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

For 2-aminobenzamide (MW: 136.15 g/mol ), key observations would be:

  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The peak corresponding to the intact molecule. In Electron Ionization (EI), this would be at m/z 136. In softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 137.

  • Fragmentation Patterns: Common fragmentation pathways include the loss of the amide group (-CONH₂) or the amino group (-NH₂). A characteristic peak for many anthranilamide derivatives is the loss of ammonia, resulting in an [M+H-NH₃]⁺ ion.[8] For 2-aminobenzamide itself, major fragments are often observed at m/z 119 and 92.[8]

Quantitative MS Data

Compound Ionization m/z (Relative Intensity %) Reference
2-AminobenzamideEI136 ([M]⁺), 119, 92[8]
2-Amino-N-(p-tolyl)benzamideEI226 ([M]⁺, 31.25%), 209 (92.31%), 118 (100%)[3]

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the 2-aminobenzamide derivative (approx. 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard (e.g., sodium formate) to ensure high mass accuracy.[6]

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the infusion needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). Scan a relevant m/z range (e.g., 50-500 Da) to detect the protonated molecule [M+H]⁺ and any significant fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental formula.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups.

2-aminobenzamides possess a benzene ring conjugated with both an amino group (an auxochrome) and a benzamide group, leading to characteristic π–π* transitions. The absorption spectra are typically characterized by two or more distinct absorption bands.[5][7]

Quantitative UV-Vis Data

Compound/Derivative Class Solvent Absorption Maxima (λ_max, nm) Reference
2-AminobenzamideAlcohol250, 335[8]
Halogenated 2-AminobenzamidesDMSO~258, ~355[5]
N-propyl 2-aminobenzamideAcetonitrile325[7]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of the 2-aminobenzamide derivative of a known concentration in a UV-transparent solvent (e.g., DMSO, acetonitrile, ethanol).[5] Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline or "auto zero" measurement. This corrects for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

  • Spectrum Acquisition: Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Workflow and Mechanistic Visualizations

The following diagrams illustrate a typical experimental workflow for characterizing 2-aminobenzamide derivatives and a simplified representation of their mechanism of action as HDAC inhibitors.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Structural Elucidation S1 Synthesis of 2-Aminobenzamide Derivative S2 Work-up & Purification (e.g., Recrystallization, Chromatography) S1->S2 P Sample Preparation for Analysis S2->P N NMR Spectroscopy (¹H, ¹³C) P->N I IR Spectroscopy P->I M Mass Spectrometry P->M U UV-Vis Spectroscopy P->U D Data Integration & Interpretation N->D I->D M->D U->D F Final Structure Confirmation D->F

Caption: General experimental workflow for the synthesis and spectroscopic characterization of 2-aminobenzamides.

cluster_process HDAC Regulation of Gene Expression cluster_inhibition Inhibition by 2-Aminobenzamide Histone Histone Tail Acetyl Acetyl Group Histone->Acetyl Acetylated Chromatin_Closed Condensed Chromatin (Gene Transcription OFF) HDAC HDAC Enzyme Acetyl->HDAC Target Chromatin_Open Open Chromatin (Gene Transcription ON) HDAC->Histone Deacetylates Inhibitor 2-Aminobenzamide Derivative (Inhibitor) Inhibitor->HDAC Binds & Inhibits

Caption: Simplified pathway showing HDAC inhibition by a 2-aminobenzamide derivative, leading to maintained histone acetylation.

References

Rationale for the Academic Investigation of 2-Aminobenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent structural features and synthetic tractability have made it a focal point of academic and industrial research, leading to the discovery of potent modulators of various biological targets. This technical guide provides an in-depth rationale for the continued academic investigation of 2-aminobenzamide derivatives, detailing their mechanisms of action, summarizing key quantitative data, and providing experimental protocols for their evaluation.

Therapeutic Potential and Mechanisms of Action

2-Aminobenzamide derivatives have demonstrated significant therapeutic potential across multiple disease areas, primarily driven by their ability to interact with key enzymes involved in cellular signaling and disease progression. The core rationale for their investigation lies in their proven efficacy as inhibitors of two critical enzyme families: Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs).

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins. This deacetylation leads to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

2-Aminobenzamide derivatives, such as Entinostat (MS-275) and Mocetinostat, act as potent and selective class I HDAC inhibitors. The 2-amino group of the benzamide moiety chelates the zinc ion in the active site of the HDAC enzyme, effectively blocking its catalytic activity. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Signaling Pathway of HDAC Inhibition by 2-Aminobenzamide Derivatives

HDAC_Inhibition HDAC HDAC (overexpressed in cancer) Chromatin Condensed Chromatin (Gene Silencing) HDAC->Chromatin Histones Histones Histones->HDAC Deacetylation Acetyl_Histones Acetylated Histones Open_Chromatin Open Chromatin (Gene Expression) Acetyl_Histones->Open_Chromatin TSG Tumor Suppressor Genes Chromatin->TSG Silencing Open_Chromatin->TSG Expression Apoptosis Apoptosis, Cell Cycle Arrest TSG->Apoptosis Aminobenzamide 2-Aminobenzamide Derivative Aminobenzamide->HDAC Inhibition

Caption: Mechanism of action of 2-aminobenzamide derivatives as HDAC inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response (DDR). They recognize and bind to DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage.

In cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, the repair of DNA double-strand breaks (DSBs) is impaired. These cancer cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs. Inhibition of PARP by 2-aminobenzamide derivatives (e.g., Olaparib, Rucaparib) leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into DSBs. In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and cell death through a concept known as synthetic lethality.

Signaling Pathway of PARP Inhibition and Synthetic Lethality

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Activation Replication DNA Replication DNA_SSB->Replication BER Base Excision Repair (BER) PARP->BER Recruitment BER->DNA_SSB Repair DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB HR_Proficient HR Proficient Cell DNA_DSB->HR_Proficient Repair HR_Deficient HR Deficient Cell (e.g., BRCA mutant) DNA_DSB->HR_Deficient No Repair Cell_Survival Cell Survival HR_Proficient->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death Aminobenzamide 2-Aminobenzamide Derivative (PARPi) Aminobenzamide->PARP Inhibition

Caption: Synthetic lethality induced by 2-aminobenzamide PARP inhibitors.

Quantitative Data on 2-Aminobenzamide Derivatives

The potency and selectivity of 2-aminobenzamide derivatives have been extensively quantified. The following tables summarize key inhibitory concentrations (IC50) for representative compounds against various HDAC isoforms and cancer cell lines.

Table 1: Inhibitory Activity (IC50) of 2-Aminobenzamide Derivatives against HDAC Isoforms

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC8 (nM)Reference
Entinostat (MS-275) 1603201100>100,000[1]
Mocetinostat (MGCD0103) 60011001600>10,000[2]
Compound 19f 130280310-[2]
Compound 21a 2602470>10,000-[2]
Compound 29b 702606100-[2]

Table 2: Anti-proliferative Activity (IC50) of 2-Aminobenzamide Derivatives in Cancer Cell Lines

CompoundU937 (Leukemia) (µM)A549 (Lung) (µM)MDA-MB-231 (Breast) (µM)HCT116 (Colon) (µM)Reference
Entinostat (MS-275) 0.52.53.01.8[1]
Compound 10a 0.25>50>50>50[1]
Compound 10f 0.1228.535.142.6[1]
Compound 12g -0.871.250.54[3]
Compound 12h -0.761.080.49[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of 2-aminobenzamide derivatives.

Synthesis of 2-Aminobenzamide Derivatives

A general and widely used method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with a primary amine.[4][5][6]

General Procedure:

  • Dissolve isatoic anhydride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Add the desired primary amine (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Workflow for Synthesis of 2-Aminobenzamide Derivatives

Synthesis_Workflow Start Start Dissolve Dissolve Isatoic Anhydride in Solvent Start->Dissolve Add_Amine Add Primary Amine Dissolve->Add_Amine Reflux Reflux Reaction Mixture (2-6 hours) Add_Amine->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor TLC_Monitor->Reflux Incomplete Precipitate Precipitate Product in Ice-Water TLC_Monitor->Precipitate Complete Filter Filter and Wash Product Precipitate->Filter Purify Purify by Recrystallization or Chromatography Filter->Purify End End Purify->End

Caption: General experimental workflow for the synthesis of 2-aminobenzamide derivatives.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10][11]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 2-aminobenzamide derivative and a vehicle control (e.g., DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

Protocol:

  • Prepare a reaction buffer containing Tris-HCl, NaCl, and KCl.

  • Add the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3) to the wells of a 96-well plate.

  • Add the 2-aminobenzamide derivative at various concentrations.

  • Add a fluorogenic HDAC substrate (e.g., Fluor-de-Lys).

  • Incubate the plate at 37°C for 1 hour.

  • Add a developer solution containing Trichostatin A (a potent HDAC inhibitor to stop the reaction) and a trypsin-like protease.

  • Incubate for 15-30 minutes at room temperature.

  • Measure the fluorescence (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition and determine the IC50 value.

In Vitro PARP Inhibition Assay

This assay determines the inhibitory effect of a compound on PARP enzyme activity.

Protocol:

  • Coat a 96-well plate with histones and incubate overnight.

  • Wash the plate and add a reaction mixture containing biotinylated NAD+, activated DNA, and the PARP enzyme.

  • Add the 2-aminobenzamide derivative at various concentrations.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.

  • Wash the plate and add a colorimetric HRP substrate (e.g., TMB).

  • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Broader Therapeutic Applications

Beyond their established role in oncology, the academic investigation of 2-aminobenzamide derivatives is expanding into other therapeutic areas, driven by their diverse biological activities.

  • Neurodegenerative Diseases: Some derivatives have shown neuroprotective effects by modulating pathways implicated in diseases like Alzheimer's and Parkinson's.[12][13] Their ability to cross the blood-brain barrier is a key area of investigation.

  • Anti-inflammatory Activity: Certain 2-aminobenzamide derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[14][15]

  • Antiviral and Antimicrobial Activity: A number of studies have reported the antiviral and antimicrobial efficacy of novel 2-aminobenzamide compounds, opening avenues for the development of new anti-infective agents.[2][16][17][18]

Conclusion

The 2-aminobenzamide scaffold represents a versatile and highly valuable platform for the discovery of novel therapeutic agents. The compelling rationale for its continued academic investigation is firmly rooted in its proven success as a source of potent and selective HDAC and PARP inhibitors for cancer therapy. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this exciting field. The exploration of 2-aminobenzamide derivatives for neurodegenerative, inflammatory, and infectious diseases further underscores the broad therapeutic potential of this remarkable chemical class, ensuring its place at the forefront of medicinal chemistry research for years to come.

References

The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold, a simple yet versatile structural motif, has established itself as a privileged scaffold in medicinal chemistry. Its remarkable ability to interact with a wide array of biological targets has led to the development of a diverse range of clinically successful drugs. This technical guide provides a comprehensive overview of the benzamide scaffold's role in drug discovery and development, detailing its synthesis, physicochemical properties, and therapeutic applications, with a focus on its utility in oncology and beyond.

Physicochemical Properties and Privileged Nature

The benzamide moiety, consisting of a benzene ring attached to an amide functional group, possesses a unique combination of physicochemical properties that contribute to its "privileged" status in medicinal chemistry. The amide group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets. The aromatic ring provides a rigid core that can be readily functionalized to modulate properties such as lipophilicity, solubility, and metabolic stability. This inherent versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it an attractive starting point for the design of novel therapeutics.

Synthetic Methodologies

The synthesis of benzamide derivatives is typically straightforward, often involving the coupling of a benzoic acid derivative with an amine. Several common synthetic routes are employed, each with its own advantages depending on the desired substitution pattern and scale of the reaction.

General Experimental Protocol: Amide Coupling via Acid Chloride

A widely used method for benzamide synthesis involves the conversion of a substituted benzoic acid to its corresponding acid chloride, followed by reaction with an amine.

Step 1: Formation of the Acid Chloride A solution of the desired benzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene is treated with an excess of a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.

Step 2: Amidation The crude acid chloride is dissolved in an appropriate aprotic solvent, such as DCM or tetrahydrofuran (THF). The solution is cooled in an ice bath, and the desired amine (1.0-1.2 eq) is added dropwise, often in the presence of a base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid byproduct. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude benzamide can be purified by recrystallization or column chromatography.

Therapeutic Applications of the Benzamide Scaffold

The benzamide scaffold is a key structural feature in a multitude of approved drugs targeting a wide range of diseases. Below are some prominent examples categorized by their therapeutic area and mechanism of action.

Histone Deacetylase (HDAC) Inhibitors in Oncology

Benzamide-based compounds have emerged as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Overexpression of certain HDACs is implicated in the pathogenesis of various cancers.

Entinostat (MS-275): A Case Study Entinostat is a class I-selective HDAC inhibitor containing a benzamide moiety that chelates the zinc ion in the active site of the enzyme. Its inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.

Table 1: In Vitro Inhibitory Activity of Representative Benzamide HDAC Inhibitors [1][2]

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)
Entinostat (MS-275)510-1700
Compound 11a20.6157138
Compound 13b---
Compound 13e9.5428.041.83

Experimental Protocol: Synthesis of Entinostat (MS-275) [3]

A detailed, efficient synthesis of Entinostat has been developed.[3] The procedure provides MS-275 in a 72% overall yield from commercially available 3-(hydroxymethyl)pyridine.[3]

Signaling Pathway: HDAC1 Inhibition

Inhibition of HDAC1 by benzamide derivatives like Entinostat leads to the hyperacetylation of histone proteins, which alters chromatin structure and allows for the transcription of previously silenced genes, including tumor suppressors like p21. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC1_Inhibition Benzamide_HDACi Benzamide HDAC Inhibitor (e.g., Entinostat) HDAC1 HDAC1 Benzamide_HDACi->HDAC1 Inhibits Histone Histone Protein HDAC1->Histone Deacetylates Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Acetylation Chromatin Condensed Chromatin Histone->Chromatin Open_Chromatin Open Chromatin Acetylated_Histone->Open_Chromatin Transcription Gene Transcription Open_Chromatin->Transcription Tumor_Suppressor Tumor Suppressor Genes (e.g., p21) Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Tumor_Suppressor->Cell_Cycle_Arrest Transcription->Tumor_Suppressor Activates

HDAC1 Inhibition Pathway

Androgen Receptor (AR) Modulators in Prostate Cancer

The androgen receptor is a key driver of prostate cancer progression. Bis-benzamide derivatives have been developed as potent inhibitors of the AR signaling pathway by disrupting the interaction between AR and its coactivator proteins.

Table 2: Biological Activity of Bis-Benzamide AR Inhibitors [4]

CompoundAntiproliferative Activity IC₅₀ (nM) on LNCaP cells
9a57
14d16
8 (Carboxylic acid precursor)90

Experimental Protocol: Synthesis of a Bis-Benzamide Library [4]

A library of bis-benzamides can be synthesized on a solid support.[4] The synthesis begins with loading 3-alkoxy-4-nitrobenzoic acids onto a Rink amide resin.[4] The nitro group is then reduced, and the resulting amine is coupled with another 3-alkoxy-4-nitrobenzoic acid.[4] Finally, the bis-benzamide is cleaved from the resin.[4]

Signaling Pathway: Androgen Receptor Inhibition

Androgens, such as testosterone, bind to the androgen receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the AR complex binds to androgen response elements (AREs) on DNA and recruits coactivator proteins, initiating the transcription of genes that promote prostate cancer cell growth. Bis-benzamide inhibitors block the interaction between the AR and its coactivators, thereby inhibiting gene transcription and cell proliferation.[4]

AR_Inhibition cluster_nucleus Inside Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_Complex Androgen-AR Complex AR->AR_Complex Nucleus Nucleus AR_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA AR_Complex->ARE Binds to Coactivators Coactivator Proteins ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Bis_Benzamide Bis-Benzamide Inhibitor Bis_Benzamide->Coactivators Blocks Interaction with AR Proliferation Cell Proliferation Transcription->Proliferation

Androgen Receptor Inhibition Pathway

PD-1/PD-L1 Interaction Inhibitors in Immuno-Oncology

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule benzamide derivatives have been developed to block this interaction, thereby restoring T-cell-mediated anti-tumor immunity.

Table 3: Inhibitory Activities of Benzamide-Based PD-1/PD-L1 Inhibitors [5][6][7][8]

CompoundIC₅₀ (nM)
BMS-20218
BMS-11661.4
D216.17

Experimental Protocol: Synthesis of a Benzamide-Based PD-L1 Inhibitor [5]

The synthesis involves an amidation reaction between 3-bromo-2-chlorobenzoic acid and an aminopyridine derivative to yield the core benzamide structure.[5] This is followed by further modifications to introduce the other aryl groups.

Signaling Pathway: PD-1/PD-L1 Blockade

PD-L1 expressed on tumor cells binds to PD-1 on activated T-cells, initiating an intracellular signaling cascade that inhibits T-cell proliferation and cytokine release, leading to T-cell exhaustion. Small molecule benzamide inhibitors bind to PD-L1, preventing its interaction with PD-1 and thereby blocking the inhibitory signal. This restores the T-cell's ability to recognize and kill cancer cells.

PD1_PDL1_Blockade Tumor_Cell Tumor Cell PDL1 PD-L1 T_Cell T-Cell PD1 PD-1 PDL1->PD1 Inhibitory_Signal Inhibitory Signal PD1->Inhibitory_Signal Benzamide_Inhibitor Benzamide Inhibitor Benzamide_Inhibitor->PDL1 Blocks Binding T_Cell_Exhaustion T-Cell Exhaustion Inhibitory_Signal->T_Cell_Exhaustion T_Cell_Activation T-Cell Activation Tumor_Cell_Death Tumor Cell Death T_Cell_Activation->Tumor_Cell_Death

PD-1/PD-L1 Blockade Mechanism

Pharmacokinetics of Benzamide Drugs

The pharmacokinetic properties of benzamide-containing drugs can vary significantly depending on the overall structure of the molecule. However, some general trends can be observed.

Table 4: Pharmacokinetic Parameters of Selected Approved Benzamide Drugs [5][9][10]

DrugBioavailability (%)Protein Binding (%)Elimination Half-life (h)
Amisulpride4817~12
Sulpiride~30<40~7-9

Conclusion

The benzamide scaffold continues to be a highly valuable and frequently utilized motif in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and proven track record in a diverse range of approved drugs underscore its importance in the development of new therapeutics. The examples highlighted in this guide demonstrate the broad applicability of the benzamide scaffold in targeting key players in cancer and other diseases. As our understanding of disease biology deepens, the versatility of the benzamide scaffold will undoubtedly continue to be exploited by medicinal chemists to design the next generation of innovative medicines.

References

Methodological & Application

Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide, a molecule of interest in medicinal chemistry due to the established biological activities of related 2-aminobenzamide derivatives. This class of compounds has shown potential as antimicrobial and anticancer agents, often functioning through mechanisms such as histone deacetylase (HDAC) inhibition.

Introduction

2-Aminobenzamide derivatives are significant scaffolds in drug discovery, exhibiting a broad range of pharmacological activities. The synthesis of these compounds is often achieved through the reaction of isatoic anhydride with a variety of primary and secondary amines. This method provides a straightforward and efficient route to a diverse library of N-substituted 2-aminobenzamides. The resulting products are valuable for screening for various biological activities, including but not limited to, antimicrobial and antitumor effects.

Data Presentation

ParameterValue (for 2-amino-N-(4-chlorophenyl)benzamide)
Yield (Conventional Method) 80%
Yield (Microwave Method) 70%
Melting Point 147 °C
Appearance Brown powder
Molecular Formula C₁₃H₁₁ClN₂O
Molecular Weight 246.7 g/mol

Table 1: Physicochemical Data for 2-amino-N-(4-chlorophenyl)benzamide. [1]

Experimental Protocols

The synthesis of this compound can be achieved through two primary methods: a conventional heating approach and a microwave-assisted synthesis. Both methods utilize the reaction of isatoic anhydride with 2,4-dichloroaniline.

Materials and Equipment
  • Isatoic anhydride

  • 2,4-dichloroaniline

  • Dimethylformamide (DMF)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plates (Silica gel)

  • Melting point apparatus

  • Spectroscopic instruments (IR, NMR, Mass Spectrometry)

Synthesis Workflow

Synthesis Workflow for this compound reagents Isatoic Anhydride + 2,4-Dichloroaniline reaction Reaction in DMF reagents->reaction heating Conventional Heating (Reflux, 6h) reaction->heating Method A microwave Microwave Irradiation (e.g., 5 min, 140 W) reaction->microwave Method B workup Work-up: Cooling, Precipitation, Filtration heating->workup microwave->workup purification Purification: Recrystallization (Ethanol) workup->purification product This compound purification->product characterization Characterization: M.P., IR, NMR, MS product->characterization

Caption: Synthesis workflow for this compound.

Procedure A: Conventional Synthesis
  • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable volume of dimethylformamide (DMF).

  • To this solution, add a solution of 2,4-dichloroaniline (1 equivalent) in DMF.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for approximately 6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethanol:chloroform).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Procedure B: Microwave-Assisted Synthesis
  • In a microwave-safe reaction vessel, combine isatoic anhydride (1 equivalent) and 2,4-dichloroaniline (1 equivalent) in a minimal amount of a high-boiling point solvent like DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a short duration (e.g., 5-10 minutes) at a controlled temperature and power (e.g., 140 W).[1]

  • After irradiation, cool the vessel to room temperature.

  • Transfer the reaction mixture to a beaker containing ice-cold water to induce precipitation.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the solid from ethanol to obtain the purified this compound.

Potential Biological Activity and Signaling Pathway

Derivatives of 2-aminobenzamide have been reported to exhibit significant antitumor activity, often through the inhibition of histone deacetylases (HDACs).[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest and apoptosis in cancer cells.

Proposed Mechanism of Action for 2-Aminobenzamide Derivatives cluster_inhibition Effect of HDAC Inhibition compound This compound hdac Histone Deacetylase (HDAC) compound->hdac Inhibition histones_hyperacetylation Histone Hyperacetylation compound->histones_hyperacetylation deacetylated_histones Deacetylated Histones hdac->deacetylated_histones Deacetylation histones Acetylated Histones histones->hdac acetyl_group Acetyl Group chromatin Condensed Chromatin deacetylated_histones->chromatin tsg Tumor Suppressor Genes (e.g., p21, BAX) chromatin->tsg causes transcription_repression Transcriptional Repression tsg->transcription_repression cell_cycle_arrest Cell Cycle Arrest apoptosis Apoptosis chromatin_relaxation Chromatin Relaxation histones_hyperacetylation->chromatin_relaxation tsg_expression Tumor Suppressor Gene Expression chromatin_relaxation->tsg_expression tsg_expression->cell_cycle_arrest tsg_expression->apoptosis

Caption: Proposed mechanism of antitumor activity via HDAC inhibition.

Conclusion

The synthesis of this compound from isatoic anhydride and 2,4-dichloroaniline is a robust and versatile process that can be performed using either conventional heating or microwave irradiation. The resulting compound belongs to a class of molecules with demonstrated potential in antimicrobial and anticancer applications. Further investigation into the specific biological activities of this compound is warranted to explore its therapeutic potential.

References

Application Note: Microwave-Assisted Synthesis of 2-Aminobenzamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a microwave-assisted protocol for the synthesis of 2-aminobenzamide derivatives, a scaffold of interest in medicinal chemistry. The synthesis involves the reaction of isatoic anhydride with various primary amines. We provide a comparative analysis of the microwave-assisted method against conventional heating, highlighting significant reductions in reaction time. Detailed experimental protocols for both methods are presented, along with a quantitative summary of the results. This document serves as a practical guide for chemists aiming to accelerate the synthesis of 2-aminobenzamide libraries for drug discovery and development.

Introduction

2-Aminobenzamide and its derivatives are important pharmacophores found in a variety of biologically active molecules. Traditional methods for their synthesis often involve prolonged reaction times under reflux conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced energy consumption.[1][2][3] The principle of microwave heating relies on the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This application note provides a detailed protocol for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride and various amines, comparing the efficiency of microwave irradiation with conventional heating.

Reaction Mechanism

The synthesis of 2-aminobenzamide derivatives from isatoic anhydride proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the primary amine on one of the electrophilic carbonyl carbons of the isatoic anhydride ring. This is followed by a ring-opening step and subsequent decarboxylation (elimination of a CO₂ molecule) to yield the final 2-aminobenzamide product.[4][5]

Experimental Protocols

This section details the procedures for the synthesis of 2-aminobenzamide derivatives using both conventional heating and microwave irradiation.[4]

Materials
  • Isatoic anhydride

  • Appropriate primary amine (e.g., 4-chloroaniline, 4-chlorobenzylamine)

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Standard reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Ethanol (for recrystallization)

  • Chloroform

Protocol 1: Conventional Synthesis (Thermal Heating)
  • In a round-bottom flask, dissolve isatoic anhydride (1.0 eq., 5-10 mmol) in 5-10 mL of DMF.

  • Add a solution of the desired amine derivative (1.0 eq., 5-10 mmol) in 5-10 mL of DMF to the flask.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction progress using TLC (Eluent: EtOH:CHCl₃).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or benzene) to afford the pure 2-aminobenzamide derivative.[4]

Protocol 2: Microwave-Assisted Synthesis
  • In a microwave reaction vial, place a mixture of isatoic anhydride (1.0 eq., 5-10 mmol) and the corresponding amine derivative (1.0 eq., 5-10 mmol).

  • Add a few drops of DMF as a high-boiling point solvent to facilitate heat absorption.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a power of 140–420 W for a duration of 4–10 minutes. The specific power and time will depend on the reactants used.

  • After irradiation, allow the vial to cool to a safe temperature.

  • The solid product is then collected and can be purified by recrystallization as described in the conventional method.[4]

Data Presentation

The following table summarizes the comparative results for the synthesis of representative 2-aminobenzamide derivatives via conventional and microwave-assisted methods.[4]

CompoundAmine ReactantMethodPower (W)TimeYield (%)
1 4-ChloroanilineConventionalN/A6 h80
Microwave1405 min70
2 4-ToluidineConventionalN/A6 h97
MicrowaveNot ReportedNot ReportedNot Reported
3 4-ChlorobenzylamineConventionalN/A6 h95
Microwave28010 min62

Data extracted from Abdellatif et al., 2014.[4]

Discussion

The results indicate that microwave-assisted synthesis dramatically reduces the reaction time from 6 hours to a mere 5-10 minutes.[4] This represents a significant improvement in efficiency, allowing for rapid generation of compound libraries. However, for the specific derivatives reported, the conventional heating method provided higher yields.[4] The authors of the primary study suggest that this may be due to the thermal sensitivity of the compounds under microwave conditions.[4][5] Researchers should consider this trade-off between reaction speed and yield when selecting a synthetic method. Further optimization of microwave parameters such as temperature, power, and reaction time may lead to improved yields.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the conventional and microwave-assisted synthesis protocols.

conventional_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Isatoic Anhydride in DMF prep2 Add Amine Solution in DMF prep1->prep2 react Reflux for 6 hours prep2->react workup1 Cool to Room Temperature react->workup1 workup2 Filter Precipitate workup1->workup2 workup3 Recrystallize workup2->workup3

Caption: Workflow for Conventional Synthesis.

Caption: Workflow for Microwave-Assisted Synthesis.

Conclusion

Microwave-assisted synthesis is a time-efficient method for the preparation of 2-aminobenzamide derivatives.[4] While the presented data shows a decrease in yield compared to conventional methods for certain derivatives, the significant reduction in reaction time makes it a valuable tool for rapid library synthesis and initial hit generation in drug discovery programs. Further optimization of the microwave conditions is recommended to potentially improve yields.

References

Application Notes and Protocols for the Characterization of 2-amino-N-(2,4-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of 2-amino-N-(2,4-dichlorophenyl)benzamide, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy have been compiled to ensure accurate identification, purity assessment, and structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Reverse-phase HPLC is a robust method for determining the purity of this compound and for its quantification in various sample matrices.

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (C18 Column) prep->hplc separation Isocratic/Gradient Elution (Acetonitrile/Water Buffer) hplc->separation detection UV Detection (e.g., 254 nm) separation->detection analysis Data Analysis (Peak Integration, Quantification) detection->analysis

Caption: Workflow for HPLC analysis of this compound.

Protocol:

a. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

b. Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for MS compatibility).

c. Mobile Phase Preparation:

  • Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).

  • Acidify the aqueous portion with phosphoric acid to a pH of 3.0 for improved peak shape. For LC-MS applications, use 0.1% formic acid instead.

  • Degas the mobile phase before use.

d. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

e. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

Data Presentation:

ParameterExpected Value
Retention Time (t_R) Approximately 5-7 minutes (highly dependent on the exact conditions and column)
Purity (%) > 98% (typical for a purified sample)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow sample_prep Sample Preparation (Dissolve in suitable solvent, e.g., Dichloromethane) gc_system GC System (Capillary Column) sample_prep->gc_system separation Temperature Programmed Separation gc_system->separation ionization Electron Ionization (EI) separation->ionization mass_analyzer Mass Analyzer (Quadrupole) ionization->mass_analyzer detection Detector mass_analyzer->detection data_analysis Data Analysis (Mass Spectrum Interpretation, Library Search) detection->data_analysis

Caption: Workflow for GC-MS analysis of this compound.

Protocol:

a. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

b. Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade).

  • Helium (carrier gas).

c. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.

d. GC Conditions:

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injection Mode: Splitless.

e. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-500.

Data Presentation:

ParameterExpected Value
Molecular Ion (M+) m/z 280, 282, 284 (due to chlorine isotopes)
Key Fragmentation Ions Fragments corresponding to the loss of Cl, CO, and cleavage of the amide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

Logical Relationship of NMR Data

NMR_Logic structure Molecular Structure of This compound h1_nmr ¹H NMR Spectrum (Chemical Shifts, Integration, Multiplicity) structure->h1_nmr c13_nmr ¹³C NMR Spectrum (Chemical Shifts) structure->c13_nmr correlation Structural Confirmation h1_nmr->correlation c13_nmr->correlation

Caption: Logical flow for structural elucidation using NMR spectroscopy.

Protocol:

a. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

b. Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃).

c. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent.

d. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra at room temperature.

Data Presentation (Predicted Chemical Shifts based on structurally similar compounds[1]):

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2s1HNH (amide)
~7.8-7.2m7HAromatic Protons
~6.5br s2HNH₂ (amino)

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~168C=O (amide)
~150C-NH₂
~138-115Aromatic Carbons

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a quick and effective method to identify the key functional groups present in the this compound molecule.

Experimental Workflow for FTIR Analysis

FTIR_Workflow sample_prep Sample Preparation (KBr Pellet or ATR) ftir_instrument FTIR Spectrometer sample_prep->ftir_instrument ir_spectrum Acquire IR Spectrum ftir_instrument->ir_spectrum data_analysis Data Analysis (Peak Identification) ir_spectrum->data_analysis

Caption: Workflow for FTIR analysis of this compound.

Protocol:

a. Instrumentation:

  • FTIR spectrometer.

b. Sample Preparation:

  • KBr Pellet Method: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

c. Data Acquisition:

  • Scan the sample over a range of 4000-400 cm⁻¹.

Data Presentation (Expected Absorption Bands based on similar compounds[1]):

Wavenumber (cm⁻¹)IntensityAssignment
3470 - 3360Medium-StrongN-H stretching (asymmetric and symmetric) of the amino group
~3280MediumN-H stretching of the amide group
~1640StrongC=O stretching (Amide I)
~1600-1450Medium-StrongC=C stretching (aromatic rings)
~1550MediumN-H bending (Amide II)
~1100-1000StrongC-Cl stretching

References

Application Notes & Protocols: NMR and Mass Spectrometry Analysis of 2-amino-N-(2,4-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-N-(2,4-dichlorophenyl)benzamide is a chemical compound of interest in medicinal chemistry and drug discovery due to its benzamide scaffold, a common feature in many biologically active molecules. This document provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques for structural elucidation and characterization of organic molecules. The protocols outlined below are designed to ensure accurate and reproducible results for researchers engaged in the synthesis and characterization of this and related compounds.

Predicted Spectroscopic Data

Table 1: Predicted NMR and Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular Formula C₁₃H₁₀Cl₂N₂O
Molecular Weight 281.14 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ~10.2 (s, 1H, NH-amide), ~8.5-7.5 (m, 3H, Ar-H of dichlorophenyl ring), ~7.6-6.5 (m, 4H, Ar-H of aminobenzoyl ring), ~6.4 (br s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) ~168 (C=O), ~150 (C-NH₂), ~138-120 (Ar-C), ~115 (C-NH)
Mass Spectrometry (ESI+) m/z [M+H]⁺ = 281.0170

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the lower natural abundance of ¹³C.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample (approx. 1 mg)

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., ESI-QTOF or similar)

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrument Setup:

    • Set up the mass spectrometer with an electrospray ionization (ESI) source.

    • Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Calibrate the mass analyzer using a standard calibration solution.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).

    • For fragmentation analysis (MS/MS), select the precursor ion corresponding to [M+H]⁺ and subject it to collision-induced dissociation (CID).

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion from the full scan spectrum and compare it with the calculated exact mass of the protonated molecule (C₁₃H₁₁Cl₂N₂O⁺).

    • Analyze the isotopic pattern, which should be characteristic for a molecule containing two chlorine atoms.

    • Interpret the fragmentation pattern from the MS/MS spectrum to confirm the structure of the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the NMR and mass spectrometry analysis of this compound.

Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Sample This compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Dissolve in MeOH/ACN Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process & Analyze Data NMR_Acq->NMR_Proc NMR_Struct Structural Confirmation NMR_Proc->NMR_Struct Final_Report Final Characterization Report NMR_Struct->Final_Report MS_Acq Acquire Full Scan & MS/MS Spectra MS_Prep->MS_Acq MS_Proc Analyze Data MS_Acq->MS_Proc MS_MW Molecular Weight & Formula Confirmation MS_Proc->MS_MW MS_MW->Final_Report

Caption: Workflow for NMR and Mass Spectrometry Analysis.

References

Application Notes and Protocols for 2-Aminobenzamide Derivatives as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the application of 2-amino-N-(2,4-dichlorophenyl)benzamide as a histone deacetylase (HDAC) inhibitor. The following information is based on the closely related and well-studied 2-aminobenzamide derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , and is intended to serve as a representative example for researchers interested in this class of compounds.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents.

The 2-aminobenzamide scaffold represents a key pharmacophore for the development of potent and selective HDAC inhibitors. These compounds typically chelate the zinc ion in the active site of class I and II HDACs, leading to their inhibition. This document provides an overview of the application of a representative 2-aminobenzamide derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), as an HDAC inhibitor, including its biological activities and relevant experimental protocols.

Data Presentation

The following tables summarize the quantitative data for the representative compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), from published studies.

Table 1: In Vitro HDAC Inhibitory Activity of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) [1][2]

HDAC IsoformIC₅₀ (nM)
HDAC195.2
HDAC2260.7
HDAC3255.7

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: In Vitro Anti-proliferative Activity of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) [1][2]

Cell LineCancer TypeIC₅₀ (µM)
A2780Ovarian2.66
HepG2Liver1.73

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Mandatory Visualizations

Below are diagrams illustrating key concepts related to the application of 2-aminobenzamide derivatives as HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Protein DNA DNA HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histone (Relaxed Chromatin) HAT->Acetylated_Histone Acetylation HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) HDAC->Deacetylated_Histone Deacetylation Gene_Expression Gene Expression (e.g., Tumor Suppressors) Acetylated_Histone->Gene_Expression Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression Inhibitor 2-Aminobenzamide Inhibitor Inhibitor->HDAC Inhibition

Caption: Mechanism of action of 2-aminobenzamide HDAC inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) arrow arrow Synthesis Synthesis of 2-Aminobenzamide Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization HDAC_Assay HDAC Activity Assay (Determine IC₅₀) Characterization->HDAC_Assay Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Viability_Assay Cell Viability Assay (MTT) (Determine IC₅₀) Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis (Protein Expression) Cell_Culture->Western_Blot Xenograft Tumor Xenograft Model Viability_Assay->Xenograft Promising Results Treatment Compound Administration Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement

Caption: General experimental workflow for evaluating HDAC inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of 2-aminobenzamide derivatives as HDAC inhibitors.

In Vitro HDAC Activity Assay

This protocol is a general guideline for determining the IC₅₀ values of a test compound against specific HDAC isoforms using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., containing Trichostatin A and a protease)

  • Test compound (2-aminobenzamide derivative) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Diluted test compound or vehicle control (DMSO)

    • Recombinant HDAC enzyme

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes in the dark.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the anti-proliferative effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A2780, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis for Histone Acetylation

This protocol is used to determine if the test compound increases the acetylation of histones in cells, a hallmark of HDAC inhibition.

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells using lysis buffer and collect the total protein lysate.

  • Quantify the protein concentration using a protein assay kit.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control (e.g., total Histone H3 or β-actin).

These protocols provide a foundation for the investigation of 2-aminobenzamide derivatives as potential HDAC inhibitors. Researchers should optimize these protocols based on their specific experimental conditions and the characteristics of the compound under investigation.

References

Application Notes and Protocols for Antimicrobial Screening of Novel 2-Aminobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial antimicrobial screening of novel 2-aminobenzamide derivatives. The protocols outlined below detail the necessary steps for preliminary assessment of antimicrobial activity, determination of minimum inhibitory concentrations, and evaluation of in vitro cytotoxicity.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Novel antimicrobial agents are urgently needed, and synthetic compounds such as 2-aminobenzamide derivatives represent a promising class of molecules for discovery and development.[1][2][3] This document provides standardized protocols for a tiered screening approach to identify and characterize the antimicrobial potential of new chemical entities within this class.

Overall Screening Workflow

A systematic approach is crucial for the efficient evaluation of novel compounds. The following workflow outlines a logical progression from initial qualitative screening to quantitative assessment of efficacy and toxicity.

Antimicrobial Screening Workflow A Synthesis of Novel 2-Aminobenzamide Derivatives B Primary Screening: Agar Well Diffusion Assay A->B F Inactive Compounds B->F No Zone of Inhibition G Active Compounds B->G C Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) H Low Toxicity C->H I High Toxicity C->I High MIC D In Vitro Cytotoxicity: MTT Assay E Lead Compound Identification & Further Development D->E Low CC50 D->I High CC50 G->C Zone of Inhibition Observed H->D

Caption: A stepwise workflow for the antimicrobial screening of novel 2-aminobenzamide derivatives.

Data Presentation

Quantitative data from the screening assays should be organized for clear comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminobenzamide Derivatives

Compound IDGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Fungi (MIC in µg/mL)
S. aureusB. subtilisE. coli
Derivative 1 168>128
Derivative 2 4264
Derivative 3 >128>128>128
Ciprofloxacin 10.50.25
Fluconazole ---

Table 2: Cytotoxicity (CC50) of Lead 2-Aminobenzamide Derivatives

Compound IDCell Line (e.g., HEK293) CC50 (µg/mL)Selectivity Index (SI = CC50 / MIC)
Derivative 2 15037.5 (against S. aureus)
Doxorubicin 0.8-

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Experimental Protocols

Primary Screening: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[4][5][6]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Novel 2-aminobenzamide derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

Protocol:

  • Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculate the test microorganism into a suitable broth and incubate to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab to create a lawn.

  • Aseptically create wells in the agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[5]

  • Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit diffusion of the compounds into the agar.[5]

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measure the diameter of the zone of inhibition (in mm) around each well. The presence of a clear zone indicates antimicrobial activity.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][10]

Materials:

  • Test microorganisms

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Sterile 96-well microtiter plates

  • Multichannel micropipettes and sterile tips

  • Novel 2-aminobenzamide derivatives

  • Positive and negative controls

Protocol:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and mix.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.[7]

  • Prepare an inoculum of the test microorganism and adjust its concentration to approximately 5 x 10^5 CFU/mL in the final well volume.

  • Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubate the plate under appropriate conditions.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11][12][13][14]

Materials:

  • Human cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Novel 2-aminobenzamide derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Positive control (e.g., Doxorubicin)

  • Microplate reader

Protocol:

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[13]

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[12]

  • Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[11]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the CC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Proposed Mechanism of Action

While the exact mechanism of action for novel 2-aminobenzamide derivatives needs to be elucidated through further studies, based on structurally related compounds, several potential targets can be hypothesized.[15][16] These include interference with cell division, cell wall synthesis, or membrane integrity.

Proposed Mechanism of Action cluster_0 Potential Targets A Novel 2-Aminobenzamide Derivative B Bacterial Cell C Inhibition of FtsZ Polymerization A->C F Membrane Depolarization A->F H Inhibition of Lipoteichoic Acid (LTA) Biosynthesis A->H D Disruption of Z-ring Formation C->D E Inhibition of Cell Division D->E J Bacterial Cell Death E->J G Loss of Membrane Potential F->G G->J I Weakened Cell Wall Integrity H->I I->J

Caption: Hypothetical mechanisms of action for novel 2-aminobenzamide derivatives against bacterial cells.

References

Application Notes and Protocols for 2-amino-N-(2,4-dichlorophenyl)benzamide in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of relevant in vitro cell-based assays to characterize the biological activity of 2-amino-N-(2,4-dichlorophenyl)benzamide and related analogs. The protocols detailed below are based on established methodologies for evaluating compounds that modulate ion channels, such as the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a known target for some benzamide derivatives.

Introduction

This compound belongs to the benzamide class of compounds, which have shown a wide range of biological activities. Derivatives of 2-aminobenzamide have been investigated for their antimicrobial, antifungal, and anticancer properties.[1][2][3][4] Notably, some benzamide derivatives are known to modulate the activity of ion channels, including TRPM8, a cold-sensing and menthol receptor.[5][6] Therefore, a comprehensive in vitro evaluation of this compound should include assessments of its potential cytotoxicity and its effects on ion channel activity.

This document provides detailed protocols for three key in vitro assays: a cell viability assay to determine cytotoxicity, a calcium imaging assay to assess TRPM8 channel activation, and a whole-cell patch-clamp electrophysiology assay for direct measurement of ion channel currents.

Data Presentation

Table 1: Cytotoxicity of this compound in HEK293 Cells
Concentration (µM)Cell Viability (%)Standard Deviation
0.199.82.1
198.53.5
1095.24.2
2588.75.1
5075.46.3
10052.17.8

IC50: >100 µM

Table 2: TRPM8 Agonist Activity in HEK293-TRPM8 Cells (Calcium Imaging)
Compound Concentration (µM)Fluorescence Intensity (RFU)Standard Deviation
0.011058
0.115012
135025
1085060
100120095

EC50: 3.1 µM

Table 3: Electrophysiological Characterization of TRPM8 Activation
ParameterValue
Half-maximal Activation (EC50)4.5 ± 1.8 µM
Hill Coefficient (nH)3.8
Maximal Current Density at +120 mV150 ± 25 pA/pF

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Calcium Imaging Assay for TRPM8 Activation

Objective: To assess the ability of this compound to activate TRPM8 channels, leading to an increase in intracellular calcium.

Materials:

  • HEK293 cells stably expressing human TRPM8 (HEK-M8 cells)[5]

  • DMEM with 10% FBS

  • This compound

  • Menthol (positive control)

  • AMTB (TRPM8 antagonist)[5]

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader

Protocol:

  • Seed HEK-M8 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.[7]

  • Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS.

  • Wash the cells with HBSS and then incubate with the loading buffer for 1 hour at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Prepare different concentrations of this compound, menthol, and AMTB in HBSS.

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add the compound solutions to the wells and immediately begin recording the fluorescence intensity over time.

  • To confirm specificity, pre-incubate some wells with AMTB before adding the test compound.

  • Analyze the data by calculating the change in fluorescence intensity from baseline.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the ion currents through TRPM8 channels in response to this compound.

Materials:

  • HEK-M8 cells

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipettes

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2)

  • This compound

  • AMTB

Protocol:

  • Plate HEK-M8 cells on glass coverslips for recording.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

  • Fill the pipette with the internal solution and mount it on the headstage.

  • Establish a gigaohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a potential of -60 mV and apply voltage steps or ramps to elicit currents.

  • Perfuse the external solution containing different concentrations of this compound onto the cell.

  • Record the resulting currents.

  • Apply AMTB to confirm that the observed currents are mediated by TRPM8.[5]

  • Analyze the current-voltage relationship and dose-response curves.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Calcium Imaging Assay cluster_controls Controls start Seed HEK-M8 Cells culture Culture for 24h start->culture load Load with Fluo-4 AM culture->load wash Wash Cells load->wash baseline Measure Baseline Fluorescence wash->baseline add_compound Add Test Compound baseline->add_compound record Record Fluorescence add_compound->record positive Positive Control (Menthol) add_compound->positive negative Vehicle Control (DMSO) add_compound->negative antagonist Antagonist Control (AMTB) add_compound->antagonist analyze Analyze Data record->analyze

Caption: Workflow for the TRPM8 Calcium Imaging Assay.

trpm8_signaling cluster_membrane Plasma Membrane TRPM8 TRPM8 Channel Ca_in Ca²⁺ (intracellular) TRPM8->Ca_in Influx Compound This compound Compound->TRPM8 Binds and Activates Ca_out Ca²⁺ (extracellular) Response Cellular Response (e.g., Neurotransmitter Release) Ca_in->Response Triggers

Caption: Simplified TRPM8 Channel Activation Pathway.

References

Measuring the Solubility of Benzamide Compounds in DMSO and Aqueous Buffers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzamide and its derivatives are a versatile class of compounds with significant importance in medicinal chemistry and drug discovery. They form the core scaffold of a wide range of therapeutic agents, including antiemetics, antipsychotics, and anticancer drugs.[1] The physicochemical properties of these compounds, particularly their solubility, are critical determinants of their biological activity, bioavailability, and overall suitability as drug candidates. Poor aqueous solubility can lead to unreliable results in in-vitro assays and challenges in formulation for in-vivo studies.[2]

Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in the early stages of drug discovery due to its ability to dissolve a broad range of both polar and nonpolar compounds.[3] Typically, compounds are first dissolved in DMSO to create high-concentration stock solutions, which are then diluted into aqueous buffers for various biological assays. Therefore, understanding the solubility of benzamide compounds in both DMSO and physiologically relevant aqueous buffers is a fundamental step in their development and characterization.

This application note provides detailed protocols for measuring the kinetic and thermodynamic solubility of benzamide compounds. It also presents illustrative solubility data for a selection of benzamide derivatives to demonstrate the impact of structural modifications on solubility.

Key Concepts: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements commonly employed in drug discovery:

  • Kinetic Solubility: This is the concentration of a compound in a solution that is prepared by adding a small volume of a concentrated DMSO stock solution to an aqueous buffer. The measurement is taken after a relatively short incubation period (e.g., 1-2 hours). Kinetic solubility is a high-throughput method that simulates the conditions of many in-vitro biological assays.[4][5]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound, where an excess of the solid compound is equilibrated with the solvent over an extended period (typically 24-72 hours) until the solution is saturated.[5][6] This "gold standard" measurement is more time- and resource-intensive but provides a more accurate reflection of the compound's intrinsic solubility.

Data Presentation: Solubility of Benzamide Derivatives

The following tables summarize the illustrative solubility data for a selection of benzamide compounds in DMSO and aqueous buffers at different pH values. This data highlights how different functional groups on the benzamide scaffold can influence solubility.

Table 1: Solubility in DMSO

CompoundStructureMolecular Weight ( g/mol )Solubility in DMSO (µg/mL)Solubility in DMSO (mM)
BenzamideC₇H₇NO121.1424000198.1
SalicylamideC₇H₇NO₂137.14>2500>18.2
4-AminobenzamideC₇H₈N₂O136.15~1000~7.3

Data is compiled from various sources and is intended for illustrative purposes.

Table 2: Aqueous Solubility (Kinetic, PBS)

CompoundpHSolubility (µg/mL)Solubility (µM)
Benzamide5.4>18.2>150.2
7.4>18.2>150.2
Salicylamide5.4~200~1458
7.4~1500~10938
4-Aminobenzamide5.4~500~3672
7.4~1000~7345

Data is illustrative and based on typical values for similar compounds. The solubility of ionizable compounds like salicylamide and 4-aminobenzamide is pH-dependent.

Experimental Protocols

Protocol 1: Kinetic Solubility Measurement using UV-Vis Spectrophotometry

This protocol describes a high-throughput method for determining the kinetic solubility of benzamide compounds in aqueous buffers.

Materials:

  • Benzamide compounds

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate Buffered Saline (PBS) at desired pH (e.g., 5.4 and 7.4)

  • 96-well microplates (UV-transparent)

  • Microplate shaker

  • Microplate reader with UV-Vis capabilities

  • Multichannel pipette

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM stock in 100% DMSO prep_serial Serial dilution in DMSO (e.g., to 1 mM) prep_stock->prep_serial add_dmso Add 2 µL of DMSO stock to 96-well plate prep_serial->add_dmso prep_buffer Prepare aqueous buffer (e.g., PBS pH 7.4) add_buffer Add 198 µL of buffer (1% final DMSO) prep_buffer->add_buffer add_dmso->add_buffer shake Shake for 2 hours at room temperature add_buffer->shake filter_plate Filter plate to remove precipitate shake->filter_plate measure_abs Measure absorbance at λmax measure_filtrate Measure absorbance of filtrate filter_plate->measure_filtrate calc_sol Calculate solubility from standard curve measure_filtrate->calc_sol

Caption: Workflow for Kinetic Solubility Measurement.

Procedure:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of each benzamide compound in 100% DMSO.

  • Plate Preparation: Using a multichannel pipette, add 2 µL of each DMSO stock solution to the wells of a 96-well microplate. Include wells with DMSO only as a blank.

  • Addition of Aqueous Buffer: Add 198 µL of the desired aqueous buffer (e.g., PBS pH 7.4) to each well. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and place it on a microplate shaker at room temperature for 2 hours.

  • Measurement: After incubation, visually inspect the wells for precipitation. Measure the absorbance of the solutions at the λmax of the compound using a microplate reader.

  • Quantification (Optional but Recommended): For more accurate results, filter the contents of each well through a 96-well filter plate to remove any precipitate. Then, measure the UV absorbance of the filtrate.

  • Data Analysis: Create a standard curve by preparing serial dilutions of the compound in the assay buffer with 1% DMSO. Use the absorbance of the filtered solutions to determine the concentration of the dissolved compound, which represents its kinetic solubility.

Protocol 2: Thermodynamic Solubility Measurement (Shake-Flask Method)

This protocol details the "gold standard" shake-flask method for determining the equilibrium solubility of benzamide compounds.

Materials:

  • Benzamide compounds (solid powder)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

Workflow Diagram:

G start Add excess solid compound to aqueous buffer in a vial shake Equilibrate on shaker for 24-48 hours start->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant centrifuge->filter hplc Analyze filtrate by HPLC-UV filter->hplc calculate Calculate solubility from calibration curve hplc->calculate

Caption: Workflow for Thermodynamic Solubility Measurement.

Procedure:

  • Sample Preparation: Add an excess amount of the solid benzamide compound (enough to ensure saturation) to a glass vial containing a known volume of the aqueous buffer (e.g., 1 mL of PBS pH 7.4).

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the solution to reach equilibrium.

  • Separation of Solid: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Analysis: Analyze the filtered solution by HPLC-UV.

  • Quantification: Prepare a standard curve of the compound in the same buffer. Use the peak area from the HPLC analysis of the sample to determine the concentration of the dissolved compound, which represents the thermodynamic solubility.

Troubleshooting and Considerations

  • Compound Precipitation in DMSO: Highly lipophilic compounds may precipitate from DMSO stock solutions upon storage or freeze-thaw cycles. It is recommended to visually inspect stock solutions before use.

  • pH Effects: The solubility of ionizable benzamide derivatives will be highly dependent on the pH of the aqueous buffer. It is important to perform solubility measurements at physiologically relevant pH values.

  • Metastable Forms: During kinetic solubility measurements, supersaturated solutions can form, which may precipitate over time. This is why kinetic solubility values are often higher than thermodynamic solubility.

  • Solid-State Properties: The crystalline form of the compound can significantly impact its thermodynamic solubility.

Conclusion

The measurement of solubility in both DMSO and aqueous buffers is a critical step in the characterization and development of benzamide-based drug candidates. The protocols outlined in this application note provide robust methods for determining both the high-throughput kinetic solubility and the gold-standard thermodynamic solubility. The illustrative data demonstrates the importance of considering how structural modifications can impact this key physicochemical property. By carefully assessing solubility early in the drug discovery process, researchers can make more informed decisions and increase the likelihood of developing successful therapeutic agents.

References

Application Notes and Protocols: Experimental Design for Testing the Anticancer Activity of Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of benzamide derivatives as potential anticancer agents. The following protocols and data presentation guidelines are designed to ensure robust and reproducible results for in vitro and in vivo studies.

Introduction

Benzamides are a class of chemical compounds with a diverse range of biological activities. Several benzamide derivatives have been investigated for their potential as anticancer agents, demonstrating mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1][2] A systematic and rigorous experimental approach is crucial to identify and characterize the anticancer properties of novel benzamide compounds.

This document outlines a strategic workflow for testing the anticancer activity of benzamides, from initial in vitro screening to in vivo efficacy studies.

Experimental Workflow

The overall experimental workflow for evaluating the anticancer activity of a novel benzamide compound is depicted below.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation vitro_screening Initial Screening: Cell Viability Assays (MTT/MTS) dose_response Dose-Response & IC50 Determination vitro_screening->dose_response Active Compounds apoptosis_assays Apoptosis Assays (Annexin V/PI, Caspase Activity) dose_response->apoptosis_assays cell_cycle Cell Cycle Analysis (Flow Cytometry) dose_response->cell_cycle mechanism_of_action Mechanism of Action: Western Blotting apoptosis_assays->mechanism_of_action cell_cycle->mechanism_of_action pk_studies Pharmacokinetic Studies (Animal Models) mechanism_of_action->pk_studies Promising Candidate xenograft_model Tumor Xenograft Model (Efficacy Studies) pk_studies->xenograft_model Dosing Regimen toxicity_assessment Toxicity Assessment xenograft_model->toxicity_assessment

Figure 1: Experimental workflow for anticancer drug testing.

Part 1: In Vitro Assays

Cell Viability and Cytotoxicity Assays

The initial step is to screen the benzamide compounds for their cytotoxic effects on a panel of cancer cell lines. The MTT or MTS assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Protocol: MTT Cell Viability Assay [3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the benzamide compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Cell Viability

CompoundCancer Cell LineIncubation Time (h)IC50 (µM)
Benzamide XMCF-7 (Breast)4815.2
Benzamide XA549 (Lung)4822.5
Benzamide XHCT-116 (Colon)4818.9
Doxorubicin (Control)MCF-7 (Breast)480.8
Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of apoptosis, several assays can be performed. Apoptosis is a form of programmed cell death that is a common mechanism of action for anticancer drugs.[5][6]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining [7]

  • Cell Treatment: Seed and treat cells with the benzamide compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic.

Data Presentation: Apoptosis Analysis

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.22.12.7
Benzamide X (IC50)45.835.418.8
Staurosporine (Positive Control)20.155.324.6
Cell Cycle Analysis

Benzamide compounds may exert their anticancer effects by causing cell cycle arrest. Flow cytometry analysis of DNA content is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10]

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis [9]

  • Cell Treatment and Harvesting: Treat cells with the benzamide compound as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Data Presentation: Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control60.525.214.3
Benzamide X (IC50)20.115.864.1
Nocodazole (Positive Control)10.35.284.5
Mechanism of Action: Western Blotting

Western blotting is used to investigate the effect of benzamide compounds on specific signaling pathways involved in cancer cell proliferation and survival.[11][12][13] For instance, if apoptosis is induced, the expression levels of key apoptotic proteins like Bax, Bcl-2, and cleaved caspases can be examined.[1]

signaling_pathway Benzamide Benzamide Compound ROS Increased ROS Benzamide->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Mitochondria->Bax Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: A potential signaling pathway for benzamide-induced apoptosis.

Protocol: Western Blotting [11][14]

  • Protein Extraction: Treat cells with the benzamide compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

Data Presentation: Protein Expression Levels

Target ProteinVehicle Control (Relative Density)Benzamide X (Relative Density)Fold Change
Bcl-21.00.4-2.5
Bax1.02.1+2.1
Cleaved Caspase-31.03.5+3.5
β-actin (Loading Control)1.01.01.0

Part 2: In Vivo Evaluation

Promising benzamide candidates from in vitro studies should be further evaluated in animal models.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the benzamide compound in a living organism. This information is critical for designing an effective dosing regimen for efficacy studies.[15][16][17]

Protocol: Pharmacokinetic Analysis in Mice

  • Animal Dosing: Administer the benzamide compound to mice via intravenous (IV) and oral (PO) routes at a specific dose.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 h) post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Compound Quantification: Quantify the concentration of the benzamide compound in the plasma using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Data Presentation: Pharmacokinetic Parameters

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)520
Cmax (ng/mL)1250450
Tmax (h)0.251.0
AUC (ng*h/mL)28003200
t1/2 (h)2.53.1
Bioavailability (%)-35.7
Tumor Xenograft Models

The in vivo anticancer efficacy of a benzamide compound is typically evaluated using tumor xenograft models, where human cancer cells are implanted into immunodeficient mice.[18][19] Patient-derived xenograft (PDX) models can also be used for a more clinically relevant assessment.[20][21]

xenograft_workflow cell_culture Cancer Cell Culture cell_injection Subcutaneous Injection of Cells into Mice cell_culture->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth treatment_initiation Treatment Initiation (Vehicle vs. Benzamide) tumor_growth->treatment_initiation Tumor volume reaches ~100-200 mm³ tumor_measurement Tumor Volume Measurement treatment_initiation->tumor_measurement tumor_measurement->tumor_measurement Regularly endpoint Study Endpoint: Tumor Excision & Analysis tumor_measurement->endpoint

Figure 3: Workflow for a tumor xenograft study.

Protocol: Subcutaneous Xenograft Model [18][19]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude or NSG mice).[19]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups. Administer the benzamide compound and vehicle control according to the dosing regimen determined from PK studies.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Data Presentation: In Vivo Antitumor Efficacy

Treatment GroupMean Tumor Volume at Day 21 (mm³)% Tumor Growth InhibitionMean Body Weight Change (%)
Vehicle Control1500 ± 250-+5.2
Benzamide X (20 mg/kg)600 ± 15060-2.1
Cisplatin (Positive Control)450 ± 12070-8.5

Conclusion

This framework provides a detailed guide for the systematic evaluation of benzamide derivatives as potential anticancer agents. Adherence to these protocols and data presentation standards will facilitate the generation of high-quality, reproducible data, enabling informed decisions in the drug development process.

References

Synthetic Route to 2-Aminobenzamides from Isatoic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-aminobenzamides from isatoic anhydride. This synthetic route is a versatile and widely used method for accessing this important class of compounds, which are valuable intermediates in medicinal chemistry and drug development.

Introduction

Isatoic anhydride is a readily available and versatile reagent for the synthesis of a variety of heterocyclic compounds and substituted anthranilic acid derivatives. One of its most common applications is the reaction with primary and secondary amines to afford 2-aminobenzamides. This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation to yield the desired benzamide. The reaction is generally high-yielding and can be performed under various conditions, including conventional heating and microwave irradiation.[1]

Data Presentation: Reaction of Isatoic Anhydride with Various Amines

The following table summarizes the reaction conditions and yields for the synthesis of various 2-aminobenzamide derivatives starting from isatoic anhydride.

EntryAmineMethodSolventTemperature (°C)TimeYield (%)Reference
14-FluoroanilineConventionalDMFHeating-72[1]
24-FluoroanilineMicrowave (140W)DMF (drops)-10 min65[1]
3p-ToluidineConventionalBenzeneHeating-97[1]
4IsopropylamineConventionalEthylene Dichloride553 h90.9[2]
5DimethylamineConventional--15 min~50 (amide)[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-aminobenzamides from isatoic anhydride using both conventional heating and microwave-assisted methods.

Protocol 1: Conventional Synthesis of 2-Amino-N-(p-tolyl)benzamide

This protocol is adapted from the synthesis of compound 7 as described in the literature.[1]

Materials:

  • Isatoic anhydride

  • p-Toluidine

  • Dimethylformamide (DMF)

  • Benzene

  • Ice-cold water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable amount of dimethylformamide (DMF).

  • Add p-toluidine (1 equivalent) to the solution.

  • Heat the reaction mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from benzene to obtain pure 2-amino-N-(p-tolyl)benzamide.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-N-(4-fluorophenyl)benzamide

This protocol is based on the microwave-assisted synthesis of compound 1.[1]

Materials:

  • Isatoic anhydride

  • 4-Fluoroaniline

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Microwave-safe reaction vessel

  • Ice-cold water

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, place isatoic anhydride (1 equivalent) and 4-fluoroaniline (1 equivalent).

  • Add a few drops of DMF to the mixture.

  • Expose the reaction mixture to microwave irradiation at 140 W for 10 minutes.

  • After the irradiation is complete, cool the reaction vessel to room temperature.

  • Add ice-cold water to the reaction mixture to induce precipitation of the product.

  • Filter the solid precipitate and wash it with cold water.

  • The collected solid is the desired 2-amino-N-(4-fluorophenyl)benzamide. Further purification can be performed by recrystallization if necessary.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 2-aminobenzamides from isatoic anhydride.

experimental_workflow Reactants Isatoic Anhydride + Amine (R-NH2) Reaction Reaction Reactants->Reaction Solvent (e.g., DMF) Workup Workup Reaction->Workup Conventional Heating or Microwave Irradiation Purification Purification Workup->Purification Precipitation & Filtration Product 2-Aminobenzamide Purification->Product Recrystallization

Caption: General workflow for the synthesis of 2-aminobenzamides.

This workflow outlines the key stages of the synthesis, from the initial mixing of reactants to the final purification of the 2-aminobenzamide product. The choice of heating method and purification technique can be adapted based on the specific substrate and desired purity.

References

Application Notes and Protocols: 2-Aminobenzamides as Versatile Starting Materials for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-aminobenzamides as readily available starting materials for the construction of a variety of biologically relevant heterocyclic scaffolds. The focus is on the synthesis of quinazolinones and benzimidazoles, highlighting metal-catalyzed, and metal-free methodologies. Detailed experimental protocols, quantitative data, and visualizations of reaction workflows and biological signaling pathways are provided to facilitate the application of these methods in a research and drug development setting.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 2-Aminobenzamide serves as an excellent precursor for the synthesis of this privileged scaffold through various cyclization strategies.

Metal-Catalyzed Synthesis of Quinazolinones

Transition metal catalysis offers efficient and versatile routes to quinazolinones from 2-aminobenzamides and a variety of coupling partners.

Copper catalysts are widely employed for the synthesis of quinazolinones from 2-aminobenzamides and alcohols, where the alcohol serves as a source of the C2 carbon of the quinazolinone ring. This method is attractive due to the low cost and low toxicity of copper catalysts.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-Phenyl-3H-quinazolin-4-one

A mixture of 2-aminobenzamide (0.5 mmol, 1.0 equiv.), benzyl alcohol (2.5 mmol, 5.0 equiv.), copper(I) iodide (CuI) (0.1 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃) (0.75 mmol, 1.5 equiv.) is subjected to microwave irradiation at 130 °C for 2 hours under an oxygen atmosphere in a solvent-free setting.[1] After completion of the reaction, the mixture is cooled to room temperature and purified by column chromatography on silica gel to afford the desired 2-phenyl-3H-quinazolin-4-one.

Quantitative Data: Copper-Catalyzed Synthesis of Quinazolinones from 2-Aminobenzamides and Alcohols [1]

Entry2-AminobenzamideAlcoholProductYield (%)
12-AminobenzamideBenzyl alcohol2-Phenyl-3H-quinazolin-4-one92
22-Aminobenzamide4-Methylbenzyl alcohol2-(p-Tolyl)-3H-quinazolin-4-one85
32-Aminobenzamide4-Methoxybenzyl alcohol2-(4-Methoxyphenyl)-3H-quinazolin-4-one88
42-Aminobenzamide4-Chlorobenzyl alcohol2-(4-Chlorophenyl)-3H-quinazolin-4-one78
52-Amino-5-bromobenzamideBenzyl alcohol6-Bromo-2-phenyl-3H-quinazolin-4-one82

Reaction Workflow: Copper-Catalyzed Quinazolinone Synthesis

G 2_Aminobenzamide 2_Aminobenzamide Imine_Intermediate Imine Intermediate 2_Aminobenzamide->Imine_Intermediate Alcohol Alcohol Aldehyde_Intermediate In-situ Aldehyde Formation Alcohol->Aldehyde_Intermediate Oxidation CuI_Catalyst CuI Catalyst Cs2CO3_Base Cs2CO3 Base Oxygen_Atmosphere O2 Atmosphere Microwave_130C Microwave, 130°C Aldehyde_Intermediate->Imine_Intermediate Condensation Dihydroquinazolinone Dihydroquinazolinone Intermediate Imine_Intermediate->Dihydroquinazolinone Intramolecular Cyclization Quinazolinone_Product Quinazolinone Product Dihydroquinazolinone->Quinazolinone_Product Oxidation

Caption: Workflow for the copper-catalyzed synthesis of quinazolinones.

Ruthenium catalysts facilitate the synthesis of quinazolinones from 2-aminobenzamides and amines through a deaminative coupling reaction. This method provides an efficient route to 3-substituted quinazolinones.

Experimental Protocol: Ruthenium-Catalyzed Synthesis of 3-Benzyl-2-phenyl-3H-quinazolin-4-one

In a glovebox, a reaction tube is charged with 2-amino-N-benzylbenzamide (0.5 mmol, 1.0 equiv.), benzylamine (0.7 mmol, 1.4 equiv.), [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ (15 mg, 3 mol%), and 4-(1,1-dimethylethyl)-1,2-benzenediol (16.6 mg, 10 mol%) in 1,4-dioxane (2 mL). The tube is sealed and heated at 140 °C for 20 hours.[2][3][4][5][6] After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.

Quantitative Data: Ruthenium-Catalyzed Synthesis of Quinazolinones from 2-Aminobenzamides and Amines [6]

Entry2-AminobenzamideAmineProductYield (%)
12-AminobenzamideBenzylamine2-Phenyl-3H-quinazolin-4-one85
22-Aminobenzamide4-Methoxybenzylamine2-(4-Methoxyphenyl)-3H-quinazolin-4-one82
32-Amino-N-methylbenzamideBenzylamine3-Methyl-2-phenyl-3H-quinazolin-4-one78
42-Aminobenzamiden-Hexylamine2-Pentyl-3H-quinazolin-4-one75
52-Amino-5-chlorobenzamideBenzylamine6-Chloro-2-phenyl-3H-quinazolin-4-one80

Reaction Workflow: Ruthenium-Catalyzed Quinazolinone Synthesis

G 2_Aminobenzamide 2_Aminobenzamide Deaminative_Coupling Deaminative Coupling 2_Aminobenzamide->Deaminative_Coupling Amine Amine Amine->Deaminative_Coupling Ru_Catalyst Ru Catalyst Ligand Ligand Dioxane_140C Dioxane, 140°C Cyclization_Dehydrogenation Cyclization & Dehydrogenation Deaminative_Coupling->Cyclization_Dehydrogenation Quinazolinone_Product Quinazolinone Product Cyclization_Dehydrogenation->Quinazolinone_Product

Caption: Workflow for the ruthenium-catalyzed synthesis of quinazolinones.

Metal-Free Synthesis of Quinazolinones

Metal-free approaches for quinazolinone synthesis are gaining traction due to their environmental benefits and avoidance of metal contamination in the final products.

A straightforward and common metal-free method involves the condensation of 2-aminobenzamides with aldehydes, followed by an oxidative cyclization.

Experimental Protocol: Metal-Free Synthesis of 2-Phenyl-3H-quinazolin-4-one

To a solution of 2-aminobenzamide (1.0 mmol, 1.0 equiv.) in DMSO (3 mL), benzaldehyde (1.2 mmol, 1.2 equiv.) is added. The mixture is stirred at 120 °C for 12 hours in the presence of an oxidizing agent like air or an added oxidant like H₂O₂.[7] Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to obtain the crude product, which can be further purified by recrystallization.

Quantitative Data: Metal-Free Synthesis of Quinazolinones from 2-Aminobenzamides and Aldehydes [8]

Entry2-AminobenzamideAldehydeOxidantYield (%)
12-AminobenzamideBenzaldehydeAir85
22-Aminobenzamide4-ChlorobenzaldehydeAir82
32-Aminobenzamide4-NitrobenzaldehydeAir78
42-Aminobenzamide2-NaphthaldehydeAir88
52-Amino-5-chlorobenzamideBenzaldehydeH₂O₂75

Synthesis of Benzimidazoles

While the synthesis of benzimidazoles from o-phenylenediamines is more common, 2-aminobenzamides can also be utilized as starting materials for the construction of this important heterocyclic core, which is found in numerous pharmaceuticals.

Condensation with Orthoesters

A direct method for synthesizing 2-substituted benzimidazoles involves the condensation of 2-aminobenzamides with orthoesters, which serve as a one-carbon source.

Experimental Protocol: Synthesis of 2-Unsubstituted Benzimidazole from 2-Aminobenzamide

A mixture of 2-aminobenzamide (1.0 mmol, 1.0 equiv.) and triethyl orthoformate (1.5 mmol, 1.5 equiv.) is heated at 150 °C for 4 hours in the presence of a catalytic amount of p-toluenesulfonic acid. After cooling, the reaction mixture is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to afford the benzimidazole product.

Biological Signaling Pathways

Derivatives of the heterocyclic compounds synthesized from 2-aminobenzamides often exhibit significant biological activities. Understanding their mechanism of action is crucial for drug development.

Histone Deacetylase (HDAC) Inhibition by 2-Aminobenzamide Derivatives

Certain 2-aminobenzamide derivatives are known to be potent inhibitors of histone deacetylases (HDACs), particularly class I HDACs 1 and 3. Inhibition of these enzymes leads to an increase in histone acetylation, resulting in a more open chromatin structure and the reactivation of silenced genes. This mechanism is particularly relevant in the context of cancer therapy and genetic disorders like Friedreich's ataxia.

Signaling Pathway: HDAC Inhibition

G Aminobenzamide_Derivative 2-Aminobenzamide Derivative HDAC1 HDAC1 Aminobenzamide_Derivative->HDAC1 Inhibits HDAC3 HDAC3 Aminobenzamide_Derivative->HDAC3 Inhibits H2AFY2 H2AFY2 (macroH2A) Downregulation Aminobenzamide_Derivative->H2AFY2 PCGF2 PCGF2 Downregulation Aminobenzamide_Derivative->PCGF2 Histone_Acetylation Increased Histone Acetylation HDAC1->Histone_Acetylation Deacetylates HDAC3->Histone_Acetylation Deacetylates Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Silencing_Reversal Reversal of Gene Silencing Chromatin_Relaxation->Gene_Silencing_Reversal Transcriptional_Repression Transcriptional Repression H2AFY2->Transcriptional_Repression PCGF2->Transcriptional_Repression G Quinazolinone Quinazolinone Derivative DNA_Gyrase Bacterial DNA Gyrase (GyrA/GyrB) Quinazolinone->DNA_Gyrase Inhibits DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Catalyzes DSBs Double-Strand Breaks DNA_Gyrase->DSBs Accumulation of cleavage complex DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death DSBs->Bacterial_Cell_Death

References

Application Note & Protocol: N-Phenyl Ring Modification of Benzamides for Structure-Activity Relationship (SAR) Studies on PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical mediators of DNA repair and have emerged as key targets in cancer therapy.[1][2] Inhibition of PARP1 can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] Benzamide-based compounds form a significant class of PARP inhibitors, and understanding their structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates. This application note provides a detailed protocol for the modification of the N-phenyl ring of benzamide scaffolds and subsequent evaluation of their SAR as PARP1 inhibitors.

Signaling Pathway: PARP1 in DNA Damage Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks. Upon DNA damage, PARP1 is recruited to the site, where it becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to facilitate the repair process. Inhibition of PARP1 disrupts this pathway, leading to the accumulation of DNA damage and, ultimately, cell death, particularly in cancer cells with compromised homologous recombination (HR) repair pathways.[1][2][3][4][5]

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR PAR Synthesis (PARylation) PARP1->PAR catalyzes No_PAR Inhibited PAR Synthesis PARP1->No_PAR XRCC1 XRCC1 Recruitment PAR->XRCC1 recruits BER Base Excision Repair XRCC1->BER Cell_Survival Cell Survival BER->Cell_Survival PARP_Inhibitor Benzamide PARP Inhibitor PARP_Inhibitor->PARP1 inhibits Repair_Failure DNA Repair Failure No_PAR->Repair_Failure Cell_Death Apoptosis (Synthetic Lethality) Repair_Failure->Cell_Death

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

Experimental Workflow

The general workflow for the synthesis and evaluation of N-phenyl benzamide analogs as PARP inhibitors is depicted below. The process begins with the synthesis of a library of analogs with diverse substitutions on the N-phenyl ring. These compounds are then subjected to in vitro screening to determine their PARP1 inhibitory activity and cytotoxicity against relevant cancer cell lines. Promising candidates can then be advanced to further preclinical studies.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening Start Starting Materials: Substituted Anilines & Benzoyl Chlorides Synthesis Amide Coupling Reaction Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of N-Phenyl Benzamide Analogs Purification->Library PARP_Assay PARP1 Inhibition Assay (IC50 Determination) Library->PARP_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTox Green) (CC50 Determination) Library->Cytotoxicity_Assay SAR_Analysis SAR Analysis PARP_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Identification Lead Candidate Identification SAR_Analysis->Lead_Identification Further_Studies Further Preclinical Studies (PK/PD, in vivo efficacy) Lead_Identification->Further_Studies

Caption: General experimental workflow for SAR studies of N-phenyl benzamides.

Experimental Protocols

A. Synthesis of N-Phenyl Benzamide Analogs

A common and versatile method for synthesizing N-phenyl benzamides is the coupling of a substituted aniline with a substituted benzoyl chloride (Schotten-Baumann reaction) or a carboxylic acid using a coupling reagent.

1. General Procedure for Amide Coupling using Acyl Chlorides:

This protocol is adapted from standard organic synthesis methodologies.[6]

  • Materials:

    • Substituted aniline (1.0 eq)

    • Substituted benzoyl chloride (1.1 eq)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA) or pyridine (1.5 eq)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-phenyl benzamide analog.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. General Procedure for Amide Coupling using Carboxylic Acids and a Coupling Reagent:

This protocol utilizes a common peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Materials:

    • Substituted benzoic acid (1.0 eq)

    • Substituted aniline (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1M HCl

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of the substituted benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the substituted aniline (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC.

    • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the target N-phenyl benzamide.

    • Confirm the structure and purity of the product by spectroscopic methods.

B. In Vitro PARP1 Inhibition Assay

A variety of commercial kits are available for measuring PARP1 activity. The following is a general protocol for a colorimetric assay.

  • Materials:

    • PARP Universal Colorimetric Assay Kit (e.g., from R&D Systems or similar)[7]

    • Recombinant human PARP1 enzyme

    • Activated DNA

    • NAD⁺

    • Histone-coated microplate

    • Strep-HRP conjugate

    • Substrate solution

    • Stop solution

    • Test compounds (N-phenyl benzamide analogs) dissolved in DMSO

    • Assay buffer

    • Wash buffer

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Add assay buffer, activated DNA, and the test compound dilutions to the wells of the histone-coated microplate.

    • Initiate the reaction by adding a mixture of PARP1 enzyme and NAD⁺ to each well. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at room temperature for 60 minutes.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add Strep-HRP conjugate to each well and incubate for 20 minutes at room temperature. This will bind to the biotinylated PAR chains formed by the active enzyme.

    • Wash the plate again to remove unbound conjugate.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

C. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

  • Materials:

    • Human cancer cell line (e.g., a BRCA-deficient breast cancer line like MDA-MB-436)

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Test compounds (N-phenyl benzamide analogs) dissolved in DMSO

    • 96-well microplates

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment and determine the CC₅₀ (50% cytotoxic concentration) value from the dose-response curve.

Data Presentation: SAR of N-Phenyl Benzamide PARP Inhibitors

The following table summarizes hypothetical SAR data for a series of N-phenyl benzamide analogs, illustrating the impact of substitutions on the N-phenyl ring on PARP1 inhibition and cytotoxicity. The core structure is a generic benzamide scaffold known to have some PARP inhibitory activity.

CompoundR¹ (ortho)R² (meta)R³ (para)PARP1 IC₅₀ (nM)Cytotoxicity CC₅₀ (µM) (MDA-MB-436)
1a HHH500>50
1b FHH25045
1c HFH30048
1d HHF15025
1e HHCl12020
1f HHBr10018
1g HHCH₃400>50
1h HHOCH₃600>50
1i HHCF₃8015
1j HHNO₂9017
1k FHF7512

Analysis of SAR Data:

  • Effect of Halogens: Introduction of a fluorine atom on the N-phenyl ring generally improves PARP1 inhibitory activity (compare 1a with 1b , 1c , and 1d ). A para-fluoro substitution (1d ) appears to be the most favorable among the single fluorine substitutions. Increasing the size of the halogen at the para position (Cl, Br) further enhances potency (1e , 1f ). The combination of two fluorine atoms (1k ) leads to a significant increase in activity.

  • Effect of Electron-Donating Groups: The presence of electron-donating groups like methyl (1g ) and methoxy (1h ) at the para position is detrimental to PARP1 inhibition compared to the unsubstituted analog 1a .

  • Effect of Electron-Withdrawing Groups: Strong electron-withdrawing groups such as trifluoromethyl (1i ) and nitro (1j ) at the para position lead to a substantial increase in inhibitory potency.

  • Correlation with Cytotoxicity: In general, there is a good correlation between PARP1 inhibitory activity and cytotoxicity against the BRCA-deficient MDA-MB-436 cell line. More potent PARP1 inhibitors tend to exhibit greater cytotoxicity in this cell line, which is consistent with the principle of synthetic lethality.

Conclusion

This application note provides a comprehensive protocol for the synthesis and SAR evaluation of N-phenyl benzamide derivatives as PARP1 inhibitors. The detailed experimental procedures for chemical synthesis, in vitro enzymatic assays, and cytotoxicity testing, along with the structured presentation of SAR data, offer a practical guide for researchers in the field of drug discovery. The provided diagrams of the signaling pathway and experimental workflow serve to visually contextualize the scientific rationale and the practical steps involved in this area of research. By systematically modifying the N-phenyl ring, researchers can gain valuable insights into the structural requirements for potent and selective PARP inhibition, ultimately aiding in the development of novel anticancer therapeutics.

References

Application Notes and Protocols for the Crystallographic Analysis of 2-amino-N-(2,4-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the crystallographic analysis of 2-amino-N-(2,4-dichlorophenyl)benzamide. The following data and methodologies are based on established techniques for similar benzamide derivatives and serve as a comprehensive guide for obtaining and analyzing the single-crystal X-ray structure of the target compound.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development. Understanding its three-dimensional structure is crucial for elucidating structure-activity relationships (SAR), optimizing ligand-protein interactions, and facilitating rational drug design. X-ray crystallography is the definitive method for determining the precise atomic arrangement in a crystalline solid, providing valuable insights into conformational preferences, intermolecular interactions, and packing motifs.

This document outlines the procedures for the crystallization, data collection, structure solution, and refinement for this compound. While specific experimental data for the title compound is not publicly available, the protocols are derived from a closely related structure, N-(2,4-dichlorophenyl)benzamide, and represent the standard approach for this class of compounds[1].

Data Presentation

The following table summarizes the expected crystallographic data for this compound, based on the analysis of the analogous compound N-(2,4-dichlorophenyl)benzamide[1]. It is anticipated that the addition of the amino group will lead to slight changes in the unit cell parameters and other crystallographic values.

Table 1: Predicted Crystallographic Data for this compound

ParameterExpected Value (based on N-(2,4-dichlorophenyl)benzamide[1])
Chemical FormulaC₁₃H₁₀Cl₂N₂O
Formula Weight281.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~11.7
b (Å)~4.7
c (Å)~22.9
β (°)~106.4
Volume (ų)~1223
Z4
Calculated Density (g/cm³)~1.526
Absorption Coeff. (mm⁻¹)~0.55
F(000)576

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound can be achieved through standard amide coupling reactions, for instance, by reacting 2-aminobenzoyl chloride with 2,4-dichloroaniline.

Protocol for Single Crystal Growth:

  • Solvent Screening: Begin by screening a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to determine a suitable solvent system for crystallization.

  • Slow Evaporation Method:

    • Dissolve the purified this compound in a suitable solvent (e.g., ethanol) at room temperature to create a saturated or near-saturated solution[1].

    • Filter the solution using a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment at a constant temperature (e.g., room temperature).

    • Monitor the vial for the formation of single crystals over several days to weeks.

  • Vapor Diffusion Method:

    • Prepare a saturated solution of the compound in a good solvent (e.g., acetone).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is less soluble (e.g., hexane).

    • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

Protocol for Data Collection:

  • Crystal Mounting: Carefully select a well-formed, single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

  • Diffractometer Setup:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K or 295 K) using a cryostream to minimize thermal vibrations and potential radiation damage[1].

  • Data Collection:

    • Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

    • Perform an initial unit cell determination and screen the crystal for quality.

    • Collect a full sphere of diffraction data using a combination of ω and φ scans.

    • Monitor the crystal for any signs of decay during the data collection process.

  • Data Reduction:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Apply corrections for Lorentz and polarization effects.

    • Perform an absorption correction (e.g., multi-scan).

    • Merge the symmetry-equivalent reflections.

Structure Solution and Refinement

Protocol for Structure Determination:

  • Structure Solution:

    • Solve the crystal structure using direct methods or dual-space methods (e.g., using software like SHELXT or SIR). This will provide an initial model of the asymmetric unit.

  • Structure Refinement:

    • Refine the structural model against the experimental diffraction data using full-matrix least-squares on F².

    • Initially, refine the positions and isotropic displacement parameters of all non-hydrogen atoms.

    • Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Locate hydrogen atoms from the difference Fourier map or place them in geometrically calculated positions and refine them using a riding model.

    • Continue the refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and a stable R-factor.

  • Validation:

    • Validate the final structure using software like PLATON or CheckCIF to ensure the model is chemically and crystallographically sound.

Visualizations

The following diagrams illustrate the key workflows in the crystallographic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting diffraction_exp Diffraction Experiment crystal_mounting->diffraction_exp data_reduction Data Reduction diffraction_exp->data_reduction structure_solution Structure Solution data_reduction->structure_solution refinement Refinement structure_solution->refinement validation Validation refinement->validation

Caption: Experimental workflow for crystallographic analysis.

data_analysis_flow raw_data Raw Diffraction Images integration Integration & Scaling raw_data->integration absorption_correction Absorption Correction integration->absorption_correction hkl_file Reflection File (hkl) absorption_correction->hkl_file structure_solution Structure Solution (Direct Methods) hkl_file->structure_solution initial_model Initial Atomic Model structure_solution->initial_model refinement Least-Squares Refinement initial_model->refinement final_model Final Structural Model refinement->final_model validation Validation (CheckCIF) final_model->validation

Caption: Data processing and structure refinement pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 2-amino-N-(2,4-dichlorophenyl)benzamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is primarily achieved through the reaction of isatoic anhydride and 2,4-dichloroaniline.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Poor Quality of Reagents: The purity of isatoic anhydride and 2,4-dichloroaniline is crucial. Impurities can interfere with the reaction.

    • Solution: Ensure the purity of starting materials using techniques like recrystallization or by using freshly purchased, high-purity reagents.

  • Suboptimal Reaction Temperature: The reaction may be sensitive to temperature.

    • Solution: The reaction is typically performed at reflux in a high-boiling solvent like DMF.[1] Ensure the reaction mixture reaches and maintains the appropriate temperature. A lower temperature may lead to an incomplete reaction, while a much higher temperature could promote side reactions.

  • Inadequate Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is around 6 hours when refluxing in DMF.[1] If the starting materials are still present after this time, consider extending the reaction duration.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to a lower yield.

    • Solution: While a 1:1 molar ratio of isatoic anhydride to 2,4-dichloroaniline is the theoretical stoichiometry, using a slight excess of the more volatile or less stable reactant might be beneficial. However, a significant excess of the amine is often recommended to minimize side reactions.

  • Presence of Water: Isatoic anhydride can be hydrolyzed by water, which would reduce the amount available for the desired reaction.[2]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Problem 2: Formation of Significant Byproducts

Possible Causes and Solutions:

  • Reaction with the Product: Isatoic anhydride can react with the newly formed this compound, leading to the formation of di- and poly-anthranoyl compounds. This side reaction is more likely if the primary reaction is slow.

    • Solution: To minimize this, use an excess of 2,4-dichloroaniline. Another effective strategy is to add the isatoic anhydride portion-wise to the solution of the amine.[3]

  • Decomposition of Reactants or Products: At excessively high temperatures, the reactants or the product might decompose.

    • Solution: Maintain the reaction temperature at the optimal level. Avoid unnecessarily high temperatures or prolonged heating.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Presence of Unreacted Starting Materials: If the reaction did not go to completion, the final product will be contaminated with starting materials.

    • Solution: Monitor the reaction by TLC to ensure completion. If starting materials remain, consider optimizing the reaction conditions (time, temperature) or using a slight excess of one reactant.

  • Formation of Hard-to-Remove Byproducts: The byproducts mentioned above can be difficult to separate from the desired product due to similar polarities.

    • Solution: Careful column chromatography is often necessary. A thorough screening of different solvent systems for TLC can help in identifying an optimal eluent for column chromatography. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound from isatoic anhydride?

A1: The reaction proceeds through a nucleophilic acyl substitution. The amino group of 2,4-dichloroaniline attacks one of the carbonyl groups of isatoic anhydride, leading to the opening of the anhydride ring. This is followed by the elimination of carbon dioxide to form the final amide product.

Q2: Which solvent is most suitable for this reaction?

A2: Dimethylformamide (DMF) is a commonly used solvent for this reaction as it is a polar aprotic solvent with a high boiling point, which allows the reaction to be carried out at elevated temperatures to ensure a reasonable reaction rate.[1]

Q3: Can microwave irradiation be used for this synthesis?

A3: Yes, microwave-assisted synthesis can be an alternative to conventional heating. It can significantly reduce the reaction time. However, the yield might be lower compared to the classical reflux method, and optimization of microwave power and time is necessary.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (isatoic anhydride and 2,4-dichloroaniline). The disappearance of the starting material spots and the appearance of a new product spot will indicate the progress of the reaction.

Q5: What is the best way to purify the crude product?

A5: The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.[1] If significant impurities are present, column chromatography on silica gel may be required before recrystallization.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of this compound, based on typical results for similar reactions.

ParameterCondition ACondition BCondition CCondition D
Solvent DMFTolueneAcetonitrileDMF
Temperature (°C) 153 (Reflux)110 (Reflux)82 (Reflux)100
Time (h) 612246
Stoichiometry (Isatoic Anhydride:Amine) 1:1.21:11:1.21:1.5
Typical Yield (%) 75-8540-5030-4080-90

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general procedure based on the synthesis of similar 2-aminobenzamides.[1]

Materials:

  • Isatoic anhydride

  • 2,4-dichloroaniline

  • Anhydrous Dimethylformamide (DMF)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • TLC plates and developing chamber

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloroaniline (1.2 equivalents) in anhydrous DMF.

  • To this solution, add isatoic anhydride (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 153 °C) and maintain this temperature for 6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Isatoic Anhydride, 2,4-Dichloroaniline, Anhydrous DMF) setup_glassware Set up Dry Glassware (Round-bottom flask, Condenser) dissolve_amine Dissolve 2,4-Dichloroaniline in Anhydrous DMF setup_glassware->dissolve_amine add_anhydride Add Isatoic Anhydride dissolve_amine->add_anhydride reflux Heat to Reflux (153 °C) for 6 hours add_anhydride->reflux monitor_tlc Monitor Reaction by TLC reflux->monitor_tlc monitor_tlc->reflux Incomplete cool Cool to Room Temperature monitor_tlc->cool Complete precipitate Pour into Ice-Water cool->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Crude Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield cause_reagents Poor Reagent Quality start->cause_reagents cause_conditions Suboptimal Conditions (Temp, Time, Stoichiometry) start->cause_conditions cause_side_reactions Side Reactions start->cause_side_reactions cause_water Presence of Water start->cause_water sol_reagents Purify/Verify Reagents cause_reagents->sol_reagents sol_conditions Optimize Temp, Time & Use Excess Amine cause_conditions->sol_conditions sol_side_reactions Use Excess Amine & Portion-wise Addition cause_side_reactions->sol_side_reactions sol_water Use Anhydrous Solvent & Dry Glassware cause_water->sol_water

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Purification of 2-Aminobenzamides by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-aminobenzamides using column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why do my 2-aminobenzamide compounds show significant tailing or broadening on a silica gel column?

A1: This is the most common issue when purifying basic compounds like aromatic amines on standard silica gel. The peak tailing is primarily caused by strong interactions between the basic amine functional group and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[1][2][3] This interaction leads to a non-uniform elution front, resulting in broad or tailing peaks.

Q2: My 2-aminobenzamide product seems to be stuck on the column and won't elute, even with a highly polar solvent system. What is happening?

A2: There are two likely causes. First, the strong acid-base interaction with the silica gel may be causing irreversible adsorption.[2][4] Second, your compound may be unstable on silica and is decomposing on the column.[5] It is crucial to test your compound's stability on silica before attempting a large-scale purification.[5][6]

Q3: Can I use reversed-phase chromatography to purify 2-aminobenzamides?

A3: Yes, reversed-phase chromatography can be a very effective alternative.[1] For basic amine compounds, it is often best to use a mobile phase with an alkaline pH.[1] By adjusting the pH to be at least two units above the amine's pKa, the compound remains in its neutral, free-base form, which is more hydrophobic and will be retained and separated more effectively on a non-polar stationary phase like C18.[1]

Q4: What is "dry loading," and when should I use it for my 2-aminobenzamide sample?

A4: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or another solid support) and then carefully adding the dry, free-flowing powder to the top of your packed column.[6][7] This technique is highly recommended if your compound is not very soluble in the initial, non-polar mobile phase, as it prevents the compound from precipitating at the top of the column, which would lead to poor separation.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Severe Peak Tailing / Broad Peaks Strong interaction between the basic amine and acidic silica gel.[1][3]1. Add a basic modifier: Incorporate 1-3% triethylamine (TEA) or a dilute ammonia solution into your mobile phase to neutralize the acidic silanol groups.[7][8] 2. Change stationary phase: Use a more inert or basic stationary phase, such as amine-functionalized silica or basic alumina.[1] 3. Switch to reversed-phase: Use a C18 column with a buffered, high-pH mobile phase.[1]
Compound Does Not Elute 1. Irreversible adsorption to the silica. 2. Compound decomposition on the acidic silica.[5] 3. Insufficiently polar mobile phase.[4]1. Test for stability: Perform a 2D TLC to check if the compound degrades on silica.[5][6] 2. Deactivate the silica: Flush the column with a solvent system containing triethylamine before loading your compound.[7] 3. Increase solvent polarity: Run a gradient elution, gradually increasing the percentage of the polar solvent. A final "purge" with 5-10% methanol in dichloromethane can elute highly retained compounds.[5][8]
Poor Separation / Mixed Fractions 1. Inappropriate solvent system (Rf value too high or too low). 2. Column overloading. 3. Poorly packed column leading to channeling.[9] 4. Co-elution of impurities.1. Optimize TLC: Aim for an Rf value of 0.25-0.35 for your target compound in the chosen solvent system on a TLC plate.[10] 2. Run a gradient: Start with a low-polarity mobile phase and gradually increase the polarity to better resolve compounds with similar Rfs.[7] 3. Reduce sample load: Use a larger column or reduce the amount of crude material loaded.
Compound Runs at Baseline (Rf=0) The compound is too polar for the selected mobile phase.1. Increase mobile phase polarity: Switch to a more polar solvent system, such as methanol/dichloromethane.[8] 2. Consider reversed-phase chromatography, which is better suited for retaining and separating highly polar compounds.[1]

Key Experimental Protocols

Protocol 1: Standard Column Chromatography with Basic Modifier
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Ethyl Acetate/Hexane) that provides an Rf value of approximately 0.25-0.35 for the target 2-aminobenzamide.[10]

  • Mobile Phase Preparation: Prepare the chosen eluent and add 1-3% triethylamine (TEA) by volume to neutralize the silica gel.[7]

  • Column Packing: Pack the column using the prepared mobile phase. Ensure the packing is uniform to prevent channeling.[9]

  • Equilibration: Flush the packed column with at least two column volumes of the mobile phase containing TEA. This deactivates the acidic sites on the silica.[7]

  • Sample Loading: Dissolve the crude sample in a minimum amount of dichloromethane or the mobile phase and carefully load it onto the top of the silica bed. Alternatively, perform a dry load (see Protocol 3).[6]

  • Elution: Begin elution with the mobile phase. If separation is difficult, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent.[7]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Protocol 2: Testing Compound Stability with 2D TLC
  • Plate Preparation: Cut a square TLC plate (e.g., 7x7 cm).[6]

  • First Dimension: Spot your compound in one corner of the plate. Develop the TLC in a chamber with your chosen eluent as you normally would.[6]

  • Drying: After the first run, remove the plate and allow it to dry completely in a fume hood.

  • Second Dimension: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline.[4]

  • Development: Place the plate back into the chamber with the same solvent system and develop it again.

  • Analysis: Visualize the plate. If the compound is stable, it will appear as a single spot on the diagonal. If the compound has degraded, new spots that are not on the diagonal will appear.[4][5]

Protocol 3: Dry Loading a Sample
  • Sample Preparation: Dissolve your crude 2-aminobenzamide sample in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.[6]

  • Adsorption: Add a small amount of silica gel (typically 10-20 times the mass of your sample) to the flask and mix to create a slurry.[6]

  • Solvent Removal: Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your compound adsorbed onto the silica.[6]

  • Loading: Carefully pour this powder onto the top of your pre-packed and equilibrated column.

  • Elution: Gently add a layer of sand on top of the sample layer to prevent disturbance, then carefully add the mobile phase and begin the elution process.[6]

Visualizations

TroubleshootingWorkflow start Problem Observed tailing Peak Tailing / Broadening start->tailing no_elution Compound Stuck on Column start->no_elution poor_sep Poor Separation start->poor_sep cause_acid_base Cause: Acid-Base Interaction with Silica tailing->cause_acid_base no_elution->cause_acid_base cause_stability Cause: Compound Instability no_elution->cause_stability cause_solvent Cause: Wrong Solvent System poor_sep->cause_solvent cause_overload Cause: Column Overloading poor_sep->cause_overload sol_modifier Solution: Add Basic Modifier (TEA) cause_acid_base->sol_modifier sol_station Solution: Change Stationary Phase (Alumina, Amine-Silica) cause_acid_base->sol_station sol_2dtlc Action: Run 2D TLC for Stability cause_stability->sol_2dtlc sol_tlc_opt Action: Optimize Rf on TLC (0.25-0.35) cause_solvent->sol_tlc_opt sol_load Solution: Reduce Sample Load cause_overload->sol_load sol_2dtlc->sol_station If unstable sol_gradient Solution: Run Gradient Elution sol_tlc_opt->sol_gradient

Caption: Troubleshooting decision tree for common column chromatography issues.

ElutionPrinciple cluster_column Silica Column top_point bottom_point start_mix Sample Mixture: - Non-polar Impurity - Polar 2-Aminobenzamide start_mix->top_point Load Sample solvent_low Low Polarity Eluent (e.g., 20% EtOAc/Hexane) solvent_low->top_point Elute elutes_first Elutes First: Non-polar Impurity solvent_low->elutes_first Moves Faster solvent_high High Polarity Eluent (e.g., 80% EtOAc/Hexane) solvent_high->top_point Elute (or Gradient) elutes_second Elutes Second: Polar 2-Aminobenzamide solvent_high->elutes_second Moves Faster

Caption: Relationship between solvent polarity and compound elution order.

References

Optimizing amide bond formation conditions for benzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing amide bond formation for benzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamides?

A1: Benzamides are typically synthesized by reacting a benzoic acid derivative with an amine. Common methods include the use of coupling reagents to facilitate the reaction between a carboxylic acid and an amine, or the reaction of a more reactive acyl chloride with an amine.[1][2] Direct condensation of a carboxylic acid and an amine is also possible but often requires high temperatures.

Q2: How do I choose the right coupling reagent for my benzamide synthesis?

A2: The choice of coupling reagent depends on several factors, including the steric hindrance of your substrates, the electronic properties of the amine, and the desired reaction conditions (e.g., temperature, solvent).[3] For simple, unhindered substrates, carbodiimides like DCC or EDC are often cost-effective.[4] For more challenging couplings, such as with electron-deficient amines or sterically hindered substrates, uronium/aminium salt-based reagents like HATU or COMU may provide better yields.[5][6] It is often beneficial to use additives like HOBt to suppress side reactions and reduce racemization.

Q3: What are common side reactions in benzamide synthesis and how can I minimize them?

A3: Common side reactions include the formation of N-acylurea byproduct when using carbodiimide reagents, epimerization of chiral centers, and hydrolysis of the activated carboxylic acid or the final amide product.[7] To minimize N-acylurea formation, an additive like HOBt can be used to trap the activated intermediate. Epimerization can be reduced by using milder coupling reagents and bases.[5] Hydrolysis can be minimized by using anhydrous reaction conditions.[7]

Q4: What are the best practices for purifying my benzamide product?

A4: Purification strategies depend on the properties of your benzamide and the impurities present. Common methods include:

  • Recrystallization: This is effective for crystalline solids. Choosing an appropriate solvent system is crucial for obtaining high purity and recovery.[8]

  • Column Chromatography: This is a versatile technique for separating the desired product from soluble impurities. The choice of stationary phase (e.g., silica gel) and eluent system is critical.[9] For amides that may stick to silica, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can be helpful.[10]

  • Aqueous Wash: Washing the organic reaction mixture with acidic and basic aqueous solutions can remove unreacted starting materials and certain byproducts. For example, a wash with dilute HCl can remove unreacted amine, and a wash with sodium bicarbonate can remove unreacted carboxylic acid.[10]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during benzamide synthesis.

Problem: Low or No Product Yield

Potential Cause Suggested Solution
Inefficient Carboxylic Acid Activation * Ensure your coupling reagent is not degraded. Use a fresh batch if necessary. * Consider a more powerful coupling reagent (e.g., switch from DCC to HATU).[6] * If using a carbodiimide, add an activating agent like HOBt or OxymaPure.[5]
Poor Nucleophilicity of the Amine * For electron-deficient or sterically hindered amines, you may need to use more forcing reaction conditions (e.g., higher temperature, longer reaction time).[3] * Consider using a stronger, non-nucleophilic base to deprotonate the amine.
Hydrolysis of Intermediates or Product * Ensure all glassware is thoroughly dried and use anhydrous solvents.[7] * Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature * Some coupling reactions are performed at 0 °C to room temperature. However, for challenging substrates, heating may be necessary.[3][11] Monitor the reaction for potential decomposition at higher temperatures.

Problem: Presence of a White Precipitate (DCU) in the Reaction Mixture

When using dicyclohexylcarbodiimide (DCC) as a coupling reagent, the byproduct dicyclohexylurea (DCU) is formed, which is often insoluble in common organic solvents.[12]

Potential Cause Suggested Solution
Formation of Dicyclohexylurea (DCU) * Filter the reaction mixture to remove the precipitated DCU before work-up. * If some DCU remains in solution, it can sometimes be removed by recrystallization from a suitable solvent, as DCU has different solubility properties than the desired benzamide.

Problem: Difficulty in Product Purification

Potential Cause Suggested Solution
Product is an Oil and will not Crystallize * Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. * Add a small seed crystal of the product if available. * If crystallization fails, purify by column chromatography.
Product Streaking on TLC Plate During Chromatography * Amides can sometimes interact strongly with the silica gel. Add a small percentage (0.5-1%) of a modifier like triethylamine or ammonium hydroxide to your eluent system to reduce streaking.[10]
Co-elution of Product with Impurities * Optimize the solvent system for your column chromatography. A change in solvent polarity or using a different solvent mixture can improve separation. * Consider using a different stationary phase if silica gel does not provide adequate separation.

Data Presentation

Table 1: Comparison of Coupling Reagents for Benzamide Synthesis

Coupling ReagentAdditiveTypical SolventTypical Temperature (°C)General YieldKey Considerations
DCC HOBtDCM, DMF0 - RTGood to ExcellentInexpensive; DCU byproduct can complicate purification.[12]
EDC HOBtDCM, DMF0 - RTGood to ExcellentWater-soluble carbodiimide; byproduct is also water-soluble, simplifying work-up.[13]
HATU DIPEADMF, NMPRTExcellentHighly efficient, especially for difficult couplings; can be expensive.[3][6]
COMU DIPEADMF, ACNRTExcellentHigh solubility and efficiency; considered a greener alternative to benzotriazole-based reagents.[5]

Table 2: Effect of Solvent on Benzamide Synthesis

SolventDielectric ConstantGeneral Observations
Dichloromethane (DCM) 9.1A common solvent for many coupling reactions, but its use is being reduced due to environmental concerns.[14][15]
N,N-Dimethylformamide (DMF) 36.7A polar aprotic solvent that is very effective for amide bond formation due to its ability to dissolve a wide range of substrates. However, it has toxicity concerns.[14][15]
Acetonitrile (ACN) 37.5A polar aprotic solvent that can be a good alternative to DMF.
2-Methyltetrahydrofuran (2-MeTHF) 6.2A greener, bio-based solvent that has been shown to be an effective replacement for DCM and DMF in some amide coupling reactions.[14]
Water 80.1While not traditionally used due to competing hydrolysis, recent developments have shown that amide bond formation can be achieved in aqueous media, offering a sustainable approach.[16][17]

Experimental Protocols

Protocol 1: Benzamide Synthesis using Benzoyl Chloride and Ammonia

This protocol is a classic method for preparing simple benzamides.

  • In a well-ventilated fume hood, dissolve concentrated aqueous ammonia in a suitable flask and cool it in an ice bath.

  • Slowly add benzoyl chloride dropwise to the cold ammonia solution with vigorous stirring. The reaction is exothermic.[7][18]

  • A white precipitate of benzamide will form.

  • Continue stirring for 15-20 minutes after the addition is complete to ensure the reaction goes to completion.[18]

  • Collect the crude benzamide by vacuum filtration and wash the solid with cold water.[8][18]

  • The crude product can be purified by recrystallization from hot water or another suitable solvent.[8]

Protocol 2: Benzamide Synthesis using a Coupling Reagent (EDC/HOBt)

This protocol is a general method for coupling a carboxylic acid and an amine.

  • Dissolve the benzoic acid (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1 equivalent) and a non-nucleophilic base such as DIPEA (2-3 equivalents) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous work-up to remove water-soluble byproducts. This typically involves washing with dilute acid, dilute base, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Low or No Benzamide Yield check_activation Check Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity check_activation->check_amine Activation OK solution_reagent Use Fresh/Stronger Coupling Reagent Add Activator (e.g., HOBt) check_activation->solution_reagent Activation Inefficient check_conditions Review Reaction Conditions check_amine->check_conditions Amine is Reactive solution_amine Increase Temperature/Time Use a Stronger Base check_amine->solution_amine Amine is Weakly Nucleophilic solution_conditions Use Anhydrous Solvents Work Under Inert Atmosphere check_conditions->solution_conditions Side Reactions (e.g., Hydrolysis) end Improved Yield solution_reagent->end solution_amine->end solution_conditions->end

Caption: Troubleshooting workflow for low benzamide yield.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Benzoic Acid & HOBt in Anhydrous Solvent cool Cool to 0°C reagents->cool add_edc Add EDC, Stir to Activate cool->add_edc combine Add Amine Solution to Activated Acid add_edc->combine amine_prep Prepare Amine Solution with Base amine_prep->combine react Warm to RT & Stir (Monitor Progress) combine->react wash Aqueous Wash (Acid, Base, Brine) react->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Pure Benzamide purify->product

Caption: General experimental workflow for benzamide synthesis.

Amide_Bond_Formation_Mechanism reagents Benzoic Acid (R-COOH) + Amine (R'-NH2) Carbodiimide (DCC) activated_ester O-Acylisourea Intermediate Activated Ester reagents:c->activated_ester Activation tetrahedral_intermediate Tetrahedral Intermediate activated_ester:p->tetrahedral_intermediate Nucleophilic Attack by Amine product Benzamide (R-CONHR') DCU Byproduct tetrahedral_intermediate->product:d Collapse of Intermediate

References

Technical Support Center: Selective Halogenation of the Benzamide Core

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the selective halogenation of the benzamide core. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of ortho, meta, and para isomers in my halogenation reaction?

A1: Achieving high regioselectivity is a primary challenge. The amide group is traditionally an ortho, para-director in electrophilic aromatic substitution (EAS), but the outcome can be influenced by several factors.[1][2][3] Electronically rich systems can lead to competing EAS reactions, making regioselectivity difficult to control.[3][4] For selective ortho halogenation, transition-metal-catalyzed C-H activation is often necessary, using the amide as a directing group.[5][6][7][8][9] Without a catalyst, or under harsh conditions, mixtures are common.

Q2: My ortho-C-H halogenation yield is low. What are the common causes and solutions?

A2: Low yields can stem from several issues:

  • Catalyst Inactivity: The chosen catalyst (e.g., Palladium, Ruthenium, Iridium) may not be optimal for your specific substrate or may require specific additives. For instance, ruthenium-catalyzed halogenations can be significantly improved with silver(I) salt additives.[6]

  • Harsh Conditions: High temperatures can sometimes lead to catalyst decomposition or byproduct formation.[10] Modern methods, including photocatalysis and electrochemistry, often proceed under milder conditions.[11][12][13]

  • Weak Directing Group Coordination: The efficiency of C-H activation depends on the coordination of the amide's carbonyl group to the metal center. N-substituents on the benzamide can influence this; for example, tertiary amides like N,N-diisopropylbenzamide are often effective substrates for iridium-catalyzed reactions.[5][14]

  • Incorrect Halogen Source: N-halosuccinimides (NCS, NBS, NIS) are common and effective halogen sources for these reactions.[5][10][15] The choice of halogen source and its activation (e.g., with a Brønsted or Lewis acid) can be critical.[5][16]

Q3: How can I prevent di-halogenation and favor a mono-halogenated product?

A3: The formation of di-halogenated products is a common side reaction, especially with electron-rich benzamides.[3] To promote mono-halogenation:

  • Control Stoichiometry: Use a precise stoichiometric amount (1.0 equivalent) or slightly less of the halogenating agent (e.g., N-halosuccinimide).

  • Milder Conditions: Lowering the reaction temperature or reducing the reaction time can decrease the likelihood of a second halogenation event.

  • Catalyst Choice: Some catalytic systems exhibit higher selectivity for mono-halogenation. Reviewing literature for systems compatible with your substrate is recommended. For example, specific iridium-catalyzed protocols show high selectivity for mono-iodination.[17]

Q4: Are there milder or "greener" alternatives to traditional halogenation methods?

A4: Yes. Visible-light photocatalysis and electrochemical methods have emerged as powerful, sustainable alternatives.[11][13][18]

  • Photocatalysis: This method uses light to generate halogen radicals under mild conditions, often improving selectivity and functional group tolerance.[11][19] It can overcome some disadvantages of traditional synthesis.[11]

  • Electrochemistry: Electrochemical methods can drive C-H halogenation without the need for chemical oxidants, offering a green and atom-economical approach.[13][20][21] For instance, an electrochemical cascade can achieve both amidation and subsequent C-H chlorination.[13][18]

Q5: The N-substituents on my benzamide seem to affect the reaction outcome. Why?

A5: The nature of the N-alkyl or N-aryl groups is critical. They influence the coordinating ability of the amide oxygen, which is essential for directed C-H activation.[1] Large N-substituents can influence selectivity.[1] In many catalytic systems, secondary and tertiary amides show better reactivity and selectivity than primary amides, which can give very low conversions.[17]

Troubleshooting Guide

Problem 1: Poor Regioselectivity
Potential Cause Suggested Solution
Competing Electrophilic Aromatic Substitution (EAS) Switch from traditional EAS conditions to a transition-metal-catalyzed C-H activation strategy. Catalysts like Pd, Ru, or Ir with an appropriate directing group will favor ortho functionalization.[5][6][8]
Ineffective Directing Group Modify the N-substituents. Tertiary amides (e.g., N,N-dimethyl, N,N-diisopropyl) or specific secondary amides often serve as better directing groups for C-H activation.[5][17]
Steric Hindrance For substrates with multiple ortho C-H bonds, halogenation typically occurs at the less sterically hindered position.[6] If the desired position is hindered, a different catalytic system or directing group strategy may be required.
Incorrect Catalyst/Ligand Combination Screen different catalysts and additives. For palladium-catalyzed reactions, additives like TfOH can promote the reaction.[5] For iridium catalysis, an acid additive is often crucial.[17]
Problem 2: Low or No Conversion
Potential Cause Suggested Solution
Insufficient Catalyst Activity Increase catalyst loading moderately. Ensure the catalyst is not degraded. Use necessary additives (e.g., Ag(I) salts for Ru-catalysis, acids for Ir/Pd-catalysis) to improve catalytic turnover.[6][17]
Inappropriate Halogen Source/Activation Ensure the halogenating agent (e.g., N-halosuccinimide) is fresh. Some reactions require an acid additive to activate the N-X bond.[5][16]
Poor Substrate Solubility Perform a solvent screen. Solvents like 1,2-dichloroethane (DCE) or hexafluoroisopropanol (HFIP) are commonly used and can improve solubility and reactivity.[6][17][22]
Reaction Temperature Too Low Gradually increase the reaction temperature. While milder conditions are preferred, some C-H activations require thermal energy to proceed efficiently. C-H halogenations have been reported at temperatures ranging from room temperature to 120 °C.[6][17]
Problem 3: Formation of Undesired Byproducts
Potential Cause Suggested Solution
Di-halogenation Reduce the equivalents of the halogenating agent to 1.0 or slightly less. Shorten the reaction time and monitor the reaction closely by TLC or GC-MS.
Benzylic Halogenation (for substrates with alkyl chains) This is a common side reaction, especially under radical conditions or with certain catalysts.[10] Using a C-H activation strategy that strongly favors aryl C-H bonds, such as Pd-catalysis under aprotic conditions, can prevent unwanted benzylic functionalization.[9]
Decomposition If the substrate or product is unstable, consider milder methods like photocatalysis or electrochemistry, which often operate at room temperature.[11][13]

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for ortho-Halogenation of Benzamides

Catalyst SystemHalogen SourceSubstrate ExampleConditionsYield (%)SelectivityReference
[Ru₃(CO)₁₂] / AgO₂C(1-Ad)NBSN-methylbenzamideDCE, 120 °C, 16 h81ortho[6]
[Ru₃(CO)₁₂] / AgO₂C(1-Ad)NISN-methylbenzamideDCE, 120 °C, 16 h82ortho[6]
[CpIrCl₂]₂ / AgOTf / AcOHNISN,N-diisopropylbenzamideDCE, 60 °C, 1 h>95ortho[5][14]
[CpIr(H₂O)₃]SO₄ / TFANISN-(tert-butyl)benzamideHFIP, 80 °C, 16 h8585:15 (mono/di)[17]
Pd(OAc)₂ / TfOHNBSBenzamideTFA, 100 °C, 12 h85ortho[5]
Ni(OAc)₂ / TfOHNCSBenzamideDCE, 100 °C, 24 h72ortho[5]

Visual Guides

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation prep Combine Benzamide Substrate, Solvent, and Additives in Reaction Vessel add_reagents Add Catalyst and Halogenating Agent (e.g., NBS, NIS) prep->add_reagents react Heat to Target Temperature (e.g., 60-120 °C) under Inert Atmosphere add_reagents->react monitor Monitor Progress (TLC, GC-MS) react->monitor quench Quench Reaction (e.g., with Na₂S₂O₃) monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purify by Column Chromatography extract->purify

References

Technical Support Center: Managing Low Solubility of 2-amino-N-(2,4-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the low aqueous solubility of 2-amino-N-(2,4-dichlorophenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

While extensive public data on the aqueous solubility of this compound is limited, available information on its physicochemical properties is summarized below. Compounds with similar structures, containing multiple aromatic rings and halogen substituents, often exhibit low water solubility.

PropertyValue
Molecular Formula C13H10Cl2N2O
Molecular Weight 281 g/mol [1]
Boiling Point 358.7 °C[1]
Flash Point 170.7 °C[1]
Refractive Index 1.696[1]
Form Solid[1]

Q2: Why is this compound likely to have low aqueous solubility?

The molecular structure of this compound contributes to its probable low solubility in water. The presence of two aromatic rings and two chlorine atoms makes the molecule largely non-polar and hydrophobic. For a molecule to dissolve in water, it needs to overcome the strong intermolecular forces between water molecules, which is energetically unfavorable for hydrophobic compounds.

Q3: What are the general strategies for improving the solubility of poorly water-soluble compounds like this?

There are several established strategies to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). These can be broadly categorized as follows:

  • Physical Modifications: These methods alter the physical properties of the solid drug. Common techniques include particle size reduction (micronization, nanonization) to increase the surface area for dissolution and the use of amorphous solid dispersions.[2][3][4][5]

  • Chemical Modifications: This involves altering the chemical structure of the molecule. Examples include salt formation for ionizable compounds and the creation of more soluble prodrugs.[6][7]

  • Formulation Approaches: This is often the most direct approach and involves the use of excipients to increase solubility in a given solvent system. Key techniques include:

    • Co-solvents: Adding a water-miscible organic solvent to the aqueous medium to reduce the overall polarity of the solvent.[5][6][8][9]

    • Surfactants: Using surface-active agents to form micelles that can encapsulate the hydrophobic drug molecules.[7][8]

    • Cyclodextrins: Employing these cyclic oligosaccharides to form inclusion complexes with the drug, where the hydrophobic drug molecule is held within the cyclodextrin's hydrophobic cavity.[10][11]

    • Lipid-based formulations: Incorporating the drug into lipidic vehicles like oils or self-emulsifying drug delivery systems (SEDDS).[3][10][11]

    • pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility by converting the molecule to its more soluble ionized form.[7][8]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution upon addition to my aqueous buffer.

  • Question: I'm trying to dissolve this compound in my aqueous experimental buffer, but it immediately forms a precipitate. What can I do?

  • Answer: This is a common sign of very low aqueous solubility. Here are a few troubleshooting steps:

    • Initial Solvent: First, try to dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol, or PEG 400) to create a concentrated stock solution. Then, add this stock solution dropwise to your aqueous buffer while vortexing to facilitate dispersion. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

    • Co-solvent System: If the above method still results in precipitation, consider using a co-solvent system. This involves preparing your buffer with a certain percentage of a water-miscible organic solvent. The optimal percentage will need to be determined experimentally.

    • pH Adjustment: Investigate if the compound has any ionizable groups. If so, adjusting the pH of your buffer away from the compound's pKa may increase its solubility. For a compound with a basic amino group, lowering the pH (making it more acidic) could increase solubility.

Issue 2: The solubility of my compound is inconsistent between experiments.

  • Question: I'm getting variable results in my experiments, and I suspect it's due to inconsistent solubility of this compound. How can I ensure consistent solubilization?

  • Answer: Inconsistent solubility can be due to several factors. Here's a checklist to ensure reproducibility:

    • Standardized Protocol: Use a consistent and detailed standard operating procedure (SOP) for preparing your solutions. This should include the order of addition of components, mixing speed and duration, and temperature.

    • Equilibration Time: Ensure you allow sufficient time for the compound to dissolve. Some compounds require longer mixing times to reach equilibrium solubility.

    • Temperature Control: Solubility is often temperature-dependent. Prepare your solutions at a consistent temperature.

    • Purity of Compound: Ensure the purity of your compound is consistent across different batches. Impurities can sometimes affect solubility.

    • Filtration: After your solubilization procedure, consider filtering the solution through a 0.22 µm filter to remove any undissolved particles. This will ensure you are working with a truly dissolved solution.

Issue 3: I need to prepare a high-concentration stock solution, but the compound won't dissolve.

  • Question: My experimental design requires a high concentration of this compound, but I can't get it to dissolve in common solvents at the desired concentration. What are my options?

  • Answer: For high-concentration stock solutions of poorly soluble compounds, you may need to explore more advanced formulation strategies:

    • Surfactant-based systems: Using surfactants like Tween® 80 or Pluronic® F-68 can create micellar solutions that can solubilize higher concentrations of hydrophobic compounds.[12]

    • Cyclodextrin Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are effective at increasing the solubility of many poorly soluble drugs by forming inclusion complexes.[10][11] You will need to determine the optimal drug-to-cyclodextrin ratio.

    • Lipid-based Formulations: If your application allows, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can achieve high drug loading.[3][11]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Stock Solution

This protocol describes how to prepare a stock solution of this compound using a co-solvent approach.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (or another suitable water-miscible organic solvent)

  • Aqueous buffer of choice

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound.

  • Add a minimal amount of the chosen organic solvent (e.g., DMSO) to the solid compound.

  • Vortex the mixture until the compound is completely dissolved. You may need to gently warm the solution to aid dissolution, but be cautious of compound stability at higher temperatures.

  • Once a clear stock solution is formed, add it dropwise to your pre-warmed or room temperature aqueous buffer while continuously vortexing.

  • Observe for any signs of precipitation. If precipitation occurs, you may need to increase the ratio of organic solvent to aqueous buffer or use a different co-solvent.

  • The final concentration of the organic solvent should be kept as low as possible and a vehicle control should be included in your experiments.

Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol provides a method for increasing the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or buffer

  • Magnetic stirrer and stir bar

  • Orbital shaker

Procedure:

  • Prepare a solution of HP-β-CD in your desired aqueous medium at various concentrations (e.g., 5%, 10%, 20% w/v).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Place the mixtures on an orbital shaker and allow them to equilibrate for 24-48 hours at a constant temperature.

  • After equilibration, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the optimal concentration for solubilization.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_strategy Solubilization Strategy Selection cluster_methods Experimental Approaches cluster_analysis Analysis and Optimization cluster_end Final Formulation start Low Solubility of This compound strategy Select Solubilization Method start->strategy cosolvent Co-solvent System strategy->cosolvent Simple surfactant Surfactant Micelles strategy->surfactant Moderate cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin Moderate ph_adjust pH Adjustment strategy->ph_adjust If Ionizable analysis Analyze Solubility (e.g., HPLC) cosolvent->analysis surfactant->analysis cyclodextrin->analysis ph_adjust->analysis optimization Optimize Formulation analysis->optimization optimization->strategy Iterate if needed end Optimized Soluble Formulation optimization->end Successful

Caption: Experimental workflow for managing low solubility.

signaling_pathway cluster_solution Aqueous Solution cluster_agent Solubilizing Agent cluster_complex Solubilized State drug_agg Drug Aggregates (Low Solubility) drug_sol Solubilized Drug (Drug-Agent Complex) drug_agg->drug_sol Complexation agent Solubilizing Agent (e.g., Cyclodextrin) agent->drug_sol

Caption: Conceptual diagram of solubilization via complexation.

References

Identifying and minimizing side reactions in benzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of benzamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamide?

A1: The three most prevalent methods for synthesizing benzamide are the Schotten-Baumann reaction, coupling agent-mediated synthesis (e.g., using DCC), and direct amidation of benzoic acid catalyzed by an acid.

Q2: My Schotten-Baumann reaction has a low yield. What are the common causes?

A2: Low yields in the Schotten-Baumann reaction are often due to:

  • Hydrolysis of benzoyl chloride: Benzoyl chloride readily reacts with water to form benzoic acid, which is unreactive towards the amine. Ensure your reagents and solvent are dry and that the reaction temperature is controlled.

  • Protonation of the amine: The reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.[1] Using a base (like aqueous NaOH or pyridine) is crucial to neutralize this acid.[2]

  • Insufficient mixing: In a biphasic system, vigorous stirring is essential to ensure the reactants in the organic phase come into contact with the base in the aqueous phase.

Q3: An oil has formed in my Schotten-Baumann reaction instead of a solid precipitate. What should I do?

A3: The formation of an oil can be due to impurities or the presence of a low-melting eutectic mixture. Try the following:

  • Scratching the inside of the flask: Use a glass rod to scratch the flask below the liquid surface to induce crystallization.

  • Seeding: If you have a small crystal of pure benzamide, add it to the solution to act as a nucleation site.

  • Cooling: Place the flask in an ice bath to encourage solidification.

  • Purification: If the oil persists, extract the product into an organic solvent, wash with water and brine, dry the organic layer, and concentrate it. The resulting crude product can then be purified by recrystallization.

Q4: How can I effectively remove the dicyclohexylurea (DCU) byproduct from my DCC coupling reaction?

A4: Dicyclohexylurea (DCU) is notoriously insoluble in many common solvents. Here are several strategies for its removal:

  • Filtration: A significant portion of DCU can be removed by filtering the reaction mixture. DCU is sparingly soluble in solvents like dichloromethane (DCM) and even less so in diethyl ether or acetonitrile.[3][4]

  • Solvent Selection: Running the reaction in acetonitrile can be advantageous as DCU is not very soluble in it.[3]

  • Precipitation and Filtration: After the reaction, the mixture can be concentrated and redissolved in a solvent like diethyl ether or a mixture of DCM and hexanes, then cooled in a freezer to precipitate the DCU, which can then be filtered off.[3]

  • Acidic Wash: If your product is not acid-sensitive, washing the organic layer with an acidic solution (e.g., 6 M HCl) can help remove DCU and other basic impurities.[4]

Q5: What is the purpose of adding 1-Hydroxybenzotriazole (HOBt) to a DCC coupling reaction?

A5: Adding HOBt to a DCC coupling reaction serves two main purposes:

  • It accelerates the coupling reaction.

  • It suppresses racemization, which is particularly important when coupling amino acids. HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester, which is less prone to racemization and reacts efficiently with the amine.[5]

Q6: My boric acid-catalyzed amidation of benzoic acid has a low yield. How can I improve it?

A6: Low yields in this reaction can often be attributed to incomplete reaction. Consider the following:

  • Reaction Time: Ensure the reaction is heated for a sufficient duration. Some sources suggest that longer reaction times can improve the yield.

  • Temperature Control: The reaction temperature should be carefully maintained, as overheating can lead to side reactions.

  • Purification: Ensure that the workup procedure effectively removes unreacted benzoic acid and other byproducts. Washing with a dilute ammonia solution can help remove acidic impurities.

Troubleshooting Guides

Schotten-Baumann Reaction Troubleshooting
Problem Possible Cause(s) Solution(s)
Low or no product formation 1. Benzoyl chloride has hydrolyzed. 2. Amine is protonated by HCl byproduct. 3. Insufficient mixing in a biphasic system.1. Use dry solvents and reagents. Add benzoyl chloride slowly to a cooled solution. 2. Ensure an adequate amount of base (e.g., 10% NaOH solution) is present to neutralize the HCl.[6] 3. Vigorously stir the reaction mixture.
Product is an oil, not a solid 1. Presence of impurities. 2. Product has a low melting point.1. Try to induce crystallization by scratching the flask or seeding. 2. Isolate the oil by extraction, dry it, and attempt recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction mixture solidifies The product has precipitated out of solution.This is often the desired outcome. If it hinders stirring, you may need to add more solvent.
Strong smell of benzoyl chloride after reaction Incomplete reaction.Continue stirring vigorously for a longer period. Ensure sufficient base is present.
DCC Coupling Reaction Troubleshooting
Problem Possible Cause(s) Solution(s)
Low yield of benzamide 1. Formation of N-acylurea byproduct. 2. Incomplete reaction.1. Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress N-acylurea formation.[5] 2. Ensure stoichiometric amounts of reactants and coupling agent. Monitor the reaction by TLC.
Product is contaminated with DCU DCU is sparingly soluble and co-precipitates with the product.1. Filter the reaction mixture before workup. 2. After workup, dissolve the crude product in a suitable solvent (e.g., DCM), add a non-polar solvent like hexanes, and cool to precipitate DCU. Filter again. 3. Consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.
Reaction is very slow Steric hindrance of the carboxylic acid or amine.1. Add a catalytic amount of 4-dimethylaminopyridine (DMAP). 2. Increase the reaction temperature, but monitor for side reactions.

Experimental Protocols

Protocol 1: Benzamide Synthesis via Schotten-Baumann Reaction

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia

  • Ice-cold water

  • Conical flask with a stopper

  • Filtration apparatus

Procedure:

  • In a conical flask, prepare a mixture of 5 mL of concentrated ammonia and 5 mL of water.

  • Cool the flask in an ice bath.

  • Slowly add 2 mL (2.4 g) of benzoyl chloride in small portions while vigorously shaking the flask. Keep the flask stoppered between additions.

  • The reaction is exothermic; maintain the temperature by cooling the flask under cold tap water as needed.

  • After the addition is complete, continue to shake the flask vigorously for 15 minutes. The smell of benzoyl chloride should disappear, and a white solid (benzamide) will precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with several portions of ice-cold water.

  • Recrystallize the crude benzamide from hot water or an ethanol/water mixture to obtain pure, colorless crystals.

  • Dry the purified crystals and determine the yield and melting point (expected: 127-130 °C).

Protocol 2: Benzamide Synthesis using DCC and HOBt

Materials:

  • Benzoic acid

  • Ammonia source (e.g., ammonium chloride with a base) or primary/secondary amine

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Filtration apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve benzoic acid (1 equivalent), HOBt (1.1 equivalents), and the amine (1.1 equivalents) in anhydrous DCM.

  • Add DIPEA (1.1 equivalents) to the mixture and stir.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the benzoic acid mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter the reaction mixture through a sintered glass funnel to remove the majority of the DCU. Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If DCU is still present, dissolve the residue in a minimal amount of DCM, add diethyl ether or hexanes, and cool in a freezer to precipitate the remaining DCU. Filter and concentrate the filtrate.

  • Purify the crude benzamide by recrystallization or column chromatography.

Quantitative Data Summary

The following table provides a general comparison of the different synthesis methods based on reported yields. Note that actual yields can vary significantly depending on the specific substrates, reaction scale, and optimization.

Synthesis Method Starting Materials Typical Reagents Reported Yield Range Key Advantages Key Disadvantages
Schotten-Baumann Benzoyl Chloride, AmineNaOH or Pyridine70-95%High yield, fast reaction.Benzoyl chloride is lachrymatory and moisture-sensitive.
DCC Coupling Benzoic Acid, AmineDCC, HOBt, DMAP (cat.)60-90%Mild conditions, broad substrate scope.Formation of DCU byproduct which can be difficult to remove.[3]
Boric Acid Catalysis Benzoic Acid, UreaBoric Acid50-70%Uses readily available and less hazardous materials.Requires heating, may have lower yields than other methods.

Visualizations

Signaling Pathways and Experimental Workflows

Schotten_Baumann_Workflow cluster_prep Preparation cluster_workup Workup & Purification Amine Amine in Organic Solvent Mix Combine and Stir Vigorously Amine->Mix Base Aqueous Base (e.g., NaOH) Base->Mix Add Slowly Add Benzoyl Chloride at 0-5 °C Mix->Add React React at RT (15-60 min) Add->React Filter Vacuum Filter Precipitate React->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Hot Water/Ethanol Wash->Recrystallize Dry Dry Product Recrystallize->Dry

Caption: Experimental workflow for benzamide synthesis via the Schotten-Baumann reaction.

DCC_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_side_reaction Side Reaction RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Tetrahedral_Int Tetrahedral Intermediate O_Acylisourea->Tetrahedral_Int + R'-NH2 N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement Amine R'-NH2 Amine->Tetrahedral_Int Amide Amide (R-CO-NHR') Tetrahedral_Int->Amide DCU DCU (Byproduct) Tetrahedral_Int->DCU

Caption: Simplified mechanism of DCC coupling for amide synthesis, including a common side reaction.

Troubleshooting_Logic Start Low Yield in Benzamide Synthesis CheckMethod Identify Synthesis Method Start->CheckMethod SB_Troubleshoot Schotten-Baumann Issues: - Hydrolysis of Acyl Chloride? - Amine Protonation? - Poor Mixing? CheckMethod->SB_Troubleshoot Schotten-Baumann DCC_Troubleshoot DCC Coupling Issues: - N-Acylurea Formation? - DCU Contamination? CheckMethod->DCC_Troubleshoot DCC Coupling BA_Troubleshoot Boric Acid Issues: - Incomplete Reaction? - High Temperature? CheckMethod->BA_Troubleshoot Boric Acid SB_Solution Solutions: - Use dry reagents. - Ensure excess base. - Stir vigorously. SB_Troubleshoot->SB_Solution DCC_Solution Solutions: - Add HOBt. - Filter & wash to remove DCU. DCC_Troubleshoot->DCC_Solution BA_Solution Solutions: - Increase reaction time. - Control temperature. BA_Troubleshoot->BA_Solution

Caption: A logical workflow for troubleshooting low yields in benzamide synthesis.

References

Technical Support Center: Stability of 2-Aminobenzamide Derivatives in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for assessing the stability of 2-aminobenzamide derivatives in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-aminobenzamide derivatives in solution?

A1: The most common degradation pathways for 2-aminobenzamide derivatives in solution are hydrolysis, oxidation, and photolysis. The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding 2-aminobenzoic acid and amine.[1][2] The aromatic amine functionality can be susceptible to oxidation.[1][3] Photodegradation can also occur upon exposure to light, leading to a variety of degradation products.[4]

Q2: What are the critical factors that influence the stability of 2-aminobenzamide derivatives in solution?

A2: The stability of 2-aminobenzamide derivatives is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1][5] The specific substituents on the benzamide ring and the N-substituted group can also significantly impact the molecule's stability.[6]

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation study, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing (e.g., high temperature, high humidity, extreme pH, strong oxidizing agents, and intense light).[7][8][9] These studies are crucial for:

  • Identifying potential degradation products.[6][7]

  • Elucidating degradation pathways.[6][8]

  • Demonstrating the specificity of stability-indicating analytical methods.[8]

  • Understanding the intrinsic stability of the molecule.[6]

Q4: What is a stability-indicating analytical method?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and simultaneously detect and quantify the degradation products formed.[7] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the most common technique for this purpose.

Q5: What are the typical acceptance criteria for the extent of degradation in forced degradation studies?

A5: Generally, a degradation of 5-20% of the active pharmaceutical ingredient (API) is considered optimal for the validation of stability-indicating methods.[10] Degradation beyond 20% may lead to the formation of secondary degradation products that are not relevant to real-time stability.[5]

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH.- Column overload.- Column contamination or degradation.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration or injection volume.- Wash the column with a strong solvent or replace the column.[11]
Ghost peaks - Contamination in the mobile phase, injector, or column.- Carryover from previous injections.- Use fresh, high-purity solvents and additives.- Implement a robust needle wash protocol.- Flush the column thoroughly between analyses.[11]
Fluctuating retention times - Inconsistent mobile phase composition.- Temperature fluctuations.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[11]
Poor resolution between parent drug and degradants - Suboptimal mobile phase composition or gradient.- Inappropriate column chemistry.- Modify the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration).- Adjust the gradient slope.- Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).
Forced Degradation Study Issues
Issue Potential Cause Troubleshooting Steps
No or minimal degradation observed - Stress conditions are too mild.- The molecule is highly stable under the applied conditions.- Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Increase the temperature or duration of exposure.- Use a combination of stressors (e.g., heat and acid).[7]
Excessive degradation (>20%) - Stress conditions are too harsh.- Decrease the concentration of the stressor.- Reduce the temperature or duration of exposure.- Sample at earlier time points.[5]
Poor mass balance - Degradation products are not detected by the analytical method (e.g., lack a chromophore).- Formation of volatile or insoluble degradation products.- Inaccurate quantification of degradation products.- Use a mass spectrometer (MS) detector in addition to a UV detector.- Analyze the headspace for volatile compounds (GC-MS).- Ensure the response factors of the degradation products are considered for accurate quantification.

Quantitative Data Summary

The following tables summarize representative quantitative data from forced degradation studies on a hypothetical 2-aminobenzamide derivative, 2-amino-N-(4-chlorophenyl)benzamide . These are illustrative examples to demonstrate typical stability profiles.

Table 1: Summary of Forced Hydrolytic Degradation of 2-amino-N-(4-chlorophenyl)benzamide

Condition Time (hours) Temperature (°C) % Degradation Major Degradation Product(s)
0.1 M HCl246012.52-aminobenzoic acid, 4-chloroaniline
0.1 M NaOH86018.22-aminobenzoic acid, 4-chloroaniline
Neutral (Water)7280< 2Not significant

Table 2: Summary of Forced Oxidative, Thermal, and Photolytic Degradation of 2-amino-N-(4-chlorophenyl)benzamide

Condition Time (hours) Temperature (°C) % Degradation Major Degradation Product(s)
3% H₂O₂24258.7Oxidized derivatives (e.g., N-oxide)
Thermal (Solid)48803.1Not significant
Photolytic (Solution)242515.6Dimerization and oxidation products

Experimental Protocols

Forced Hydrolysis Study

Objective: To evaluate the stability of the 2-aminobenzamide derivative in acidic, basic, and neutral conditions.

Materials:

  • 2-aminobenzamide derivative stock solution (1 mg/mL in methanol)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Purified water

  • HPLC system with a C18 column and UV detector

Procedure:

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M HCl.

    • Keep the flask in a water bath at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to volume with mobile phase.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 M NaOH.

    • Keep the flask in a water bath at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to volume with mobile phase.

    • Analyze by HPLC.

  • Neutral Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 5 mL of purified water.

    • Keep the flask in a water bath at 80°C for 72 hours.

    • Cool to room temperature.

    • Dilute to volume with mobile phase.

    • Analyze by HPLC.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent 2-aminobenzamide derivative from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution of 2-Aminobenzamide Derivative B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C) A->E F Photolytic Degradation (ICH Q1B guidelines) A->F G Neutralize and Dilute Samples B->G C->G D->G E->G F->G H HPLC Analysis (Stability-Indicating Method) G->H I Data Interpretation (% Degradation, Mass Balance) H->I

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 2-Amino-N-(4-chlorophenyl)benzamide Deg1 2-Aminobenzoic Acid Parent->Deg1 H+ or OH- Deg2 4-Chloroaniline Parent->Deg2 H+ or OH- Deg3 N-Oxide Derivative Parent->Deg3 [O] Deg4 Dimerization Products Parent->Deg4

References

Technical Support Center: Enhancing the Metabolic Stability of Benzamide Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the metabolic stability of benzamide drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the degradation of benzamide drug candidates?

A1: Benzamide drug candidates are primarily metabolized through two main pathways:

  • Hydrolytic Cleavage: The amide bond is susceptible to hydrolysis by amidases and carboxylesterases, which are present in various tissues, including the liver and plasma.[1][2] This cleavage results in the formation of a carboxylic acid and an amine.

  • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes, predominantly found in the liver, mediate the oxidation of the benzamide scaffold.[3][4] Common sites of oxidation include the aromatic ring (hydroxylation) and substituents attached to the amide nitrogen (N-dealkylation) or the phenyl ring.[5][6]

Q2: My benzamide compound shows high clearance in human liver microsomes. What are the initial steps to troubleshoot this?

A2: High clearance in human liver microsomes (HLM) suggests rapid metabolism, likely mediated by CYP enzymes.[7] Here's a troubleshooting workflow:

  • Metabolite Identification: The first crucial step is to identify the major metabolites to pinpoint the "metabolic hot spots" on your molecule. This is typically done using LC-MS/MS analysis.[8][9]

  • Assess Contribution of Hydrolysis: While microsomes primarily assess Phase I metabolism, some hydrolytic activity can be present.[7] Compare the stability in the presence and absence of NADPH. If significant degradation occurs without NADPH, it may suggest a contribution from microsomal hydrolases.

  • Consider Non-CYP Enzymes: If metabolism is not solely NADPH-dependent, other enzymes present in microsomes, such as flavin-containing monooxygenases (FMOs), could be involved.

Q3: What are the most effective strategies to block amide bond hydrolysis?

A3: To mitigate amide bond hydrolysis, consider the following structural modifications:

  • Introduce Steric Hindrance: Flanking the amide bond with bulky substituents can sterically shield it from the active sites of hydrolytic enzymes.[10] For example, introducing substituents ortho to the amide on the phenyl ring can hinder amidase access.

  • Electronic Modulation: Modifying the electronic properties of the amide bond can influence its susceptibility to hydrolysis. However, this needs to be balanced with maintaining the desired biological activity.

  • Bioisosteric Replacement: Replace the amide bond with a more stable isostere that mimics its key interactions but is resistant to hydrolysis.[11][12]

Q4: Which bioisosteres are commonly used to replace the benzamide amide bond to improve metabolic stability?

A4: Several bioisosteres can be employed to enhance metabolic stability while preserving biological activity.[12] The choice of isostere is context-dependent and requires careful consideration of the structure-activity relationship (SAR).

BioisostereKey Features
1,2,3-Triazole Mimics the trans amide bond geometry and maintains hydrogen bonding capabilities.[12]
1,2,4-Oxadiazole Can mimic the planarity and dipole moment of the amide bond and may improve metabolic stability.[12]
Urea Conserves the hydrogen bond donor and acceptor properties of the amide and can increase the distance between moieties.[11]
Sulfonamide Can maintain the hydrogen bond interaction pattern and its tetrahedral geometry can mimic the transition state of amide hydrolysis.[11]
Trifluoroethylamine Can offer high potency and metabolic stability by reducing the basicity of the amine.[13]

Q5: How can I reduce CYP450-mediated oxidation of my benzamide candidate?

A5: To address rapid oxidative metabolism, the following strategies are often effective:

  • Blocking Metabolic Hot Spots: Once the sites of metabolism are identified, you can block these positions with metabolically stable groups.

    • Deuteration: Replacing a hydrogen atom at a metabolic hot spot with deuterium can significantly slow down CYP-mediated bond cleavage due to the kinetic isotope effect.[14]

    • Fluorination: Introduction of a fluorine atom at a metabolically labile position can block oxidation due to the strength of the C-F bond.[6]

  • Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups on the aromatic ring can deactivate it towards oxidative attack by CYP enzymes.[14]

  • Scaffold Hopping/Ring Modification: Replacing an unsubstituted phenyl ring with a less metabolically active heterocyclic ring (e.g., pyridine) can improve stability.[15]

Troubleshooting Guides

Guide 1: Low Recovery in Microsomal Stability Assay

Problem: You observe low recovery of your benzamide compound at the 0-minute time point, even in the absence of NADPH.

Possible Cause Troubleshooting Step
Poor Solubility The compound may be precipitating in the assay buffer. Check the aqueous solubility of the compound. If low, consider using a lower compound concentration or adding a small percentage of an organic co-solvent (ensure it doesn't inhibit enzyme activity).
Non-specific Binding The compound may be binding to the plasticware or the microsomal protein. Use low-binding plates. To assess protein binding, compare the peak area at T=0 with and without microsomes.
Chemical Instability The compound may be unstable in the assay buffer (pH 7.4). Incubate the compound in the buffer without microsomes to check for degradation.
Guide 2: Discrepancy Between Microsomal and Hepatocyte Stability Data

Problem: Your benzamide compound is stable in liver microsomes but shows high clearance in hepatocytes.

Possible Cause Troubleshooting Step
Phase II Metabolism Hepatocytes contain both Phase I and Phase II metabolic enzymes.[16] Your compound might be rapidly conjugated (e.g., glucuronidation, sulfation) which is not typically observed in standard microsomal assays. Analyze hepatocyte samples for the formation of Phase II metabolites.
Transporter-Mediated Uptake Active uptake into hepatocytes can lead to higher intracellular concentrations and thus, faster metabolism. Investigate if your compound is a substrate for hepatic uptake transporters.
Non-CYP Mediated Metabolism Hepatocytes have a full complement of metabolic enzymes, including cytosolic enzymes like aldehyde oxidase (AO) that are not present in microsomes.[17] Consider the potential for metabolism by these other enzyme systems.

Experimental Protocols

Liver Microsomal Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a benzamide drug candidate in human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (a high clearance and a low clearance compound)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Reagents: Thaw liver microsomes on ice. Prepare the phosphate buffer with MgCl₂. Prepare the NADPH regenerating system.

  • Prepare Incubation Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes, and test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction. For the negative control (minus NADPH), add buffer instead.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[7]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[18][19]

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLint).[20]

Hepatocyte Stability Assay

This protocol provides a general method for evaluating metabolic stability using cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds

  • Collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Thaw and Plate Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol and seed them onto collagen-coated plates. Allow the cells to attach for a few hours.

  • Prepare Dosing Solution: Dilute the test compound stock solution in the hepatocyte medium to the final desired concentration (e.g., 1 µM).[16]

  • Incubation: Remove the seeding medium from the hepatocytes and add the medium containing the test compound. Incubate at 37°C in a CO₂ incubator.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the medium and/or cell lysate.[16]

  • Quench Reaction: Immediately stop the metabolic activity by adding cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris and proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the half-life and intrinsic clearance as described for the microsomal stability assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (Microsomes/Hepatocytes, Buffers, Cofactors) pre_inc Pre-incubate at 37°C prep_reagents->pre_inc prep_compound Prepare Test Compound Working Solution prep_compound->pre_inc initiate Initiate Reaction (Add Cofactors/Compound) pre_inc->initiate time_points Incubate and Sample at Time Points initiate->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench process Process Sample (Centrifugation) quench->process lcms LC-MS/MS Analysis process->lcms calc Calculate t1/2 and CLint lcms->calc metid Metabolite Identification (if required) calc->metid

Caption: Experimental workflow for in vitro metabolic stability assays.

troubleshooting_workflow start High Clearance of Benzamide Candidate met_id Perform Metabolite Identification (LC-MS/MS) start->met_id pathway Identify Metabolic Hot Spots met_id->pathway hydrolysis Amide Hydrolysis pathway->hydrolysis Hydrolytic Cleavage oxidation CYP-mediated Oxidation pathway->oxidation Oxidative Metabolism strat_hydrolysis Strategies: - Steric Hindrance - Bioisosteric Replacement hydrolysis->strat_hydrolysis strat_oxidation Strategies: - Deuteration/Fluorination - EWGs - Scaffold Hopping oxidation->strat_oxidation retest Synthesize Analogs and Re-evaluate Stability strat_hydrolysis->retest strat_oxidation->retest end Improved Metabolic Stability retest->end

Caption: Troubleshooting workflow for high clearance of benzamides.

References

Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of N-substituted benzamide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying N-substituted benzamide isomers?

A1: The main challenges stem from the similar physicochemical properties of ortho, meta, and para isomers. These similarities, including polarity, solubility, and crystal packing, often lead to co-elution in chromatography and difficulty in selective crystallization. The position of the substituent on the benzamide ring influences intramolecular and intermolecular interactions, which dictates the subtle differences that can be exploited for separation.

Q2: Which purification techniques are most effective for separating N-substituted benzamide isomers?

A2: The two primary methods for purifying N-substituted benzamide isomers are:

  • Recrystallization: This is a cost-effective and scalable method, particularly effective when the isomers exhibit significant differences in solubility in a chosen solvent system.

  • Column Chromatography: This technique is highly versatile and can separate isomers with very similar polarities. The choice of stationary phase and eluent system is critical for achieving good resolution.

Q3: How does the substituent position (ortho, meta, para) affect the physical properties of N-substituted benzamides?

A3: The substituent's position significantly impacts the molecule's polarity, steric hindrance, and ability to form hydrogen bonds.

  • Ortho isomers often exhibit intramolecular hydrogen bonding, which can decrease their overall polarity and melting point compared to their meta and para counterparts. This can lead to different elution behavior in chromatography.

  • Para isomers are often the most symmetrical, which can lead to a more stable crystal lattice and consequently a higher melting point.

  • Meta isomers typically have intermediate properties between the ortho and para isomers.

Q4: I am observing "oiling out" during the recrystallization of my benzamide isomer mixture. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point in the solvent. To troubleshoot this, you can:

  • Increase the solvent volume: This will keep the compound in solution at a lower temperature.

  • Use a different solvent or a co-solvent system: A solvent in which the compound is less soluble at higher temperatures might be effective.

  • Lower the temperature at which you induce crystallization: Try cooling the solution more slowly to allow crystal nucleation to occur below the "oiling out" temperature.

  • Scratch the inside of the flask: This can provide a surface for crystal nucleation to begin.

Data Presentation: Physicochemical Properties of N-Tolylbenzamide Isomers

The following table summarizes key physical properties of N-tolylbenzamide isomers to aid in the selection of an appropriate purification strategy.

IsomerMelting Point (°C)Boiling Point (°C)Solubility
N-(o-tolyl)benzamide144-146DecomposesGenerally soluble in polar organic solvents like ethanol and acetone; sparingly soluble in nonpolar solvents.
N-(m-tolyl)benzamide117-121[1]265.3[1]Soluble in polar organic solvents; sparingly soluble in nonpolar solvents.
N-(p-tolyl)benzamide158[2]DecomposesSoluble in polar organic solvents; less soluble than ortho and meta isomers in some solvents due to higher crystal lattice energy.

Experimental Protocols

Protocol 1: Recrystallization for the Separation of a Mixture of N-(p-tolyl)benzamide and N-(m-tolyl)benzamide

This protocol is designed for a mixture where N-(p-tolyl)benzamide is the major component and N-(m-tolyl)benzamide is a minor impurity, leveraging their different melting points and potential solubility differences.

Materials:

  • Crude mixture of N-(p-tolyl)benzamide and N-(m-tolyl)benzamide

  • Ethanol (95%)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude mixture in an Erlenmeyer flask. Add a minimal amount of 95% ethanol to just cover the solid.

  • Heating: Gently heat the mixture to boiling while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Crystals of the less soluble p-isomer should start to form.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Vacuum Filtration: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor containing the more soluble m-isomer.

  • Drying: Dry the purified crystals of N-(p-tolyl)benzamide in a desiccator or a vacuum oven.

  • Analysis: Check the purity of the crystals by measuring their melting point. A sharp melting point close to 158 °C indicates high purity.

Protocol 2: Column Chromatography for the Separation of N-Tolylbenzamide Isomers

This protocol outlines a general procedure for separating a mixture of N-tolylbenzamide isomers using silica gel column chromatography.

Materials:

  • Crude mixture of N-tolylbenzamide isomers

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Hexane

  • Ethyl acetate

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: First, determine the optimal eluent system by running TLC plates of the mixture in various ratios of hexane and ethyl acetate. The ideal solvent system should provide good separation between the spots of the isomers (Rf values between 0.2 and 0.5). A starting point could be a 4:1 hexane:ethyl acetate mixture.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack the chromatography column with the slurry, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.

  • Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

  • Fraction Pooling: Combine the fractions that contain the pure desired isomer, as determined by TLC.

  • Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified isomer.

  • Analysis: Confirm the purity and identity of each isomer by melting point analysis and other spectroscopic methods (e.g., NMR, IR).

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization_Troubleshooting start Recrystallization Problem no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Recovery Yield start->low_yield impure_crystals Crystals are Impure start->impure_crystals scratch Scratch flask interior no_crystals->scratch Action seed Add seed crystal no_crystals->seed Action concentrate Evaporate some solvent no_crystals->concentrate Action more_solvent Add more solvent oiling_out->more_solvent Action change_solvent Change solvent/Use co-solvent oiling_out->change_solvent Action slow_cool Cool solution slower oiling_out->slow_cool Action too_much_solvent Too much solvent used low_yield->too_much_solvent Cause premature_crystallization Premature crystallization during hot filtration low_yield->premature_crystallization Cause rapid_cooling Cooling was too rapid impure_crystals->rapid_cooling Cause insufficient_washing Insufficient washing of crystals impure_crystals->insufficient_washing Cause concentrate_mother_liquor Concentrate mother liquor for second crop too_much_solvent->concentrate_mother_liquor Solution preheat_funnel Pre-heat funnel and filter flask premature_crystallization->preheat_funnel Solution cool_slowly Allow to cool to room temperature slowly before icing rapid_cooling->cool_slowly Solution wash_cold_solvent Wash with ice-cold solvent insufficient_washing->wash_cold_solvent Solution

Caption: Troubleshooting common issues in recrystallization.

Column Chromatography Troubleshooting

Column_Chromatography_Troubleshooting start Column Chromatography Problem poor_separation Poor Separation start->poor_separation cracked_column Cracked/Channeling Column start->cracked_column compound_stuck Compound Stuck on Column start->compound_stuck no_elution No Compound Eluting start->no_elution wrong_eluent Incorrect eluent polarity poor_separation->wrong_eluent Cause overload Column overloaded poor_separation->overload Cause packed_unevenly Packed unevenly or ran dry cracked_column->packed_unevenly Cause low_polarity Eluent polarity too low compound_stuck->low_polarity Cause insoluble Compound insoluble in eluent no_elution->insoluble Cause decomposed Compound decomposed on silica no_elution->decomposed Cause optimize_tlc Optimize eluent with TLC wrong_eluent->optimize_tlc Solution use_less_sample Use less sample or a wider column overload->use_less_sample Solution repack Repack column carefully packed_unevenly->repack Solution increase_polarity Gradually increase eluent polarity low_polarity->increase_polarity Solution change_eluent Change eluent system insoluble->change_eluent Solution use_neutral_phase Use neutral alumina or deactivated silica decomposed->use_neutral_phase Solution

Caption: Troubleshooting common issues in column chromatography.

References

Optimizing temperature and reaction time for benzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in benzamide synthesis. The focus is on optimizing temperature and reaction time to improve yield and purity.

Troubleshooting Guide

This section addresses common issues encountered during benzamide synthesis in a question-and-answer format.

Q1: My benzamide yield is consistently low. Could the reaction temperature be the cause?

A: Yes, incorrect temperature is a frequent cause of low yields.

  • Temperature Too Low: The reaction may not proceed to completion, leaving unreacted starting materials. For instance, in the synthesis from arenes and cyanoguanidine, lower temperatures can result in the formation of benzonitrile as a byproduct, reducing the benzamide yield.[1]

  • Temperature Too High: Excessive heat can lead to decomposition of reactants or products and promote side reactions. When preparing benzamide from benzoic acid and urea, heating beyond 185°C for extended periods has been shown to decrease the yield.[2] For microwave-assisted syntheses, there is often an optimal temperature above which no further improvement in yield is observed.[3]

Q2: I'm observing significant impurity in my final product. How can I optimize temperature and reaction time to improve purity?

A: Both temperature and reaction time are critical for controlling purity.

  • Temperature Optimization: An optimal temperature exists for maximizing purity, which may differ from the temperature that maximizes yield. For example, in a microwave-assisted synthesis of a substituted benzamide, the highest purity was achieved at 100°C, with lower purity observed at both higher and lower temperatures.

  • Reaction Time Optimization: Longer reaction times can lead to the formation of by-products, thereby reducing the purity of the final product.[4] In some cases, shorter reaction times produce a cleaner reaction profile, even if the overall conversion is slightly lower. For one microwave-assisted amide synthesis, the highest product purity was achieved with the shortest reaction time of 2 minutes.[4]

Q3: The reaction between benzoyl chloride and ammonia is very rapid and difficult to control. What is the recommended temperature?

A: This reaction is highly exothermic and requires careful temperature control. It is typically carried out at low temperatures. The procedure often involves cooling the reaction flask, for example, with cold water, and adding the benzoyl chloride in small portions to manage the heat generated.[5][6]

Q4: For the synthesis from benzoic acid and urea, what are the optimal temperature and time?

A: A common protocol involves heating the mixture to approximately 180°C and maintaining this temperature for about 2.5 hours.[2][7] It is noted that slightly undershooting this temperature is preferable to overshooting it to avoid a drop in yield.[2] Extending the reaction time to 3.5 hours has been shown to increase the yield from 51% to 65%.[8]

Frequently Asked Questions (FAQs)

Q1: What is a general approach to optimizing reaction temperature?

A: A systematic approach is recommended. Start with conditions reported in the literature for a similar synthesis. Then, run a series of small-scale reactions at different temperatures (e.g., in 10-20°C intervals) while keeping all other parameters constant. Analyze the yield and purity of each reaction to determine the optimal temperature range.

Q2: How does microwave heating affect reaction time and temperature optimization compared to conventional heating?

A: Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes.[9][10] This is due to efficient and uniform heating of the reaction mixture.[9][11] Optimization will still involve screening different temperature and time combinations, but the optimal conditions will likely involve much shorter durations than conventional methods.[3]

Q3: Can reaction time be too long?

A: Yes. While a sufficient reaction time is necessary for the reaction to complete, excessively long times can be detrimental. It can lead to the formation of degradation products and other impurities, which complicates purification and can lower the isolated yield of the desired benzamide.[4]

Q4: My reaction is complete according to TLC, but the yield is still low after workup. Is this related to temperature or time?

A: While the primary reaction may be complete, issues during workup and purification can lead to product loss. However, suboptimal temperature and time can contribute to this by forming by-products that are difficult to separate from the desired product, leading to losses during purification steps.

Data Presentation

Table 1: Summary of Optimized Conditions for Various Benzamide Synthesis Methods

Synthesis MethodReagentsOptimal TemperatureOptimal Reaction TimeReported YieldReference
Friedel-Crafts CarboxamidationBenzene, Cyanoguanidine, CF₃SO₃H60°C2 hours56%[1]
Melt SynthesisBenzoic Acid, Urea, Boric Acid~180°C2.5 - 3.5 hours~65%[2][8]
AmmonolysisBenzoyl Chloride, Liquid AmmoniaCooled (Exothermic)15-20 minutes (shaking)-[5]
Two-Step (in situ activation)Benzoic Acid, POCl₃, Ammonia Water0-5°C, then Room Temp.0.5-1 hr, then 2-4 hr>85%

Note: The following tables are based on data for 2-amino-N-benzylbenzamide, a substituted benzamide, but illustrate general principles of temperature and time optimization in amide synthesis.

Table 2: Effect of Temperature on Yield and Purity (Substituted Benzamide)

Temperature (°C)Reaction TimeCrude Yield (%)Product Purity (%)
7515 min80.482.1
10015 min86.791.5
12515 min89.287.6
15015 min91.381.2
17515 min92.175.4
20015 min93.568.9

Table 3: Effect of Reaction Time on Yield and Purity at 100°C (Substituted Benzamide)

Reaction Time (min)Crude Yield (%)Product Purity (%)
275.794.7
586.791.5
1092.385.3
1597.781.1

(Data for Tables 2 & 3 adapted from studies on 2-amino-N-benzylbenzamide)[4]

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia [5][6]

  • Place approximately 5 mL of concentrated aqueous ammonia and 5 mL of water into a clean conical flask.

  • Cool the flask in an ice bath to manage the exothermic nature of the reaction.

  • Add 2 mL of benzoyl chloride dropwise to the cold ammonia solution while shaking or stirring vigorously.

  • After the addition is complete, continue to shake the mixture for an additional 15-20 minutes.

  • Collect the resulting colorless crystals of benzamide by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • Recrystallize the crude product from hot water to obtain pure benzamide.

Protocol 2: Synthesis of Benzamide from Benzoic Acid and Urea [7][8]

  • Combine 150 g of benzoic acid, 222 g of urea, and 11.5 g of boric acid in a round-bottom flask.

  • Place the flask in a heating mantle and heat the mixture to 180°C.

  • Maintain the temperature at 180°C for at least 3.5 hours, or until the evolution of gas (CO₂ and NH₃) ceases.

  • Allow the reaction mixture to cool until it is still liquid but safe to handle, then pour it into a large beaker.

  • Rinse the flask with a 5% ammonia solution and add the rinsing to the beaker. Heat the solution to approximately 90°C to dissolve the solids.

  • Cool the solution to allow benzamide to crystallize.

  • Filter the crude product and wash it with cold water.

  • Further purification can be achieved by recrystallization from hot water.

Visualizations

G cluster_temp Temperature Check cluster_time Time Check start Start: Low Yield or Purity Issue check_temp Is reaction temperature optimized? start->check_temp check_time Is reaction time optimized? check_temp->check_time Yes temp_low Issue: Temperature too low? (Incomplete Reaction) check_temp->temp_low No temp_high Issue: Temperature too high? (Side Reactions / Decomposition) check_temp->temp_high No time_short Issue: Time too short? (Incomplete Reaction) check_time->time_short No end Re-evaluate Yield and Purity check_time->end Yes action_inc_temp Action: Increase temperature in increments. temp_low->action_inc_temp action_dec_temp Action: Decrease temperature in increments. temp_high->action_dec_temp time_long Issue: Time too long? (By-product Formation) action_inc_time Action: Increase reaction time. time_short->action_inc_time action_dec_time Action: Perform time course study to find optimum. time_long->action_dec_time action_inc_temp->check_time action_dec_temp->check_time action_inc_time->end action_dec_time->end G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Verification A Select starting conditions (from literature) B Run small-scale screening reactions A->B C Analyze yield & purity (TLC, LCMS, NMR) B->C D Fix reaction time, vary temperature C->D E Analyze results to find optimal temperature D->E F Fix optimal temperature, vary reaction time E->F G Analyze results to find optimal time F->G H Run reaction at optimized conditions G->H I Confirm yield and purity H->I J Proceed to scale-up I->J

References

Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of poorly soluble benzamide compounds.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it a primary challenge for many benzamide compounds?

A1: Bioavailability refers to the fraction of an administered drug dose that reaches the systemic circulation in an unchanged form.[1][2] For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[3][4] Many benzamide compounds are characterized by a crystalline structure and poor aqueous solubility, meaning they do not dissolve easily.[5][6] This low solubility is a major limiting factor for oral absorption, leading to low and variable bioavailability, which can compromise therapeutic efficacy.[7][8]

Q2: What are the principal strategies for enhancing the bioavailability of poorly soluble compounds?

A2: Strategies aim to improve the solubility and dissolution rate of the active pharmaceutical ingredient (API).[9] These can be broadly categorized into physical and chemical modifications.[3] Common approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization and nanonization.[3][10][11]

  • Solid-State Modification: Creating amorphous solid dispersions (ASDs) or co-crystals to disrupt the stable crystal lattice.[7][12][13]

  • Complexation: Using agents like cyclodextrins to form water-soluble inclusion complexes.[14][15]

  • Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).[11][16]

  • Chemical Modification: Creating more soluble salt forms or prodrugs.[7][17]

Q3: How do I select the most appropriate enhancement strategy for my specific benzamide compound?

A3: The choice depends on the physicochemical properties of your compound, such as its melting point, dose, LogP, and thermal stability. A systematic approach is recommended. For example, for a thermostable compound with a high melting point, an amorphous solid dispersion created via hot-melt extrusion could be suitable.[18] For a highly lipophilic drug, a lipid-based formulation might be the most effective approach.[16] The diagram below provides a general decision-making framework.

G start Poorly Soluble Benzamide API thermostable Is the API thermostable? start->thermostable high_dose Is the required dose high (>100mg)? start->high_dose asd_hme Strategy: Amorphous Solid Dispersion (Hot-Melt Extrusion) thermostable->asd_hme Yes asd_sd Strategy: Amorphous Solid Dispersion (Spray Drying) thermostable->asd_sd No high_logp Is LogP > 3? high_dose->high_logp No nanosize Strategy: Nanonization or Micronization high_dose->nanosize Yes lipid Strategy: Lipid-Based Formulation (e.g., SEDDS) high_logp->lipid Yes complexation Consider Cyclodextrin Complexation high_logp->complexation No

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Category 1: Amorphous Solid Dispersions (ASDs)

Q: My amorphous benzamide formulation is physically unstable and recrystallizes during storage. What steps can I take?

A: Recrystallization is a common failure mode for ASDs, as the amorphous state is thermodynamically unstable.[12]

  • Troubleshooting Steps:

    • Assess Drug-Polymer Miscibility: The drug may be immiscible or only partially miscible with the chosen polymer carrier at the intended drug loading. Use techniques like Differential Scanning Calorimetry (DSC) to assess miscibility.

    • Increase Polymer Concentration: Reducing the drug loading can increase the stability of the formulation by ensuring the drug is molecularly dispersed and preventing nucleation.[19]

    • Select a Different Polymer: Polymers with strong specific interactions (e.g., hydrogen bonding) with your benzamide compound can inhibit molecular mobility and prevent crystallization. Consider polymers like povidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMC-AS).

    • Control Moisture: Store the formulation in a low-humidity environment, as absorbed water can act as a plasticizer, increasing molecular mobility and promoting recrystallization.[12]

Q: My ASD shows a "spring and parachute" effect during dissolution testing, but the drug concentration quickly drops due to precipitation. How can I sustain the supersaturation?

A: This indicates that while the amorphous form dissolves rapidly (the "spring"), it quickly precipitates back into a less soluble crystalline form.

  • Troubleshooting Steps:

    • Incorporate a Precipitation Inhibitor: Using a polymer that can maintain supersaturation is key. HPMC-AS is widely used for this purpose as it can inhibit nucleation and crystal growth in solution.[12]

    • Optimize Drug Loading: Very high levels of supersaturation can drive rapid precipitation. A lower drug loading might generate a lower but more stable supersaturated concentration.

    • Use a Surfactant: Including a small amount of surfactant in the formulation can help stabilize the dissolved drug molecules in micelles, preventing their aggregation and precipitation.

Category 2: Particle Size Reduction (Nanonization)

Q: I have reduced the particle size of my benzamide compound to the nanoscale, but I am not seeing the expected increase in dissolution rate. Why might this be?

A: Simply reducing particle size is not always sufficient, especially if secondary issues arise.

  • Troubleshooting Steps:

    • Check for Agglomeration: Nanoparticles have a very high surface energy and tend to agglomerate or re-aggregate into larger particles, which negates the benefit of the increased surface area.[20] Ensure you are using an effective stabilizer (surfactant or polymer) in your nanosuspension.

    • Address Poor Wettability: If the nanoparticle surface is hydrophobic, it may not be easily wetted by the aqueous dissolution medium. This can be overcome by including a wetting agent or surfactant in the formulation.

    • Confirm Particle Size Post-Processing: Ensure that downstream processing steps like drying or tableting do not cause irreversible aggregation of the nanoparticles. Techniques like spray-drying a nanosuspension with a suitable matrix former can help preserve the discrete nature of the particles.

Category 3: Lipid-Based Formulations

Q: My self-emulsifying drug delivery system (SEDDS) formulation appears cloudy or shows phase separation upon dilution with aqueous media. What is the cause?

A: This indicates poor emulsification performance or instability of the formed emulsion.

  • Troubleshooting Steps:

    • Optimize Excipient Ratios: The performance of a SEDDS is highly dependent on the precise ratio of oil, surfactant, and co-surfactant/co-solvent.[16] Construct a ternary phase diagram to identify the optimal region that forms a stable and fine microemulsion upon dilution.

    • Screen Different Excipients: The hydrophile-lipophile balance (HLB) of the surfactant is critical. A surfactant with an HLB value between 12 and 18 is typically required for oil-in-water emulsions. You may need to screen several surfactants to find one compatible with your oil and drug.

    • Assess Drug Solubility in Excipients: Ensure the benzamide compound is fully solubilized in the lipid vehicle at the intended concentration. If the drug precipitates before emulsification, it will not be effectively delivered.

Data Presentation: Comparison of Enhancement Strategies

The following table presents hypothetical data for a model benzamide compound ("BZA-101") to illustrate the potential impact of different formulation strategies on its aqueous solubility.

Formulation StrategyKey ExcipientsAchieved Solubility (µg/mL)Fold Increase vs. Unprocessed Drug
Unprocessed APINone2.51x
MicronizationNone12.55x
NanosuspensionPoloxamer 1886526x
Cyclodextrin ComplexHydroxypropyl-β-Cyclodextrin250100x
Amorphous Solid DispersionPVP VA64 (25% Drug Load)410164x
SEDDSCapryol™ 90, Cremophor® EL> 1000 (in formulation)> 400x

Key Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Solubilization: Accurately weigh and dissolve 100 mg of the benzamide compound and 300 mg of a polymer (e.g., PVP K30) in a suitable common solvent (e.g., 10 mL of methanol).[21]

  • Mixing: Stir the solution using a magnetic stirrer until a clear, homogenous solution is obtained.

  • Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Drying: Once a solid film is formed, continue drying under a high vacuum for 24 hours to remove any residual solvent.

  • Collection and Sizing: Scrape the dried solid from the flask, gently grind it with a mortar and pestle, and pass it through a sieve (#60 mesh) to obtain a uniform powder.

  • Characterization: Confirm the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

  • Media Preparation: Prepare 900 mL of the dissolution medium (e.g., simulated gastric fluid without pepsin, pH 1.2) and deaerate it.

  • Apparatus Setup: Assemble the USP Apparatus 2, place the dissolution vessels in the water bath, and allow the medium to equilibrate to 37 ± 0.5°C. Set the paddle speed to a specified rate (e.g., 75 RPM).

  • Sample Introduction: Place a precisely weighed amount of the benzamide formulation (equivalent to a specific dose) into each vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Processing: Filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.

  • Analysis: Quantify the concentration of the dissolved benzamide compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[22]

Workflow Visualizations

G cluster_GITract Gastrointestinal Tract cluster_Systemic Systemic Circulation Ingestion Oral Dosage Form (Tablet/Capsule) Disintegration 1. Disintegration (Breaks into granules) Ingestion->Disintegration Dissolution 2. Dissolution (Drug dissolves in GI fluid) Disintegration->Dissolution Permeation 3. Permeation (Drug crosses intestinal wall) Dissolution->Permeation Metabolism 4. First-Pass Metabolism (Drug metabolized in liver) Permeation->Metabolism Portal Vein Circulation Bioavailable Drug in Systemic Circulation Metabolism->Circulation

Caption: The pathway of oral drug absorption highlighting key barriers.

G start Problem: Poor In Vitro Dissolution check_formulation Is the formulation strategy appropriate? start->check_formulation check_params Are process parameters optimized? check_formulation->check_params Yes re_evaluate Action: Re-evaluate strategy (See Decision Tree) check_formulation->re_evaluate No check_excipients Are excipients (e.g., surfactants) included? check_params->check_excipients Yes optimize_process Action: Optimize process (e.g., drug loading, mixing speed) check_params->optimize_process No add_excipients Action: Add/optimize wetting agents or stabilizers check_excipients->add_excipients No success Resolution: Improved Dissolution check_excipients->success Yes re_evaluate->start optimize_process->start add_excipients->start

Caption: Experimental workflow for troubleshooting poor dissolution results.

References

Validation & Comparative

A Comparative Guide to Histone Deacetylase Inhibitors: 2-Amino-N-(2,4-dichlorophenyl)benzamide vs. SAHA

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. By altering the epigenetic landscape of cancer cells, these molecules can induce cell cycle arrest, differentiation, and apoptosis. This guide provides a detailed comparison of two such inhibitors: the well-established pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) and the class of 2-aminobenzamide derivatives, represented here by a structurally related compound, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, due to the limited availability of specific experimental data for 2-amino-N-(2,4-dichlorophenyl)benzamide. This comparison is based on available experimental data and aims to provide a comprehensive overview of their respective performance as HDAC inhibitors.

Performance Overview

A critical aspect of evaluating HDAC inhibitors is their potency against different HDAC isoforms and their efficacy in cancer cell lines. The following tables summarize the available quantitative data for SAHA and the representative 2-aminobenzamide, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide.

Table 1: Comparative Inhibitory Activity (IC50) against HDAC Isoforms

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (nM)HDAC7 (nM)HDAC8 (nM)HDAC9 (nM)
SAHA 10[1]-20[1]-----
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide 95.2[2][3]260.7[2][3]255.7[2][3]>5000[3]>5000[3]>5000[3]>5000[2]>5000[3]

Note: A lower IC50 value indicates greater potency. Data for all isoforms were not consistently available across the compared studies.

Table 2: Comparative Antiproliferative Activity (IC50) in Cancer Cell Lines

CompoundA2780 (Ovarian Cancer) (µM)HepG2 (Liver Cancer) (µM)SW-982 (Synovial Sarcoma) (µM)SW-1353 (Chondrosarcoma) (µM)NCI-H460 (Large-cell Lung Carcinoma) (µM)
SAHA 27.3[2][3]19.5[2][3]8.6[4]2.0[4]~2.5-5 (effective concentration)[5]
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide 2.66[2][3]1.73[2][3]---

From the data, SAHA demonstrates potent, broad-spectrum inhibition of Class I and II HDACs.[5] In contrast, the representative 2-aminobenzamide shows selectivity for Class I HDACs, particularly HDAC1, with significantly less activity against Class II isoforms.[2][3] Interestingly, in the tested ovarian and liver cancer cell lines, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide exhibited substantially greater antiproliferative potency than SAHA.[2][3]

Mechanism of Action and Signaling Pathways

HDAC inhibitors function by preventing the removal of acetyl groups from lysine residues on histones and other proteins. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes.

HDAC_Inhibition_Pathway HDAC HDAC Histones Acetylated Histones HDAC->Histones Deacetylation Inhibitor HDAC Inhibitor (e.g., SAHA, 2-aminobenzamide) Inhibitor->HDAC Inhibition Chromatin Relaxed Chromatin Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: General mechanism of HDAC inhibition leading to anti-cancer effects.

Experimental Methodologies

To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the comparison.

In Vitro HDAC Inhibition Assay

This assay quantifies the enzymatic activity of HDAC isoforms in the presence of an inhibitor.

HDAC_Assay_Workflow Start Start Reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Inhibitor (Test Compound) Start->Reagents Incubation Incubate Enzyme, Substrate, and Inhibitor Reagents->Incubation Development Add Developer Solution (stops reaction and generates signal) Incubation->Development Measurement Measure Fluorescence/ Luminescence Development->Measurement Analysis Calculate IC50 Values Measurement->Analysis

Caption: A typical workflow for an in vitro HDAC inhibition assay.

Protocol:

  • Reagent Preparation : Recombinant human HDAC enzymes, a fluorogenic substrate (e.g., Fluor de Lys®), and the test compounds (SAHA or 2-aminobenzamide derivative) are diluted in assay buffer.

  • Reaction Setup : The reaction is typically performed in a 96- or 384-well plate. The HDAC enzyme is pre-incubated with varying concentrations of the inhibitor.

  • Initiation : The reaction is started by the addition of the fluorogenic substrate.

  • Incubation : The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

  • Development : A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal proportional to the amount of deacetylated substrate.

  • Measurement : The fluorescence is read using a microplate reader.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Protocol:

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the HDAC inhibitor (or vehicle control) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization : The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Western Blotting for Histone Acetylation

This technique is used to detect changes in the levels of acetylated histones in cells following treatment with an HDAC inhibitor.

Protocol:

  • Cell Lysis : Cells treated with the HDAC inhibitor are harvested and lysed to extract total protein.

  • Protein Quantification : The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : The membrane is incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C. A primary antibody against a total histone (e.g., anti-Histone H3) is used as a loading control.

  • Secondary Antibody Incubation : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis : The intensity of the bands corresponding to the acetylated histone is quantified and normalized to the total histone loading control.

Conclusion

Both SAHA and the 2-aminobenzamide class of compounds are effective inhibitors of histone deacetylases with demonstrated anti-cancer properties. SAHA acts as a pan-HDAC inhibitor, affecting a wide range of HDAC isoforms. In contrast, 2-aminobenzamide derivatives, as represented by N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, exhibit greater selectivity for Class I HDACs. This selectivity may translate to a more targeted therapeutic effect and potentially a different side-effect profile. The significantly higher potency of the representative 2-aminobenzamide in specific cancer cell lines suggests that isoform selectivity could be a key factor in developing more effective and targeted cancer therapies. Further research into the specific activity of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a foundational comparison to aid researchers in the selection and evaluation of HDAC inhibitors for their specific research needs.

References

Validation of the antimicrobial efficacy of 2-amino-N-(2,4-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Evaluation of 2-amino-N-(2,4-dichlorophenyl)benzamide Analogs and Other Antimicrobial Agents

Published on: November 3, 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial efficacy of benzamide derivatives, with a focus on analogs of this compound. Due to the absence of publicly available antimicrobial data for this compound, this guide presents data for structurally related compounds to offer insights into their potential antimicrobial activities.

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzamide and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects.[1] This guide synthesizes available data on the antibacterial and antifungal properties of various substituted benzamides, comparing them with standard antimicrobial drugs.

Comparative Antimicrobial Efficacy

The antimicrobial potency of various benzamide derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for selected compounds from published studies, providing a basis for comparative analysis.

Table 1: Antibacterial Activity of Benzamide Derivatives and Standard Antibiotics

Compound/DrugOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
N-p-tolylbenzamide (6b) Bacillus subtilis6.2524[1]
Escherichia coli3.1224[1]
N-(4-bromophenyl)benzamide (6c) Bacillus subtilis6.2524[1]
Escherichia coli3.1224[1]
N-(p-tolyl)-4-hydroxybenzamide (5a) Bacillus subtilis6.2525[1]
Escherichia coli3.1231[1]
Amoxicillin (Standard) Klebsiella pneumoniae-11[2]
Staphylococcus aureus-10[2]
Shigella dysenteriae-11[2]
Escherichia coli--[2]
Ciprofloxacin (Standard) Staphylococcus aureus12.5-[3]
Escherichia coli10.4-[3]

Table 2: Antifungal Activity of 2-Aminobenzamide Derivatives and Standard Antifungals

Compound/DrugOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
2-Amino-N-(4-methoxyphenyl)benzamide (5) Aspergillus fumigatus-25[4]
Saccharomyces cerevisiae-19[4]
Candida albicans-21[4]
Fusaribenzamide A Candida albicans11.9 (µ g/disc )-[3]
Clotrimazole (Standard) Aspergillus fumigatus-22[4]
Saccharomyces cerevisiae-25[4]
Candida albicans-24[4]
Nystatin (Standard) Candida albicans4.9 (µ g/disc )-[3]

From the available data, it is evident that certain substituted benzamides exhibit significant antimicrobial activity. For instance, N-(p-tolyl)-4-hydroxybenzamide (5a) demonstrated a notable zone of inhibition against E. coli.[1] In the realm of antifungal agents, 2-Amino-N-(4-methoxyphenyl)benzamide (5) showed greater efficacy against Aspergillus fumigatus than the standard drug Clotrimazole.[4]

Experimental Protocols

The data presented in this guide are derived from standard antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

  • Preparation of Test Compounds: A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a follow-up to the MIC test.

  • Subculturing: A small aliquot from the wells of the MIC plate that show no visible growth is subcultured onto an agar plate that does not contain the test agent.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

  • Result Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.

Agar Well/Disk Diffusion (Zone of Inhibition) Assay

This method is used to assess the antimicrobial activity of a substance qualitatively.

  • Plate Preparation: A sterile agar plate is uniformly inoculated with a suspension of the test microorganism.

  • Application of Test Substance: A sterile paper disk impregnated with the test compound or a solution of the compound is placed on the surface of the agar. Alternatively, a well can be cut into the agar and filled with the test solution.

  • Incubation: The plate is incubated under conditions that promote microbial growth.

  • Measurement: If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear area around the disk or well known as the zone of inhibition. The diameter of this zone is measured in millimeters.[2]

Visualizing Experimental Workflows and Potential Mechanisms

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Test Compound Dilutions Inoculation Inoculation Compound->Inoculation Microorganism Microorganism Culture Microorganism->Inoculation Media Growth Media (Broth/Agar) Media->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination Incubation->MIC Zone Zone of Inhibition Measurement Incubation->Zone MBC MBC Determination MIC->MBC

Figure 1. Generalized workflow for antimicrobial susceptibility testing.

While the specific signaling pathways affected by this compound are not documented, many antimicrobial agents function by disrupting essential cellular processes. The diagram below illustrates a hypothetical signaling pathway that could be a target for antimicrobial benzamides, such as the inhibition of a key enzyme involved in cell wall synthesis.

Signaling_Pathway cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Cell_Wall Stable Cell Wall Peptidoglycan->Cell_Wall Transpeptidase Benzamide Antimicrobial Benzamide Benzamide->Enzyme_Inhibition Inhibits Transpeptidase Transpeptidase

Figure 2. Hypothetical inhibition of a bacterial signaling pathway.

Conclusion

While direct data on the antimicrobial efficacy of this compound is lacking in the public domain, the analysis of structurally similar benzamide derivatives reveals that this class of compounds holds significant promise for the development of new antimicrobial agents. The data presented herein underscore the potential for substituted benzamides to exhibit potent antibacterial and antifungal activities, in some cases surpassing the efficacy of standard drugs. Further research, including systematic screening of compounds like this compound and detailed mechanistic studies, is warranted to fully elucidate their therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.

References

A Comparative Analysis of Substituted Benzamides as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzamides have emerged as a promising class of compounds in oncology, demonstrating significant potential as anticancer agents through diverse mechanisms of action. This guide provides a comparative analysis of selected substituted benzamides, summarizing their in vitro efficacy, detailing the experimental protocols used for their evaluation, and illustrating their molecular pathways of action.

Comparative Efficacy of Substituted Benzamides

The anticancer activity of several substituted benzamides has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. This data, gathered from various studies, allows for a direct comparison of the cytotoxic potential of these compounds. The selected benzamides represent different mechanisms of action, including histone deacetylase (HDAC) inhibition, NF-κB pathway inhibition, and disruption of tubulin polymerization.

CompoundPrimary Mechanism of ActionMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
Entinostat (MS-275) HDAC Inhibitor0.465.410.21.8
Tucidinostat (Chidamide) HDAC Inhibitor~2.5~2.9~1.5~3.0
Mocetinostat (MGCD0103) HDAC Inhibitor1.30.80.12.5
Declopramide NF-κB Inhibitor / Apoptosis InducerData not availableData not availableData not availableData not available
N-acetyl declopramide NF-κB InhibitorData not availableData not availableData not availableData not available
Compound 20b Tubulin Polymerization Inhibitor0.0150.0120.0270.018

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis of available information for comparative purposes.

Key Signaling Pathways and Mechanisms of Action

Substituted benzamides exert their anticancer effects by targeting various critical cellular pathways. The following diagrams, generated using Graphviz, illustrate the primary mechanisms of action for the compared compounds.

HDAC_Inhibition HDAC Inhibition by Substituted Benzamides cluster_nucleus Nucleus DNA DNA Chromatin Condensed Chromatin (Transcriptionally Inactive) DNA->Chromatin Histone Histone Proteins Histone->Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Histone->Open_Chromatin Acetylated HAT Histone Acetyltransferases (HATs) Acetyl_group Acetyl Group HAT->Acetyl_group Adds HDAC Histone Deacetylases (HDACs) HDAC->Chromatin Maintains Condensation HDAC->Acetyl_group Removes Acetyl_group->Histone Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Benzamide_HDACi Benzamide HDAC Inhibitors (Entinostat, Tucidinostat, Mocetinostat) Benzamide_HDACi->HDAC Inhibit NFkB_Pathway_Inhibition NF-κB Pathway Inhibition by Substituted Benzamides cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB Bound to NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation DNA DNA NFkB_p65_p50_nuc->DNA Target_Genes Target Gene Expression (Anti-apoptotic, Pro-proliferative) DNA->Target_Genes Benzamide_NFkBi Benzamide NF-κB Inhibitors (Declopramide, N-acetyl declopramide) Benzamide_NFkBi->IKK Inhibit Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition by N-Benzylbenzamides cluster_process Microtubule Dynamics cluster_inhibition Inhibition Tubulin_dimer α/β-Tubulin Dimers Protofilament Protofilament Tubulin_dimer->Protofilament Polymerization GDP GDP Tubulin_dimer->GDP GTP Hydrolysis Microtubule Microtubule Protofilament->Microtubule Microtubule->Tubulin_dimer Depolymerization GTP GTP GTP->Tubulin_dimer Binds to β-tubulin Compound_20b N-Benzylbenzamide (Compound 20b) Compound_20b->Tubulin_dimer Binds to Colchicine Site on β-tubulin Disruption Disruption of Microtubule Formation Compound_20b->Disruption Cell_Cycle_Arrest G2/M Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

A Comparative Guide: Microwave Synthesis vs. Conventional Heating for Benzamide Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more efficient, cost-effective, and environmentally friendly synthetic methodologies is perpetual. The preparation of benzamide, a key structural motif in many pharmaceuticals, offers a clear case study for comparing modern microwave-assisted synthesis with traditional conventional heating methods. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of each approach.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant improvements over classical heating methods.[1] The fundamental difference lies in the mechanism of heat transfer. Conventional heating relies on the slow and inefficient transfer of energy from an external source through the vessel walls to the solvent and reactants. In contrast, microwave irradiation directly heats the reactants and solvent through dielectric polarization and ionic conduction, leading to rapid and uniform heating throughout the reaction mixture.[2] This efficiency translates into dramatically reduced reaction times, often from hours to mere minutes, and frequently results in higher product yields and purity.[3][4][5][6]

Performance Comparison: A Quantitative Look

ParameterMicrowave SynthesisConventional Heating
Reaction Time Minutes[3][4][6]Hours[3][4][6]
Yield (%) Generally Higher[4][7]Often Lower[4][7]
Energy Consumption Lower[2]Higher
Solvent Usage Often reduced or solvent-free[8]Typically requires a solvent
By-product Formation Minimized[2]More prevalent
Reproducibility HighVariable

Experimental Protocols: A Practical Guide

The following are representative experimental protocols for the synthesis of benzamide and its derivatives via both conventional and microwave-assisted methods.

Conventional Synthesis of Benzamide from Benzoyl Chloride

This method involves the reaction of benzoyl chloride with ammonia.

Procedure:

  • In a conical flask, a mixture of 5 ml of concentrated ammonia and 5 ml of water is prepared.

  • To this solution, 2 ml (2.4 g) of benzoyl chloride is added in small portions while vigorously shaking the flask.

  • The reaction is exothermic, and the flask should be cooled as needed.

  • Shaking is continued for approximately 15 minutes until no oily benzoyl chloride remains.

  • The resulting solid benzamide is collected by filtration, washed with cold water, and can be recrystallized from hot water.[9]

Microwave-Assisted Synthesis of a Benzamide Derivative

This protocol details the synthesis of N-(phenylcarbamothioyl) benzamide derivatives, showcasing a typical microwave-assisted amide synthesis.

Procedure:

  • A solution of aroyl chloride (5 mmol) in 25 mL of acetone is added dropwise to a suspension of potassium thiocyanate (5 mmol) in 15 mL of acetone.

  • The reaction mixture is heated in a microwave reactor for 5-10 minutes at 340 watts.

  • After cooling, a solution of a substituted aniline (10 mmol) in 10 mL of acetone is added.

  • The resulting mixture is refluxed in the microwave for an additional 20-25 minutes.

  • Upon completion, the reaction mixture is poured into cold water to precipitate the product, which is then recrystallized from aqueous ethanol.[7]

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for both conventional and microwave-assisted synthesis, highlighting the key differences in the heating and reaction stages.

Conventional_Synthesis_Workflow Start Reactant & Solvent Mixing Heating External Heating (Oil Bath / Mantle) Start->Heating Heat Transfer (Conduction/Convection) Reaction Reaction (Hours) Heating->Reaction Workup Work-up & Purification Reaction->Workup End Product Workup->End

Caption: Conventional Synthesis Workflow.

Microwave_Synthesis_Workflow Start Reactant & Solvent Mixing Microwave Microwave Irradiation Start->Microwave Direct Energy Transfer Reaction Reaction (Minutes) Microwave->Reaction Workup Work-up & Purification Reaction->Workup End Product Workup->End

Caption: Microwave Synthesis Workflow.

Conclusion: A Greener and More Efficient Alternative

The evidence strongly supports microwave-assisted synthesis as a superior alternative to conventional heating for the preparation of benzamide and its derivatives. The significant reduction in reaction time, coupled with higher yields and a more favorable environmental profile, makes it an attractive methodology for modern drug discovery and development. While conventional heating methods remain valuable, particularly for large-scale production where microwave technology may be limiting, the benefits of microwave synthesis in a research and development setting are undeniable. As the pharmaceutical industry continues to embrace green chemistry principles, the adoption of microwave-assisted synthesis is likely to become increasingly widespread.

References

Comparative Efficacy and Toxicity of 2-Aminobenzamide Analogues as HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A focused analysis of 2-aminobenzamide derivatives investigated for in vivo anticancer activity, in light of limited specific data on 2-amino-N-(2,4-dichlorophenyl)benzamide analogues.

While direct in vivo efficacy and toxicity data for this compound analogues are not extensively available in publicly accessible research, a closely related and well-studied class of compounds are the 2-aminobenzamide-based histone deacetylase (HDAC) inhibitors. These analogues have shown considerable promise in preclinical cancer models, offering a valuable comparative framework. This guide provides an objective comparison of the in vivo performance of these 2-aminobenzamide HDAC inhibitors against other alternatives, supported by experimental data from relevant studies.

In Vivo Efficacy of 2-Aminobenzamide HDAC Inhibitors

Numerous studies have demonstrated the in vivo antitumor effects of 2-aminobenzamide derivatives. These compounds are typically evaluated in xenograft mouse models, where human cancer cells are implanted, and the tumor growth inhibition is measured.

CompoundCancer Cell LineAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Comparator(s)Reference(s)
Compound 12g A549 (Lung)XenograftNot Specified56.9%Lead Compound 9[1]
Compound 12h A549 (Lung)XenograftNot Specified62.7%Lead Compound 9[1]
FNA HepG2 (Liver)XenograftNot Specified48.89%SAHA (48.13% TGI)[1]
MS-275 (Entinostat) A549 (Lung)XenograftWell-tolerated dosesComparable to PaclitaxelPaclitaxel, SAHA[2]
N-(2-Aminophenyl)-benzamides -Mouse ModelPreventative dosing scheduleEfficacious-[3]

In Vivo Toxicity Profile

The toxicity of 2-aminobenzamide HDAC inhibitors is a critical aspect of their preclinical evaluation. Generally, this class of compounds is reported to have a more favorable toxicity profile compared to other HDAC inhibitors like hydroxamates.[4][5]

CompoundAnimal ModelKey Toxicity FindingsReference(s)
Compounds 12g & 12h MouseLow cytotoxicity against NIH 3T3 normal cells.[1][1]
FNA MouseIn a xenograft model, FNA was evaluated for its effect on the body weight of the mice, which is a general indicator of toxicity. Specific adverse effects were not detailed.[1]
MS-275 (Entinostat) MouseAdministered at well-tolerated doses in an A549 xenograft model.[2][2]
HDAC Inhibitors (General) ClinicalCommon toxicities include fatigue, nausea, and thrombocytopenia. The toxicity profile is generally different from traditional cytotoxic agents.[6][6]

Experimental Protocols

In Vivo Antitumor Efficacy in Xenograft Models

A standard protocol for evaluating the in vivo antitumor efficacy of 2-aminobenzamide analogues involves the use of xenograft mouse models.

  • Cell Culture: Human cancer cell lines (e.g., A549 lung cancer, HepG2 liver cancer) are cultured in appropriate media until they reach the logarithmic growth phase.

  • Animal Model: Female BALB/c nude mice (typically 4-6 weeks old) are used.

  • Tumor Implantation: A suspension of the cancer cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.

  • Compound Administration: When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The test compounds, comparators (e.g., SAHA), and a vehicle control are administered, often via intraperitoneal injection, according to a predetermined schedule and dose.

  • Efficacy Assessment: Tumor volume and mouse body weight are measured at regular intervals (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²) / 2.

  • Endpoint: The experiment is typically terminated when the tumors in the control group reach a specific size. The tumors are then excised and weighed.

  • Data Analysis: The Tumor Growth Inhibition (TGI) is calculated as a percentage to quantify the efficacy of the treatment.

In Vivo Toxicity Assessment

Toxicity is monitored throughout the efficacy studies.

  • Body Weight: Changes in the body weight of the mice are recorded regularly as an indicator of general health. Significant weight loss can indicate toxicity.

  • Clinical Observations: Mice are observed daily for any signs of distress, such as changes in posture, activity, or fur texture.

  • Histopathological Analysis: At the end of the study, major organs may be collected, fixed in formalin, and examined histopathologically for any signs of toxicity.

Visualizations

Signaling Pathway of 2-Aminobenzamide HDAC Inhibitors

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_drug_action cluster_outcome Therapeutic Outcome HDAC HDAC (e.g., HDAC1, 3) Acetyl Acetyl Group HDAC->Acetyl Deacetylation Acetylation Histone Hyperacetylation Histone Histone Tail DNA DNA Histone->DNA Compaction Acetyl->Histone Gene Tumor Suppressor Genes DNA->Gene Silencing Inhibitor 2-Aminobenzamide Analogue Inhibitor->HDAC Inhibition Chromatin Relaxed Chromatin Acetylation->Chromatin Transcription Gene Transcription Chromatin->Transcription Apoptosis Apoptosis & Cell Cycle Arrest Transcription->Apoptosis

Caption: Mechanism of action of 2-aminobenzamide HDAC inhibitors.

General Workflow for In Vivo Efficacy and Toxicity Study

in_vivo_workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Compound Administration randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Criteria Met monitoring->endpoint Yes data_collection Excise Tumors & Collect Organs endpoint->data_collection analysis Data Analysis (TGI) & Histopathology data_collection->analysis end End analysis->end

Caption: A typical workflow for preclinical in vivo studies.

References

A Comparative Guide to Amide Bond Bioisosteres of 2-amino-N-(2,4-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various bioisosteric replacements for the amide bond in the 2-amino-N-(2,4-dichlorophenyl)benzamide scaffold. The following sections detail the performance of these alternatives, supported by experimental data from relevant studies, and provide methodologies for key experiments.

Introduction to Amide Bond Bioisosteres

The amide bond is a fundamental functional group in a vast number of biologically active molecules. However, its susceptibility to enzymatic hydrolysis can limit the oral bioavailability and metabolic stability of drug candidates.[1] Bioisosteric replacement of the amide bond is a powerful strategy in medicinal chemistry to overcome these limitations and to modulate physicochemical and pharmacological properties.[1] This guide explores several bioisosteric replacements for the amide functionality in the context of 2-aminobenzamide derivatives.

Performance Comparison of Amide Bond Bioisosteres

While a direct head-to-head comparison of various bioisosteres for this compound against a single biological target is not available in the current literature, we can draw valuable insights from studies on structurally related benzamide analogues. The following tables summarize the findings from studies on the anthelmintic and antimicrobial activities of such compounds.

Anthelmintic Activity of Benzamide Bioisosteres

A study on ortho-substituted benzamides as nematicides provides a comparative analysis of several amide bond bioisosteres against C. elegans. The parent amide in this study was N-(2-(4-chlorophenyl)ethyl)-2-(trifluoromethyl)benzamide, a close analogue to our topic of interest.

Table 1: Comparison of Anthelmintic Activity of Amide Bioisosteres against C. elegans

BioisostereStructureActivity at 10 µM (20h)EC50 (µM)Reference
Amide (Parent) CONH100% motility reductionNot Reported[2]
Thioamide CSNH100% motility reduction3.3[2]
Selenoamide CSeNH100% motility reduction4.8[2]
Urea NHCONHNo Activity> 10[2]
Sulfonamide SO2NHNo Activity> 10[2]
Triazole 1,2,3-triazoleNo Activity> 10[2]

This study highlights that replacing the amide oxygen with sulfur (thioamide) or selenium (selenoamide) retains or even improves anthelmintic activity, suggesting that the overall geometry of the amide bond is crucial for activity in this context.[2] In contrast, urea, sulfonamide, and triazole bioisosteres resulted in a complete loss of activity.[2]

Antimicrobial Activity of 2-Aminobenzamide Derivatives

A separate study investigated the antimicrobial properties of various 2-aminobenzamide derivatives. While not a direct bioisosteric comparison, this study provides valuable data on the activity of compounds structurally related to this compound. The data is presented as the diameter of the inhibition zone in an agar well diffusion assay.

Table 2: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives

CompoundR GroupS. aureus (IZ, mm)B. subtilis (IZ, mm)A. fumigatus (IZ, mm)C. albicans (IZ, mm)Reference
2-amino-N-(4-chlorophenyl)benzamide 4-chlorophenyl12131412[3][4]
2-amino-N-(4-fluorophenyl)benzamide 4-fluorophenyl11121311[3][4]
2-amino-N-(4-methoxyphenyl)benzamide 4-methoxyphenyl18192218[3][4]
Clotrimazole (Standard) -Not ReportedNot Reported2021[4]

IZ: Inhibition Zone diameter in mm.

Experimental Protocols

Synthesis of 2-Aminobenzamide Derivatives

Conventional Method:

A mixture of isatoic anhydride (1 equivalent) and the appropriate amine derivative (1 equivalent) is heated in dimethylformamide (DMF). After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the product is isolated by filtration and recrystallized.[1]

Microwave-Assisted Method:

A mixture of isatoic anhydride (1 equivalent) and the amine derivative (1 equivalent) with a few drops of DMF is exposed to microwave irradiation (140–420 W) for 4–10 minutes. The reaction mixture is then cooled, and the product is purified.[1]

Antimicrobial Activity Assay (Agar Well Diffusion Method)
  • Preparation of Media: Sabouraud dextrose agar is prepared by mixing glucose (40g), peptone (10g), and agar (15g) in 1L of distilled water, followed by sterilization by autoclaving at 121°C for 20 minutes.[3]

  • Inoculation: The sterile agar medium is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.[3][5]

  • Well Preparation and Sample Addition: A sterile cork borer is used to punch wells of 6-8 mm diameter in the agar. A defined volume (e.g., 100 µL) of the test compound solution (typically at a concentration of 5 mg/mL in DMSO) is added to each well.[3][5]

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.[3]

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.[3]

Visualizations

bioisostere_relationship cluster_bioisosteres Bioisosteric Replacements parent This compound (Amide) thioamide Thioamide (CSNH) parent->thioamide Retains Activity selenoamide Selenoamide (CSeNH) parent->selenoamide Retains Activity urea Urea (NHCONH) parent->urea Loses Activity sulfonamide Sulfonamide (SO2NH) parent->sulfonamide Loses Activity triazole 1,2,3-Triazole parent->triazole Loses Activity oxadiazole 1,2,4-Oxadiazole parent->oxadiazole Potential Replacement (Metabolic Stability)

Caption: Relationship between the parent amide and its bioisosteres.

experimental_workflow cluster_synthesis Synthesis cluster_antimicrobial_assay Antimicrobial Assay s1 Isatoic Anhydride + Amine Derivative s2 Reaction (Conventional or Microwave) s1->s2 s3 Isolation and Purification s2->s3 a3 Add Test Compound to Wells s3->a3 Synthesized Compound a1 Prepare Agar Plates a2 Inoculate with Microorganism a1->a2 a2->a3 a4 Incubate Plates a3->a4 a5 Measure Inhibition Zone a4->a5

References

Comparative Molecular Docking Analysis of 2-Aminobenzamide Derivatives with Target Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of 2-aminobenzamide derivatives against various protein targets, supported by experimental data. The information is presented in a clear, comparative format to facilitate informed decisions in drug discovery and development.

Executive Summary

2-Aminobenzamide derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of protein targets implicated in various diseases. This guide focuses on their interactions with key proteins, primarily Histone Deacetylases (HDACs), and also touches upon their potential as inhibitors of kinases and Poly (ADP-ribose) polymerases (PARPs). Through a comprehensive review of published data, this document summarizes their binding affinities, provides detailed experimental protocols for in-silico and in-vitro evaluation, and visualizes relevant biological pathways and experimental workflows.

Comparative Docking Performance of 2-Aminobenzamide Derivatives

The following tables summarize the molecular docking scores and in-vitro inhibitory activities (IC50 values) of selected 2-aminobenzamide derivatives against their primary target proteins, Class I HDACs. For comparative purposes, data for well-established HDAC inhibitors are also included.

Table 1: Molecular Docking Scores of 2-Aminobenzamide Derivatives and Reference Inhibitors against Class I HDACs

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference
2-Aminobenzamide Derivatives
Compound 19fHDAC14BKX-9.8[1][2]
HDAC24LY1-10.2[1][2]
HDAC34A69-9.5[1][2]
Compound 21aHDAC14BKX-10.5[1]
HDAC24LY1-11.1[1]
HDAC34A69-9.1[1]
Entinostat (MS-275)HDAC14BKX-8.9[3]
HDAC24LY1-9.3[3]
HDAC34A69-8.5[3]
Reference Inhibitors
Vorinostat (SAHA)HDAC14BKX-8.5[4]
HDAC24LY1-9.0[4]
MocetinostatHDAC14BKX-9.2[5]
HDAC24LY1-9.6[5]

Table 2: In-Vitro Inhibitory Activity (IC50) of 2-Aminobenzamide Derivatives and Reference Inhibitors against Class I HDACs

Compound/DerivativeHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC8 (nM)Reference
2-Aminobenzamide Derivatives
Compound 19f5080120>10000[1][2]
Compound 21a3060500>10000[1]
Entinostat (MS-275)1802501100>10000[3][5]
Reference Inhibitors
Vorinostat (SAHA)130150200800[6]
Mocetinostat820150034>10000[5]

Experimental Protocols

Molecular Docking Protocol

This section outlines a generalized protocol for performing molecular docking studies with 2-aminobenzamide derivatives against target proteins, based on common practices in the field.[4][7][8]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Commonly used PDB IDs for Class I HDACs are 4BKX (HDAC1), 4LY1 (HDAC2), and 4A69 (HDAC3).[1][9][10][11]

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Define the binding site (active site) based on the co-crystallized ligand or using a binding site prediction tool. The grid box should encompass the entire binding pocket.

  • Ligand Preparation:

    • Draw the 2D structure of the 2-aminobenzamide derivative using a chemical drawing software.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligand atoms.

  • Docking Simulation:

    • Use a molecular docking program such as AutoDock Vina, Glide, or GOLD.[4][8][12]

    • Set the prepared protein as the receptor and the prepared ligand as the ligand.

    • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation.

  • Analysis of Results:

    • Analyze the docking results to identify the best binding pose based on the docking score (binding energy).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool like PyMOL or Discovery Studio.

    • Compare the docking scores and binding modes of different derivatives to understand structure-activity relationships.

In-Vitro HDAC Inhibition Assay Protocol

This protocol describes a common method for determining the in-vitro inhibitory activity of 2-aminobenzamide derivatives against HDAC enzymes using a fluorometric assay.[13][14][15][16]

  • Reagent Preparation:

    • Prepare a stock solution of the 2-aminobenzamide derivative in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound to determine the IC50 value.

    • Reconstitute the recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3) in assay buffer.

    • Prepare the fluorogenic HDAC substrate solution.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the diluted compound, and the HDAC enzyme.

    • Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (solvent only).[15]

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the fluorogenic substrate to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for another specified time (e.g., 60 minutes).

    • Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor to stop further deacetylation.

  • Data Measurement and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[5]

    • Subtract the background fluorescence (from wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways Involving Class I HDACs

Histone deacetylases play a crucial role in the regulation of gene expression. Their activity is implicated in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. The following diagram illustrates a simplified overview of the signaling pathways involving Class I HDACs (HDAC1, HDAC2, and HDAC3).

HDAC_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response GrowthFactors Growth Factors Receptors Receptors GrowthFactors->Receptors Cytokines Cytokines Cytokines->Receptors SignalTransduction Signal Transduction (e.g., MAPK, PI3K/Akt) Receptors->SignalTransduction TranscriptionFactors Transcription Factors (e.g., NF-κB, p53) SignalTransduction->TranscriptionFactors Activation HDAC_Complex HDAC1/2/3 Complexes (e.g., Sin3, NuRD, CoREST) TranscriptionFactors->HDAC_Complex Recruitment Histones Histones HDAC_Complex->Histones Deacetylation Chromatin Chromatin Histones->Chromatin Condensation GeneExpression Gene Expression Chromatin->GeneExpression Repression Proliferation Cell Proliferation GeneExpression->Proliferation Apoptosis Apoptosis GeneExpression->Apoptosis Differentiation Cell Differentiation GeneExpression->Differentiation

Caption: Simplified signaling pathway involving Class I HDACs.

Experimental Workflow for Molecular Docking

The following diagram outlines the typical workflow for a molecular docking study, from target selection to the analysis of results.

Molecular_Docking_Workflow Start Start: Target Identification ProteinPrep Protein Preparation (PDB Download, Cleaning) Start->ProteinPrep LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) Start->LigandPrep GridGen Grid Generation (Define Binding Site) ProteinPrep->GridGen Docking Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking GridGen->Docking Analysis Analysis of Results (Docking Scores, Interactions) Docking->Analysis SAR Structure-Activity Relationship (SAR) and Lead Optimization Analysis->SAR End End: Candidate Selection SAR->End

Caption: A typical experimental workflow for molecular docking studies.

Experimental Workflow for In-Vitro HDAC Inhibition Assay

The diagram below illustrates the key steps involved in an in-vitro HDAC inhibition assay to determine the potency of 2-aminobenzamide derivatives.

HDAC_Inhibition_Assay_Workflow Start Start: Compound Synthesis/Acquisition ReagentPrep Reagent Preparation (Compound Dilution, Enzyme, Substrate) Start->ReagentPrep AssaySetup Assay Setup in 96-well Plate (Buffer, Compound, Enzyme) ReagentPrep->AssaySetup PreIncubation Pre-incubation (Inhibitor-Enzyme Interaction) AssaySetup->PreIncubation ReactionInitiation Reaction Initiation (Addition of Substrate) PreIncubation->ReactionInitiation Incubation Incubation ReactionInitiation->Incubation ReactionStop Reaction Termination (Addition of Developer) Incubation->ReactionStop Measurement Fluorescence Measurement ReactionStop->Measurement DataAnalysis Data Analysis (IC50 Determination) Measurement->DataAnalysis End End: Potency Determined DataAnalysis->End

Caption: Workflow for an in-vitro HDAC inhibition assay.

Conclusion

This guide provides a comparative overview of the molecular docking of 2-aminobenzamide derivatives with a focus on HDACs. The presented data and protocols offer a valuable resource for researchers in the field of drug discovery. The superior docking scores and potent in-vitro activities of certain 2-aminobenzamide derivatives, when compared to established inhibitors, highlight their potential as lead compounds for the development of novel therapeutics. The provided workflows and pathway diagrams serve to contextualize the experimental data and guide future research efforts in this promising area.

References

Validating the Mechanism of Action of 2-amino-N-(2,4-dichlorophenyl)benzamide In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Gaithersburg, MD – November 3, 2025 – In the landscape of contemporary drug discovery, the precise validation of a compound's mechanism of action is a critical step. This guide provides a comparative framework for the in vitro validation of the mechanism of action of 2-amino-N-(2,4-dichlorophenyl)benzamide, a novel benzamide derivative. Given the diverse biological activities of benzamides, this document outlines experimental approaches to investigate two plausible mechanisms of action: Histone Deacetylase (HDAC) inhibition and ion channel modulation.

This publication is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visual workflows to facilitate the systematic evaluation of this compound and its alternatives.

Executive Summary

Benzamide scaffolds are prevalent in a variety of therapeutic agents, acting as, among others, HDAC inhibitors or ion channel modulators. The validation of the specific mechanism for this compound is essential for its development as a potential therapeutic. This guide compares and contrasts the in vitro methodologies required to elucidate its primary mode of action.

Section 1: Investigating HDAC Inhibition

Histone deacetylases are crucial enzymes in the epigenetic regulation of gene expression, and their inhibition has emerged as a key strategy in cancer therapy.[1] Several benzamide derivatives have been identified as HDAC inhibitors.[2][3]

Comparative Analysis of HDAC Inhibitor Activity

The following table summarizes the inhibitory activity of a hypothetical this compound against various HDAC isoforms, compared to known HDAC inhibitors.

CompoundHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC6 (IC50, nM)
This compound 150200120>10,000
Entinostat (MS-275)1811801155>10,000
Vorinostat (SAHA)33414

Data is hypothetical and for illustrative purposes.

Experimental Protocol: In Vitro HDAC Activity Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of the test compound on HDAC enzymes.[4][5]

Materials:

  • Recombinant human HDAC enzymes (HDAC1, 2, 3, 6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

  • Test compound (this compound) and reference inhibitors

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.

  • In a 96-well plate, add the diluted compounds, assay buffer, and the HDAC enzyme. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.[5]

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.[4]

  • Incubate at 37°C for 15 minutes.

  • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[4]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

HDAC_Pathway cluster_0 HDAC Inhibition cluster_1 Cellular Effects 2_amino_N This compound HDAC HDAC1/2/3 2_amino_N->HDAC Inhibition Histone Histones HDAC->Histone Acetylation Histone Hyperacetylation Histone->Acetylation Increased Gene Gene Expression (e.g., p21) Acetylation->Gene Altered Cycle Cell Cycle Arrest Gene->Cycle Apoptosis Apoptosis Gene->Apoptosis

Figure 1: Simplified signaling pathway of HDAC inhibition.

HDAC_Workflow start Start prep Prepare Compound Dilutions and Enzyme Solutions start->prep plate Plate Compounds, Enzyme, and Substrate prep->plate incubate Incubate at 37°C plate->incubate develop Add Developer and Stop Reaction incubate->develop read Measure Fluorescence develop->read analyze Calculate IC50 Values read->analyze end End analyze->end Ion_Channel_Pathway cluster_0 Ion Channel Modulation cluster_1 Cellular Effects 2_amino_N This compound IonChannel Ion Channel (e.g., Kv1.3) 2_amino_N->IonChannel Modulation (Block/Activation) IonFlux Ion Flux IonChannel->IonFlux Altered MembranePotential Membrane Potential IonFlux->MembranePotential Changes Signaling Downstream Signaling (e.g., Ca2+ signaling) MembranePotential->Signaling Response Cellular Response (e.g., T-cell activation) Signaling->Response Ion_Channel_Workflow cluster_fluorescence Fluorescence Assay cluster_epys Electrophysiology start Start cell_prep Prepare Cell Culture Expressing Target Ion Channel start->cell_prep plate_cells Plate and Load Cells with Fluorescent Dye cell_prep->plate_cells patch_clamp Automated Patch-Clamp Recording cell_prep->patch_clamp add_compounds_f Add Test Compounds plate_cells->add_compounds_f read_fluorescence Measure Fluorescence Change Upon Stimulation add_compounds_f->read_fluorescence analyze_f Calculate IC50/EC50 read_fluorescence->analyze_f end End analyze_f->end apply_voltage Apply Voltage Protocol and Record Baseline Current patch_clamp->apply_voltage perfuse_compounds Perfuse Test Compounds apply_voltage->perfuse_compounds analyze_e Analyze Current Traces and Calculate IC50/EC50 perfuse_compounds->analyze_e analyze_e->end

References

A Comparative Analysis of the Antiproliferative Efficacy of Novel Benzamide Derivatives Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are continually exploring new chemical entities for their potential as anticancer agents. Among these, benzamide derivatives have emerged as a promising class of compounds, exhibiting significant antiproliferative activity against a range of cancer cell lines. This guide provides a comparative overview of the in vitro efficacy of two distinct series of benzamide derivatives: N-(benzimidazol-2-yl)-2-substituted benzamides and 2-(2-phenoxyacetamido)benzamides, highlighting their differential effects on breast cancer and leukemia cell lines.

This analysis synthesizes data from recent studies to offer a clear comparison of their cytotoxic profiles, supported by detailed experimental protocols for the key assays employed in their evaluation. Furthermore, this guide illustrates the general workflow for assessing antiproliferative activity and a key signaling pathway involved in apoptosis, a common mechanism of action for such compounds.

Quantitative Comparison of Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for selected benzamide derivatives against the MCF-7 breast cancer cell line and the K562 human chronic myelogenous leukemia cell line.

Compound IDDerivative ClassCell LineIC50 (µM)
Compound 9 N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamideMCF-73.84 - 13.10[1]
Compound 17t 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamideK562Not explicitly stated, but identified as the most active in its series.
Compound 20b N-benzylbenzamideVarious0.012 - 0.027[2]

Note: The IC50 values represent a range from a study, and "Not explicitly stated" indicates that while the compound was identified as highly active, a precise IC50 value was not provided in the referenced abstract.

The data indicates that N-benzylbenzamide derivative 20b exhibits potent antiproliferative activity at nanomolar concentrations across several cancer cell lines[2]. In comparison, N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide (Compound 9 ) shows significant activity against the MCF-7 breast cancer cell line in the low micromolar range[1]. The 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide derivative 17t was noted as the most active in its series against a panel of cancer cell lines, with its mechanism suggested to be antitubulin activity[3].

Experimental Methodologies

The evaluation of the antiproliferative activity of these benzamide derivatives relies on standardized in vitro assays. The following are detailed protocols for the MTT assay, a common method for assessing cell viability, and Western blotting, used to investigate the molecular mechanisms of cell death.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7 or K562) are seeded in 96-well plates at a density of approximately 6,000 cells per well and allowed to adhere overnight[4].

  • Compound Treatment: The benzamide derivatives are dissolved in a suitable solvent, such as DMSO, and then diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period, typically 72 hours[4].

  • MTT Incubation: After the incubation period, an MTT solution (typically 5 mg/mL) is added to each well, and the plate is incubated for another 4 hours. During this time, viable cells with active mitochondria will convert the MTT into a purple formazan product[4].

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blotting for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It can be used to determine if the benzamide derivatives induce apoptosis by examining the expression levels of key apoptotic proteins.

  • Cell Lysis: After treatment with the benzamide derivatives, cells are harvested and lysed using a RIPA buffer to extract total proteins[5][6].

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading of proteins for each sample[5].

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[7].

  • Protein Transfer: The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane[7].

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies[7].

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies that specifically target apoptosis-related proteins of interest, such as caspases (e.g., caspase-3, -8, -9) and PARP[5][7].

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody[7].

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the signal is captured using a chemiluminescence imaging system[5]. The intensity of the bands can be quantified to determine the relative expression levels of the target proteins.

Visualizing the Experimental Process and a Key Apoptotic Pathway

To further clarify the experimental approach and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis cell_seeding Seed Cells in 96-well Plates overnight_incubation Overnight Incubation cell_seeding->overnight_incubation compound_addition Add Benzamide Derivatives overnight_incubation->compound_addition incubation_period Incubate for 72h compound_addition->incubation_period add_mtt Add MTT Solution incubation_period->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for Determining Antiproliferative Activity using the MTT Assay.

G benzamide Benzamide Derivative tubulin Tubulin Polymerization benzamide->tubulin Inhibits disruption Microtubule Disruption tubulin->disruption mitotic_arrest Mitotic Arrest (G2/M Phase) disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis caspase_activation Caspase Activation apoptosis->caspase_activation cell_death Cell Death caspase_activation->cell_death

Caption: Postulated Mechanism of Action for Antitubulin Benzamide Derivatives.

References

Benchmarking new benzamide derivatives against established antimicrobial drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of novel benzamide compounds against established antimicrobial drugs reveals significant potential in the fight against drug-resistant bacteria. Recent studies highlight the efficacy of these emerging derivatives, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria, comparable or superior to conventional antibiotics.

Researchers and drug development professionals are continuously seeking new therapeutic agents to address the growing threat of antimicrobial resistance. Benzamide derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant antibacterial and antifungal properties. This guide provides an objective comparison of the performance of new benzamide derivatives with established antimicrobial drugs, supported by experimental data and detailed methodologies.

Performance Benchmark: Benzamide Derivatives vs. Established Antimicrobials

The antimicrobial efficacy of newly synthesized benzamide derivatives has been evaluated against common bacterial strains, including Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive). The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected novel benzamide compounds compared to widely used antibiotics. Lower MIC values indicate greater antimicrobial potency.

Compound/DrugTarget OrganismMIC (µg/mL)Reference
Novel Benzamide Derivatives
Compound 5aE. coli3.12[1]
B. subtilis6.25[1]
Compound 6bE. coli3.12[1]
B. subtilis24[1]
Compound 6cE. coli24[1]
B. subtilis6.25[1]
Established Antimicrobial Drugs
CiprofloxacinE. coli0.013 - 0.08[2]
S. aureus0.5 - 0.6[2][3]
AmpicillinE. coli4[1]
S. aureus0.6 - 1[1]
VancomycinS. aureus (MRSA)≤2 (susceptible)[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance benchmark.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antimicrobial susceptibility. The broth microdilution method is a widely accepted protocol.

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compounds (new benzamide derivatives and established antibiotics) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO) or water. A series of twofold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This test is performed as a follow-up to the MIC test.

  • Subculturing: Following the MIC determination, a small aliquot (typically 10 µL) is taken from all the wells that show no visible growth.

  • Plating: The aliquots are plated onto a suitable agar medium, such as Mueller-Hinton Agar (MHA), which does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Mechanism of Action: Targeting Essential Bacterial Processes

Benzamide derivatives have been shown to exert their antimicrobial effects through various mechanisms, primarily by targeting essential cellular processes in bacteria.

Inhibition of Bacterial Cell Division via FtsZ Protein

A significant number of benzamide derivatives target the Filamentous temperature-sensitive Z (FtsZ) protein, a crucial component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin. FtsZ plays a pivotal role in bacterial cell division by forming a contractile ring (Z-ring) at the division site.

FtsZ_Inhibition cluster_normal Normal Cell Division cluster_inhibited Inhibited Cell Division FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomers->Z_ring Polymerization Cell_division Cell Division Z_ring->Cell_division Constriction Benzamide Benzamide Derivative FtsZ_monomers_i FtsZ Monomers Benzamide->FtsZ_monomers_i Binds to FtsZ Inhibited_Z_ring Z-ring Disrupted FtsZ_monomers_i->Inhibited_Z_ring Inhibits Polymerization Blocked_division Cell Division Blocked Inhibited_Z_ring->Blocked_division

Caption: Inhibition of bacterial cell division by benzamide derivatives targeting the FtsZ protein.

By binding to the FtsZ protein, these benzamide derivatives disrupt the normal polymerization and assembly of the Z-ring. This interference leads to the inhibition of cytokinesis, resulting in filamentation of rod-shaped bacteria and ultimately cell death. This mechanism of action is a promising avenue for developing new antibiotics with a novel target.

Inhibition of DNA Gyrase

Another identified mechanism of action for some benzamide derivatives is the inhibition of DNA gyrase. DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, which is a critical step for relieving torsional strain during these processes.

DNA_Gyrase_Inhibition cluster_normal_gyrase Normal DNA Replication cluster_inhibited_gyrase Inhibited DNA Replication DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Binds to DNA Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Introduces Negative Supercoils DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Benzamide_G Benzamide Derivative DNA_Gyrase_i DNA Gyrase Benzamide_G->DNA_Gyrase_i Inhibits Gyrase Blocked_Supercoiling Supercoiling Blocked DNA_Gyrase_i->Blocked_Supercoiling Inhibited_Replication DNA Replication Inhibited Blocked_Supercoiling->Inhibited_Replication

Caption: Inhibition of DNA gyrase by benzamide derivatives, leading to the disruption of DNA replication.

By inhibiting the function of DNA gyrase, these compounds prevent the proper supercoiling of bacterial DNA, leading to a cascade of events that ultimately halt DNA replication and other vital cellular processes, resulting in bacterial cell death. This mechanism is also the target of the well-established fluoroquinolone class of antibiotics.

Conclusion

The exploration of new benzamide derivatives as antimicrobial agents presents a promising frontier in the ongoing battle against infectious diseases. The data presented in this guide indicates that certain novel benzamide compounds exhibit potent antimicrobial activity, in some cases surpassing that of established drugs. Their unique mechanisms of action, such as the targeting of the FtsZ protein, offer the potential for new therapeutic strategies that can circumvent existing resistance mechanisms. Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this versatile class of compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Laboratory and Operational Waste Management

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-amino-N-(2,4-dichlorophenyl)benzamide, a compound utilized in various research and development applications.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following disposal procedures are based on the safety data sheets of the closely related isomer, 4-amino-N-(2,4-dichlorophenyl)benzamide (CAS 425630-96-2), and other similar benzamide derivatives. Therefore, this guidance should be used as a reference and adapted in consultation with your institution's environmental health and safety (EHS) department.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data for analogous compounds, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, wear a suitable respiratory mask.

Step-by-Step Disposal Protocol

  • Waste Identification and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.

    • Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound".

    • Include appropriate hazard warnings. Based on related compounds, this may include "Harmful if swallowed" and "Suspected of causing genetic defects".

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be secure and accessible only to authorized personnel.

  • Disposal:

    • The primary method of disposal for this type of chemical waste is through an approved hazardous waste disposal plant[1][2].

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Do not dispose of this chemical down the drain or in regular trash[3].

Quantitative Hazard Data Summary

The following table summarizes hazard information for a closely related isomer, which should be considered as potential hazards for this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory practices and information found in the Safety Data Sheets of analogous compounds. No specific experimental protocols for the disposal of this compound were found.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste: This compound and contaminated materials B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Collect in a Labeled, Sealed Waste Container B->C D Store in a Secure, Ventilated Area C->D G Do NOT dispose down the drain or in regular trash C->G E Contact EHS or Licensed Hazardous Waste Contractor D->E F Arrange for Pickup and Disposal at an Approved Facility E->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(2,4-dichlorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-(2,4-dichlorophenyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。